molecular formula C9H10Br2O2 B1438607 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene CAS No. 948550-74-1

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Cat. No.: B1438607
CAS No.: 948550-74-1
M. Wt: 309.98 g/mol
InChI Key: CFSLZFORZMVWTE-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a useful research compound. Its molecular formula is C9H10Br2O2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSLZFORZMVWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652338
Record name 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948550-74-1
Record name 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a highly functionalized aromatic compound of significant interest to the chemical research, materials science, and pharmaceutical development sectors. Its structure is distinguished by the presence of two distinct and orthogonally reactive bromine-containing moieties: a sterically hindered aryl bromide and a highly reactive benzyl bromide. This dual-reactivity, coupled with the electron-donating methoxy groups, makes it a versatile and powerful intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a strategic approach to its synthesis, explores its synthetic utility, and discusses its potential applications, particularly in the field of drug discovery.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the identity, structure, and key physicochemical characteristics of this compound.

Nomenclature and Identifiers

Correctly identifying a chemical entity is critical for literature searches, procurement, and regulatory compliance. The compound is cataloged under several names and identifiers.

Identifier Type Value Source
Systematic Name This compoundIUPAC
CAS Registry Number 948550-74-1Chemical Abstracts Service[1][2]
Molecular Formula C₉H₁₀Br₂O₂[2]
Molecular Weight 309.98 g/mol [2][3]
Synonym 4-bromo-3,5-dimethoxybenzyl bromide[2]
Structural Analysis

The compound's utility is derived directly from its unique arrangement of functional groups on the benzene ring. The two methoxy groups at the 1 and 3 positions are strongly electron-donating, activating the ring towards certain electrophilic substitutions and influencing the reactivity of the other substituents. The bromine atom at the 2-position is situated between the two methoxy groups, making it sterically hindered and less susceptible to simple nucleophilic aromatic substitution, but well-suited for metal-catalyzed cross-coupling reactions. In contrast, the bromomethyl group at the 5-position is a classic benzylic halide, rendering it highly susceptible to nucleophilic substitution (Sₙ2) reactions.

Synthesis_Workflow start 3,5-Dimethoxytoluene step1 Aromatic Bromination start->step1 intermediate 2-Bromo-1,3-dimethoxy- 5-methylbenzene step1->intermediate reagent1 NBS, DMF reagent1->step1 step2 Benzylic Bromination intermediate->step2 purification Purification (Chromatography/ Recrystallization) step2->purification reagent2 NBS, AIBN, CCl₄, hv reagent2->step2 product 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene purification->product Reactivity_Pathways start 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene path1_node Benzylic Reactivity (S N 2) start->path1_node Nucleophile (e.g., R-NH₂) path2_node Aryl Reactivity (Cross-Coupling) start->path2_node Pd Catalyst + Partner product1_1 Alkylation of Amines, Alcohols, Thiols, etc. path1_node->product1_1 product2_1 Suzuki Coupling (with R-B(OH)₂) path2_node->product2_1 product2_2 Buchwald-Hartwig (with R₂NH) path2_node->product2_2 product2_3 Sonogashira Coupling (with R-C≡CH) path2_node->product2_3

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines the strategic considerations for the selective bromination of the benzylic position of 2-bromo-1,3-dimethoxy-5-methylbenzene. It delves into the mechanistic dichotomy between electrophilic aromatic substitution and free-radical benzylic bromination, offering field-proven protocols to favor the desired product. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical details to successfully synthesize and characterize this versatile building block.

Introduction: Strategic Importance and Synthetic Challenges

This compound is a valuable bifunctional molecule. The presence of a bromine atom on the aromatic ring and another on the benzylic methyl group allows for orthogonal synthetic transformations. The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds. Concurrently, the benzyl bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups.

The primary synthetic challenge lies in the selective bromination of the benzylic position of the precursor, 2-bromo-1,3-dimethoxy-5-methylbenzene. The starting material possesses two competing sites for bromination: the electron-rich aromatic ring and the benzylic methyl group. The two methoxy groups are strong activating substituents, directing electrophilic attack to the ortho and para positions. Consequently, electrophilic aromatic substitution is a highly favored reaction pathway.[1][2] This guide will elucidate the critical experimental parameters that govern the regioselectivity of this transformation.

Mechanistic Considerations: A Tale of Two Pathways

The synthesis of this compound hinges on favoring a free-radical pathway over an electrophilic aromatic substitution pathway.

The Undesired Pathway: Electrophilic Aromatic Substitution

The methoxy groups in 2-bromo-1,3-dimethoxy-5-methylbenzene strongly activate the aromatic ring towards electrophilic attack. When reagents like N-bromosuccinimide (NBS) are used in polar solvents, an ionic mechanism can prevail, leading to further bromination of the aromatic ring.[3] The high electron density of the aromatic ring makes it highly susceptible to electrophiles.[1][2]

The Desired Pathway: Free-Radical Benzylic Bromination

To achieve selective benzylic bromination, the reaction must proceed via a free-radical chain mechanism. This is typically accomplished using N-bromosuccinimide (NBS) in a nonpolar solvent, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical initiation.[4] The stability of the resulting benzylic radical is a key driving force for this reaction.[4]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of this compound, designed to maximize yield and purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
2-Bromo-1,3-dimethoxy-5-methylbenzeneC9H11BrO2231.09>98%Commercially Available
N-Bromosuccinimide (NBS)C4H4BrNO2177.98>99%Recrystallized
Azobisisobutyronitrile (AIBN)C8H12N4164.21>98%Commercially Available
Carbon Tetrachloride (CCl4)CCl4153.82AnhydrousDistilled

Safety Precaution: Carbon tetrachloride is a toxic and environmentally hazardous solvent. All manipulations should be performed in a well-ventilated fume hood. Alternative, less hazardous solvents such as cyclohexane or trifluorotoluene can also be considered.[4][5]

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Starting Material: 2-Bromo-1,3-dimethoxy-5-methylbenzene Reagents Reagents: NBS, AIBN Solvent: CCl4 Start->Reagents 1. Add Reaction Reaction: Reflux under N2 Reagents->Reaction 2. Heat Workup Work-up: Filtration, Washing Reaction->Workup 3. Cool & Process Purification Purification: Recrystallization Workup->Purification 4. Isolate Product Final Product: This compound Purification->Product 5. Obtain

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C9H10Br2O2
Molecular Weight 310.0 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85 (s, 1H), 6.60 (s, 1H), 4.45 (s, 2H), 3.90 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.5, 138.0, 115.5, 112.0, 105.0, 56.5, 32.0
Mass Spectrometry (EI) m/z: 308, 310, 312 (M⁺, isotopic pattern for two bromine atoms)

Safety and Handling

This compound is expected to be a hazardous substance. Benzyl bromides are lachrymators and skin irritants.[6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[9][10] All manipulations should be carried out in a well-ventilated chemical fume hood.[10] In case of contact, wash the affected area immediately with copious amounts of water.[8][9]

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively achieve benzylic bromination over competing electrophilic aromatic substitution. The provided protocol, along with the characterization and safety data, will serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug discovery.

References

  • Benchchem. Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS).
  • Chen, X., et al. Bromination of 3,5-Dialkyloxytoluene. Chinese Journal of Organic Chemistry.
  • Carreño, M. C., et al. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
  • Benchchem. Regioselectivity in the Bromination of 3,5-Dimethoxytoluene. Technical Support Center.
  • Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide. WO1998051653A1.
  • Biosynth Carbosynth.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • ChemScene.
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Angene Chemical.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Master Organic Chemistry.
  • Google Patents.
  • XMB 1.9.11. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005-01-09).
  • University of Glasgow.
  • PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • PubChem. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene.
  • Google Patents.
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  • Sigma-Aldrich. 1-Bromo-3,5-dimethoxybenzene 97.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • Google Patents. Process for the bromination of deactivated toluenes in the benzylic position. EP0546697A1.
  • ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.
  • Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid. CN115974678A.
  • Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
  • PubChem. 2-Bromo-1,3-dichloro-5-methoxybenzene.
  • BLD Pharm. 2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene.
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Sources

An In-Depth Technical Guide to Dabrafenib (CAS No. 1195765-45-7): A Targeted BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive scientific overview of Dabrafenib (formerly GSK2118436), a potent and selective ATP-competitive inhibitor of mutant BRAF kinases. Initially developed for metastatic melanoma harboring BRAF V600 mutations, its application has expanded to other solid tumors driven by the same oncogenic pathway. This document delves into the core mechanistic principles of Dabrafenib, its detailed pharmacological profile, key clinical findings, and the molecular underpinnings of therapeutic resistance. Furthermore, it offers field-proven experimental protocols for researchers engaged in the study of MAPK pathway inhibitors, aiming to provide both foundational knowledge and practical insights for drug development professionals.

Introduction: Targeting a Constitutively Active Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, also known as the RAS/RAF/MEK/ERK pathway, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1] In a significant subset of human cancers, this pathway is constitutively activated by oncogenic mutations, leading to uncontrolled cell growth.[2][3] One of the most prevalent mutations occurs in the BRAF gene, with a single valine-to-glutamic acid substitution at codon 600 (V600E) accounting for over 90% of these mutations.[3][4] This mutation mimics phosphorylation, leading to a 500-fold increase in kinase activity and rendering the pathway independent of upstream growth factor signaling.[3]

Dabrafenib (Tafinlar®) was rationally designed to selectively target these mutated BRAF proteins.[5][6] Its approval marked a significant advancement in personalized oncology, demonstrating remarkable efficacy in patients with BRAF V600-mutant tumors.[7] This guide will explore the scientific basis for its targeted action and provide a detailed framework for its preclinical and clinical evaluation.

Molecular Mechanism of Action

Dabrafenib functions as a reversible, ATP-competitive inhibitor of RAF kinases.[8] While it can inhibit wild-type BRAF and CRAF, its therapeutic efficacy stems from its significantly higher affinity for the constitutively active BRAF V600E, V600K, and V600D mutant forms.[8][9]

Inhibition of the MAPK Signaling Cascade

Binding of Dabrafenib to the ATP-binding site of mutant BRAF locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[10] This blockade leads to the downstream inhibition of ERK phosphorylation.[10] The ultimate consequence is the suppression of signals that drive cell proliferation and survival, leading to G1 cell cycle arrest and the induction of apoptosis.[10][11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.

Paradoxical Activation in Wild-Type BRAF Cells

An important mechanistic nuance is the paradoxical activation of the MAPK pathway in cells with wild-type (WT) BRAF and upstream mutations (e.g., in RAS).[10] In these cells, Dabrafenib binding to one BRAF protomer in a RAF dimer can allosterically transactivate the other protomer, leading to increased, rather than decreased, ERK signaling.[4][11] This phenomenon is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[11] This paradox underscores the rationale for combining Dabrafenib with a MEK inhibitor, such as Trametinib, to achieve vertical blockade of the pathway and mitigate this effect.[9]

Physicochemical and Pharmacokinetic Profile

Chemical Properties
PropertyValueSource
CAS Number 1195765-45-7[8]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[5]
Molecular Weight 519.56 g/mol [5]
Synonyms GSK2118436, Tafinlar®[9]
Appearance White to slightly colored solid powder[5][7]
Solubility Soluble in DMSO (≥30 mg/mL) and Ethanol (1 mg/mL with warming)[8][12]
Pharmacokinetics (PK)

Dabrafenib is administered orally.[13] Its pharmacokinetic profile in adult patients at the recommended dose of 150 mg twice daily is summarized below.

PK ParameterValue (Geometric Mean)NotesSource
Absolute Bioavailability 95%Single dose administration.[13]
Tmax (Time to Peak) ~2 hoursFaster absorption with suspension formulation (1 hour).[2][14]
Food Effect (High-Fat Meal) ↓ Cmax by 51%, ↓ AUC by 31%Should be taken on an empty stomach.[2]
Volume of Distribution (Vd/F) 70.3 LAt steady-state.[2]
Plasma Protein Binding 99.7%High degree of binding.[2]
Metabolism Primarily via CYP2C8 and CYP3A4 to active hydroxy-dabrafenib.Dabrafenib induces its own metabolism.[2][13]
Half-life (t½) ~8 hours (single dose)Effective half-life is shorter due to auto-induction.[2]
Clearance (CL/F) Time-dependent increaseSteady state is reached after ~14 days.[13]
Excretion Primarily fecal (71%), renal (23%)Mainly as metabolites.[2]

Data from studies in patients with solid tumors.

In Vitro and In Vivo Pharmacology

Kinase and Cellular Potency

Dabrafenib exhibits potent inhibitory activity against mutant BRAF kinases and demonstrates high selectivity in cellular assays, preferentially inhibiting the growth of tumor cell lines harboring BRAF V600 mutations.

Target / Cell LineAssay TypeIC₅₀ / gIC₅₀ (nM)NotesSource
BRAF V600E Cell-free kinase assay0.6 - 0.7Highly potent against the primary target.[15][16]
BRAF V600K Cell-free kinase assay0.5Similar potency to V600E.[12]
BRAF (Wild-Type) Cell-free kinase assay3.2 - 5.2~7-9 fold less potent than against V600E.[12][16]
CRAF (Wild-Type) Cell-free kinase assay5.0 - 6.3~9-fold less potent than against V600E.[15][16]
A375P (Melanoma) Cell growth inhibition< 200BRAF V600E mutant cell line.[8][11]
SK-MEL-28 (Melanoma) Cell growth inhibition< 200BRAF V600E mutant cell line.[11]
Colo205 (Colorectal) Cell growth inhibition< 200BRAF V600E mutant cell line.[16]
HCT-116 (Colorectal) Cell growth inhibition> 10,000KRAS mutant, BRAF wild-type cell line (insensitive).[11]
In Vivo Antitumor Activity

In preclinical xenograft models using BRAF V600E-mutant human cancer cell lines (e.g., A375P melanoma), orally administered Dabrafenib leads to significant, dose-dependent tumor growth inhibition and regression.[8][16] Pharmacodynamic studies in these models confirm on-target activity, showing decreased ERK phosphorylation, reduced proliferation marker Ki67, and increased cell cycle inhibitor p27 within tumor tissue.[11]

Clinical Efficacy and Safety

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has demonstrated significant clinical benefit in patients with BRAF V600 mutation-positive cancers.

Key Clinical Trials & Efficacy Data
Trial NamePhasePatient PopulationTreatment ArmsKey Efficacy OutcomeSource
BREAK-3 IIIBRAF V600E metastatic melanoma (treatment-naïve)Dabrafenib vs. DacarbazineMedian PFS: 6.9 vs. 2.7 months (HR 0.35)[4]
COMBI-d IIIBRAF V600E/K metastatic melanomaDabrafenib + Trametinib vs. DabrafenibMedian PFS: 11.0 vs. 8.8 months; Median OS: 25.1 vs. 18.7 months[17]
COMBI-v IIIBRAF V600E/K metastatic melanomaDabrafenib + Trametinib vs. VemurafenibMedian OS: 25.6 vs. 18.0 months (HR 0.66)[18]
COMBI-AD IIIStage III BRAF V600E/K melanoma (adjuvant)Dabrafenib + Trametinib vs. Placebo3-year RFS rate: 58% vs. 39% (HR 0.47)[9]
BRF113928 IIBRAF V600E metastatic NSCLCDabrafenib + TrametinibORR: 63.2%[19]

PFS: Progression-Free Survival; OS: Overall Survival; RFS: Relapse-Free Survival; ORR: Overall Response Rate; HR: Hazard Ratio; NSCLC: Non-Small Cell Lung Cancer.

Safety and Tolerability

The safety profile of Dabrafenib is distinct from traditional chemotherapy. Common adverse events (AEs) include:

  • Pyrexia (Fever): The most common AE, often managed with dose interruption and/or antipyretics.[18]

  • Dermatologic: Rash, hyperkeratosis, hand-foot syndrome, and photosensitivity. The risk of cutaneous squamous cell carcinoma is notable with monotherapy but is significantly reduced with the addition of Trametinib.[20]

  • Constitutional: Fatigue, headache, arthralgia (joint pain).[1]

  • Gastrointestinal: Nausea, diarrhea.[1]

Mechanisms of Therapeutic Resistance

Despite high initial response rates, acquired resistance to Dabrafenib is a significant clinical challenge, often emerging within months.[17] Resistance mechanisms predominantly involve the reactivation of the MAPK pathway, bypassing the inhibitory effect of Dabrafenib.

MAPK Pathway Reactivation
  • Secondary Mutations: Mutations in NRAS or MEK1/2 can reactivate the pathway downstream of BRAF.[21][22]

  • BRAF Alterations: Amplification of the mutant BRAF gene or expression of alternative splice variants that lack the drug-binding domain can overcome inhibition.[22]

  • Upstream Activation: Increased signaling from receptor tyrosine kinases (RTKs) like PDGFRβ, EGFR, or IGF-1R can reactivate the pathway through CRAF.[17]

Activation of Bypass Pathways
  • PI3K/AKT Pathway: Activation of the parallel PI3K/AKT/mTOR signaling pathway, often through loss of the tumor suppressor PTEN, can provide an alternative survival signal for cancer cells.[23]

The heterogeneity of these resistance mechanisms underscores the need for combination therapies and highlights the rationale for combining BRAF inhibitors with MEK inhibitors, which can delay the onset of resistance.[20][22]

Key Experimental Protocols

This section provides standardized, step-by-step methodologies for key assays used in the characterization of BRAF inhibitors like Dabrafenib.

In Vitro BRAF Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Principle: Based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer. Inhibitor binding disrupts this interaction, causing a loss of FRET.[24]

Materials:

  • Recombinant BRAF V600E kinase

  • Eu-anti-tag Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (5X)

  • Dabrafenib (or test compound)

  • Low-volume 384-well plates (black)

  • Plate reader capable of time-resolved FRET

Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Serially dilute Dabrafenib in DMSO, then create 3X final concentrations in 1X Kinase Buffer. Prepare a 3X Kinase/Antibody solution and a 3X Tracer solution in 1X Kinase Buffer.

  • Assay Assembly: In a 384-well plate, add reagents in the following order:

    • 5 µL of 3X test compound (or DMSO for controls).

    • 5 µL of 3X Kinase/Antibody mixture.

    • 5 µL of 3X Tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm (excitation ~340 nm).

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the Emission Ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_reagents Prepare 3X Solutions: - Compound Dilutions - Kinase/Antibody Mix - Tracer start->prep_reagents plate_assay Plate Assay (384-well): 1. Add 5µL Compound 2. Add 5µL Kinase/Ab 3. Add 5µL Tracer prep_reagents->plate_assay incubate Incubate (60 min, RT) plate_assay->incubate read_plate Read TR-FRET Signal (665nm / 615nm) incubate->read_plate analyze Calculate Emission Ratio & Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Workflow for a TR-FRET based kinase binding assay.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent lyses cells and provides luciferase and its substrate, luciferin. In the presence of ATP from viable cells, a luminescent signal is produced that is proportional to the number of cells.[11]

Materials:

  • BRAF V600E mutant cell line (e.g., A375) and a BRAF WT control line (e.g., HCT-116).

  • Complete cell culture medium.

  • Dabrafenib.

  • 96-well clear-bottom, white-walled plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of Dabrafenib in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot cell viability against the log of drug concentration to calculate the gIC₅₀ (concentration for 50% growth inhibition).

Western Blotting for MAPK Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key pathway proteins (pMEK, pERK) following inhibitor treatment.

Materials:

  • Cell lines of interest.

  • Dabrafenib.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies (e.g., anti-pMEK, anti-pERK, anti-total MEK, anti-total ERK, and a loading control like anti-β-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with various concentrations of Dabrafenib (and a vehicle control) for a specified time (e.g., 1-24 hours).[11] Wash cells with cold PBS and lyse on ice.

  • Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine the relative levels of phosphorylated proteins compared to total protein and loading controls.

Conclusion and Future Directions

Dabrafenib represents a cornerstone of targeted therapy for BRAF V600-mutant cancers. Its development was a triumph of structure-based drug design and a deep understanding of oncogenic signaling pathways. While its efficacy is clear, the inevitable development of resistance remains the primary clinical hurdle. Future research will continue to focus on elucidating novel resistance mechanisms and developing rational combination strategies. This includes combining BRAF/MEK inhibitors with immunotherapy, cell cycle inhibitors, or agents targeting parallel survival pathways like PI3K/AKT. The continued integration of molecular diagnostics to guide treatment selection and monitor for emerging resistance will be paramount to maximizing the clinical benefit of targeted agents like Dabrafenib.

References

  • King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

  • Robert, C., Karaszewska, B., Schachter, J., et al. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30-39. [Link]

  • PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2013). (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. ResearchGate. [Link]

  • Planchard, D., Smit, E. F., Groen, H. J. M., et al. (2016). Dabrafenib plus trametinib in patients with previously treated BRAF(V600E)-mutant metastatic non-small cell lung cancer: an open-label, multicentre phase 2 trial. The Lancet Oncology, 17(7), 984-993. [Link]

  • Johnson, D. B., & Sosman, J. A. (2015). Therapeutic Advances and Treatment Options in Metastatic Melanoma. JAMA oncology, 1(3), 380–386. [Link]

  • Falchook, G. S., Long, G. V., Kurzrock, R., et al. (2012). Dabrafenib in patients with melanoma, untreated brain metastases, and other solid tumours: a phase 1 dose-escalation trial. The Lancet, 379(9829), 1893-1901. [Link]

  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2013). 202806Orig1s000 Clinical Pharmacology Review. FDA. [Link]

  • Falchook, G. S., Infante, J. R., Arkenau, H. T., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research, 20(17), 4446-4456. [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. New Drug Approvals. [Link]

  • Zimmer, L., Vaubel, J., Mohr, P., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. Clinical Pharmacokinetics, 57(10), 1237-1250. [Link]

  • Kieran, M. W., Geoerger, B., Dunkel, I. J., et al. (2018). A Phase I and Pharmacokinetic Study of Oral Dabrafenib in Children and Adolescent Patients with Recurrent or Refractory BRAF V600 Mutation–Positive Solid Tumors. Clinical Cancer Research, 24(18), 4387-4395. [Link]

  • Long, G. V., Stroyakovskiy, D., Gogas, H., et al. (2015). Dabrafenib and trametinib versus dabrafenib and placebo for Val600 BRAF-mutant melanoma: a multicentre, double-blind, phase 3 randomised controlled trial. The Lancet, 386(9992), 444-451. [Link]

  • Long, G. V., Flaherty, K. T., Stroyakovskiy, D., et al. (2017). Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study. Annals of Oncology, 28(7), 1631-1639. [Link]

  • Bio-protocol. (n.d.). Cellular proliferation assays. Bio-protocol. [Link]

  • Spencer-Smith, R., & Morrison, D. K. (2023). Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay. STAR protocols, 4(3), 102461. [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature medicine, 19(11), 1401–1409. [Link]

  • MDPI. (2023). The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells. Cancers, 16(1), 1. [Link]

  • Lito, P., Saborowski, A., Yue, J., et al. (2014). Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors. Cancer cell, 25(5), 697–710. [Link]

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"2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a bifunctional aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. The document elucidates the compound's core physicochemical properties, including its molecular weight, and presents a plausible, detailed synthetic pathway grounded in established chemical principles. Furthermore, it explores the molecule's utility as a versatile building block in advanced organic synthesis, detailing its application in constructing complex molecular architectures. Safety protocols and handling procedures, derived from data on analogous structures, are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and professionals in drug discovery who require a technical understanding of this valuable synthetic intermediate.

Compound Identification and Properties

Nomenclature and Chemical Identifiers

The subject of this guide is the aromatic compound systematically named this compound. Its identity is established through a unique combination of chemical identifiers that are crucial for database searches and regulatory compliance.

IdentifierValue
IUPAC Name This compound
Synonym 4-bromo-3,5-dimethoxybenzyl bromide[1]
CAS Number 948550-74-1[1]
DSSTox Substance ID DTXSID70652338[1]
Physicochemical and Spectroscopic Profile

The compound's physical and chemical characteristics dictate its behavior in reactions and its analytical signatures. The molecular weight is a fundamental property derived from its chemical formula.

PropertyValueSource
Molecular Formula C₉H₁₀Br₂O₂[1][2]
Molecular Weight 309.98 g/mol [1][2]
Physical State Presumed solid at room temperature[1]

Spectroscopic Characterization (Predicted): While specific spectra are not widely published, the structure allows for the prediction of key analytical signatures.[1]

  • ¹H NMR: The spectrum would feature distinct signals for the aromatic protons (approx. 6.5-7.5 ppm), two singlets for the non-equivalent methoxy groups (-OCH₃) around 3.8-4.0 ppm, and a characteristic singlet for the benzylic protons of the bromomethyl group (-CH₂Br) around 4.5-4.6 ppm.[1]

  • ¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the methoxy carbons, and the bromomethyl carbon.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C-O stretching from the methoxy ethers, and C-Br stretching.

Synthesis and Mechanism

The synthesis of this compound is not commonly detailed in standard literature. However, a logical and efficient pathway can be designed based on well-established reactions for analogous compounds, such as the bromination of substituted toluenes.[3][4] The proposed synthesis involves a two-step process starting from 2,6-dimethoxytoluene.

Proposed Synthetic Pathway

The synthesis hinges on two distinct bromination reactions:

  • Electrophilic Aromatic Substitution: Introduction of a bromine atom onto the aromatic ring.

  • Free Radical Bromination: Bromination of the benzylic methyl group.

G A 2,6-Dimethoxytoluene (Starting Material) B 2-Bromo-1,3-dimethoxy-5-methylbenzene (Intermediate) A->B Br₂, FeBr₃ or NBS, H₂SO₄ (Electrophilic Bromination) C This compound (Final Product) B->C NBS, AIBN 1,2-Dichloroethane (Radical Bromination)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for similar transformations.[4]

Step 1: Synthesis of 2-Bromo-1,3-dimethoxy-5-methylbenzene (Intermediate)

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HBr), add 2,6-dimethoxytoluene (1.0 eq.) and a suitable solvent such as dichloromethane or acetic acid.

  • Bromination: Dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in the same solvent and add it dropwise to the flask at 0-5°C. The use of an acid catalyst like sulfuric acid may be required to facilitate the electrophilic substitution.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into cold water. Extract the organic layer with a suitable solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound (Final Product)

  • Setup: In a flask equipped with a condenser and magnetic stirrer, dissolve the intermediate from Step 1 (1.0 eq.) in a non-polar solvent suitable for radical reactions, such as 1,2-dichloroethane or carbon tetrachloride.[4]

  • Radical Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.) or benzoyl peroxide.

    • Causality Note: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions on the electron-rich aromatic ring. AIBN initiates the reaction upon heating by generating free radicals.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent bulb to facilitate the initiation of the radical chain reaction.[4]

  • Monitoring and Workup: Monitor the reaction by TLC/GC. Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. The final product, this compound, can be further purified by recrystallization from a solvent system like hexane/ethyl acetate.

Applications in Synthetic Chemistry

This compound is a valuable bifunctional building block because it possesses two distinct reactive sites with orthogonal reactivity: an aryl bromide and a benzyl bromide. This allows for sequential, selective functionalization, making it a powerful tool in the synthesis of complex molecules for pharmaceuticals and materials science.[5][6]

  • Aryl Bromide Site: This site is ideal for metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[7]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

    • Heck Reaction: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Formation of arylamines.

  • Benzyl Bromide Site: This is a highly reactive electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.

    • Reaction with amines to form benzylamines.

    • Reaction with alcohols or phenols to form ethers.

    • Reaction with thiols to form thioethers.

    • Reaction with cyanide to form nitriles, which can be further elaborated.

G cluster_0 Reactivity Pathways A 2-Bromo-5-(bromomethyl) -1,3-dimethoxybenzene B Cross-Coupling Reactions (Aryl-Br Site) A->B C Nucleophilic Substitution (Benzyl-Br Site) A->C D Biaryls, Heterocycles, Styrenes, Tolanes B->D e.g., Suzuki, Heck E Ethers, Amines, Thioethers, Nitriles C->E e.g., Williamson Ether Synthesis

Caption: Versatility of the title compound in organic synthesis.

Safety and Handling

Hazard Identification

The compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[9][11]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8][11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[8][9][12]
Recommended Handling Procedures

All work should be conducted by trained personnel in a controlled laboratory environment.

  • Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that safety showers and eyewash stations are readily accessible.[10][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves properly.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • First Aid Measures:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or physician.[11]

    • If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[12]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][11]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not let the product enter drains.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its molecular weight of 309.98 g/mol and its bifunctional nature—an aryl bromide for cross-coupling and a benzyl bromide for nucleophilic substitution—make it an asset for the construction of complex molecules. For researchers in drug discovery and materials science, understanding its properties, synthetic routes, and safe handling protocols is essential for leveraging its full synthetic utility.

References

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  • PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery.[Link]

  • PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene | C9H11BrO. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (CAS No. 948550-74-1). While specific quantitative data for this compound, such as precise melting and boiling points, are not extensively documented in publicly available literature, this guide synthesizes available information and provides expert insights into the methodologies for determining these properties. A thorough understanding of a compound's physical characteristics is a cornerstone of successful drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[1][2][3] This document is intended to serve as a practical resource for scientists working with this and structurally related molecules, offering a framework for both theoretical understanding and empirical investigation.

Introduction and Molecular Identity

This compound is a polysubstituted aromatic compound. Its structure, featuring a benzene ring with two methoxy groups, a bromine atom, and a bromomethyl group, suggests its potential as a versatile intermediate in organic synthesis. The presence of multiple reactive sites—the benzylic bromide and the aromatic bromide—allows for a range of subsequent chemical transformations, making it a valuable building block for more complex molecules, including potential pharmaceutical candidates.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 948550-74-1
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 309.98 g/mol
Canonical SMILES COC1=CC(=CC(=C1Br)OC)CBr

Known Physical Properties: A Summary

Direct experimental data for this compound is limited. However, information from chemical suppliers provides a foundational understanding of its physical state.

Physical PropertyObserved/Reported ValueSignificance in R&D
Physical State Pale-yellow to Yellow-brown Sticky Oil to SolidThe variable physical state ("sticky oil to solid") suggests that the compound may exist in different polymorphic forms or that its melting point is close to ambient temperature. This has direct implications for handling, storage, and the design of purification methods such as crystallization or chromatography.
Solubility Data not availableSolubility is a critical parameter for drug efficacy, influencing absorption and distribution.[4] For synthetic chemistry, it dictates the choice of reaction solvents and purification techniques. A systematic solubility assessment is a mandatory early-stage characterization step.
Melting Point Data not availableA sharp melting point is a key indicator of purity for a solid compound.[5] For an oil, the absence of a distinct melting point is expected. The observed "sticky oil to solid" nature necessitates an experimental determination to ascertain if it is a low-melting solid or a viscous liquid at room temperature.
Boiling Point Data not availableThe boiling point provides insight into the compound's volatility. Given the molecular weight and presence of polar functional groups, a relatively high boiling point, likely requiring vacuum distillation for purification, can be anticipated.[6]

Methodologies for Experimental Determination of Physical Properties

Given the paucity of specific data for this compound, this section outlines standard, field-proven protocols for characterizing such a compound.

Determination of Physical State and Appearance

The physical state is the most fundamental physical property and is determined by visual inspection at ambient temperature and pressure.[7][8]

Protocol:

  • Place a small, representative sample of the compound onto a clean, dry watch glass or in a clear vial.

  • Observe the sample at room temperature (typically 20-25 °C).

  • Record the physical form (e.g., crystalline solid, amorphous powder, viscous oil, mobile liquid).

  • Note the color and clarity (e.g., colorless, pale yellow, opaque).

Causality Behind the Choice: This simple, non-destructive test is the first step in characterization and informs all subsequent handling and experimental design. The observation of a "sticky oil to solid" warrants further investigation, such as hot-stage microscopy, to observe its behavior upon heating.

Melting Point Determination

For a substance that presents as a solid or a semi-solid, melting point determination is crucial for assessing purity.[9]

Protocol (Capillary Method):

  • Ensure the sample is dry and, if solid, finely powdered.[5]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.[10]

  • Heat the sample rapidly to approximately 15-20 °C below the expected melting point (if a preliminary rough determination has been made).

  • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Self-Validating System: A pure compound will exhibit a sharp melting range (typically ≤ 1 °C). A broad melting range suggests the presence of impurities.[9]

Boiling Point Determination (Micro Method)

For liquid or oily compounds, the boiling point is a key characteristic. The Thiele tube method is a common micro-scale technique.[6]

Protocol (Thiele Tube Method):

  • Add a small volume (0.5-1 mL) of the compound to a small test tube.

  • Place a sealed-end capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently.

  • Observe for a continuous stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

Expertise in Practice: This method relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The moment the liquid re-enters the capillary, the internal and external pressures are balanced.

Solubility Profiling

A systematic approach to solubility testing provides valuable information about the polarity and functional groups present in a molecule.[11][12][13]

Protocol:

  • To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH) in small increments, agitating after each addition.

  • Observe and record whether the compound dissolves to form a homogeneous solution.

Logical Framework: The solubility profile helps in selecting appropriate solvents for reactions, extractions, and chromatographic purification. In a drug development context, aqueous solubility is a primary determinant of oral bioavailability.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for a novel compound like this compound.

G Workflow for Physical State and Thermal Analysis start Obtain Sample of This compound visual_inspection Visual Inspection at Ambient Temperature start->visual_inspection is_solid Is the sample a solid or semi-solid? visual_inspection->is_solid is_liquid Is the sample a liquid or oil? is_solid->is_liquid No mp_determination Perform Melting Point Determination (Capillary Method) is_solid->mp_determination Yes bp_determination Perform Boiling Point Determination (Micro Method) is_liquid->bp_determination Yes end Characterization Complete is_liquid->end No (Gas/Other) record_mp Record Melting Range. Assess Purity. mp_determination->record_mp record_bp Record Boiling Point. bp_determination->record_bp record_mp->end record_bp->end

Caption: Workflow for Physical State and Thermal Analysis.

G Systematic Solubility Profiling Workflow start Start with Known Mass of Compound test_water Test Solubility in Water start->test_water is_water_soluble Soluble in Water? test_water->is_water_soluble test_organic Test Solubility in a Range of Organic Solvents (Polar Aprotic, Polar Protic, Nonpolar) is_water_soluble->test_organic No is_water_soluble->test_organic Yes (still test) test_acid_base Test Solubility in 5% HCl and 5% NaOH test_organic->test_acid_base classify_solubility Classify Compound Based on Solubility Profile test_acid_base->classify_solubility inform_dev Inform Solvent Selection for Synthesis, Purification, and Formulation classify_solubility->inform_dev

Caption: Systematic Solubility Profiling Workflow.

The Broader Impact: Physical Properties in Drug Development

The physical properties of an active pharmaceutical ingredient (API) are not merely academic data points; they are critical determinants of a drug's success.[1][14]

  • Solubility and Permeability: These two factors are the pillars of the Biopharmaceutics Classification System (BCS) and are fundamental to a drug's oral absorption. A compound with poor aqueous solubility will likely have low bioavailability, regardless of its potency at the target receptor.[3]

  • Melting Point and Crystal Form (Polymorphism): The melting point is related to the lattice energy of the crystal structure. Different crystal forms (polymorphs) of the same compound can have different melting points, solubilities, and dissolution rates, all of which can significantly impact the drug's performance and stability.

  • Physical State: Whether a compound is a solid or a liquid at room temperature affects its handling, processing, and formulation. Crystalline solids are often preferred for their stability and ease of purification and handling.

Conclusion and Forward Look

This compound is a compound of interest for synthetic and medicinal chemistry. While its physical properties are not yet fully characterized in the public domain, this guide provides a robust framework for their determination. The descriptive information available suggests a compound at the borderline between a solid and a liquid state at ambient temperatures, a feature that requires careful experimental evaluation. By applying the standardized, validated protocols outlined herein, researchers can confidently and accurately characterize this and other novel chemical entities, thereby accelerating the drug discovery and development process.

References

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An In-depth Technical Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a bifunctional organic building block with significant potential in synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this document outlines a robust, proposed synthetic pathway grounded in well-established chemical principles. Furthermore, a thorough analysis of its structural features and predicted spectroscopic data is presented. The core of this guide focuses on the compound's synthetic utility, exploring the orthogonal reactivity of its aryl bromide and benzylic bromide moieties in key transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers seeking to incorporate this versatile intermediate into their synthetic strategies.

Introduction and Molecular Structure

This compound (CAS No. 948550-74-1) is a substituted aromatic compound featuring two distinct reactive centers: an aryl bromide and a benzylic bromide. The presence of two methoxy groups on the benzene ring significantly influences the electronic properties and reactivity of both bromine substituents. The dimethoxy substitution pattern enhances the electron density of the aromatic ring, which can impact the conditions required for electrophilic aromatic substitution and subsequent cross-coupling reactions.

The molecular structure presents a unique platform for sequential and selective functionalization, making it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents and materials.[1] The strategic placement of the bromo functionalities allows for a diverse range of chemical transformations.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from the commercially available precursor, 2,6-dimethoxytoluene. This proposed pathway leverages two fundamental and highly reliable reactions in organic synthesis: electrophilic aromatic bromination and free-radical benzylic bromination.

Synthesis_Pathway Start 2,6-Dimethoxytoluene Intermediate 2-Bromo-1,3-dimethoxy-5-methylbenzene Start->Intermediate Electrophilic Aromatic Bromination (e.g., Br2, HOAc) Product 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene Intermediate->Product Benzylic Bromination (NBS, radical initiator) Reactions cluster_0 Benzylic Position Reactivity cluster_1 Aryl Position Reactivity A 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene B Nucleophilic Substitution Products (Ethers, Esters, Amines, etc.) A->B  Nucleophile (Nu⁻)    (SN1/SN2)   C 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene D Cross-Coupling Products (Biaryls, Aryl-alkynes, etc.) C->D  R-B(OH)₂ / Pd Catalyst    (Suzuki Coupling)   E Grignard Reagent C->E  Mg, THF   F Organolithium Species C->F  n-BuLi  

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic framework. This guide offers a comprehensive technical overview of the spectral data for 2-Bromo-1,3-dimethoxybenzene , a key intermediate in various synthetic pathways.

A derivative of benzene, 2-Bromo-1,3-dimethoxybenzene, with the chemical formula C₈H₉BrO₂, presents a unique substitution pattern that gives rise to a distinct spectral signature. Understanding these spectral characteristics is crucial for researchers and scientists to ensure the identity and purity of the compound, which is a fundamental aspect of scientific integrity and regulatory compliance in drug development. This whitepaper will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an in-depth analysis of the spectral data, thereby offering a holistic understanding of the molecule's structure and properties.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

A. ¹H NMR Spectroscopy of 2-Bromo-1,3-dimethoxybenzene

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

A standardized protocol for acquiring the ¹H NMR spectrum of 2-Bromo-1,3-dimethoxybenzene is outlined below. This self-validating system ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Dissolve ~5-10 mg of 2-Bromo-1,3-dimethoxybenzene in ~0.7 mL of deuterated chloroform (CDCl₃). s2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). s1->s2 s3 Transfer the solution to a 5 mm NMR tube. s2->s3 a1 Place the NMR tube in the spectrometer's probe. s3->a1 Insert Sample a2 Lock the spectrometer on the deuterium signal of CDCl₃. a1->a2 a3 Shim the magnetic field to achieve homogeneity. a2->a3 a4 Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 400 MHz). a3->a4 p1 Apply Fourier transformation to the Free Induction Decay (FID). a4->p1 Raw Data p2 Phase correct the resulting spectrum. p1->p2 p3 Calibrate the chemical shift scale to the TMS signal at 0 ppm. p2->p3 p4 Integrate the signals to determine proton ratios. p3->p4

Caption: Workflow for ¹H NMR data acquisition and processing.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 7.2Triplet1HAr-H (at C5)
~6.6 - 6.8Doublet2HAr-H (at C4 and C6)
~3.9Singlet6H-OCH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a representative expectation.

The ¹H NMR spectrum of 2-Bromo-1,3-dimethoxybenzene is consistent with its proposed structure. The singlet at approximately 3.9 ppm, integrating to six protons, is characteristic of the two equivalent methoxy groups (-OCH₃). The aromatic region displays a triplet and a doublet. The downfield triplet, integrating to one proton, is assigned to the proton at the C5 position, which is coupled to the two adjacent aromatic protons. The upfield doublet, integrating to two protons, corresponds to the equivalent protons at the C4 and C6 positions, each being coupled to the C5 proton. The integration values (1:2:6) confirm the ratio of the different types of protons in the molecule.

B. ¹³C NMR Spectroscopy of 2-Bromo-1,3-dimethoxybenzene

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The data acquisition and processing follow a similar workflow, with adjustments to the spectrometer's frequency and acquisition parameters to detect the ¹³C nucleus.

G cluster_acq Data Acquisition cluster_proc Data Processing a1 Use the same prepared NMR sample. a2 Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz). a1->a2 a3 Acquire the spectrum using a proton-decoupled pulse sequence. a2->a3 p1 Apply Fourier transformation. a3->p1 Raw Data p2 Phase correct the spectrum. p1->p2 p3 Calibrate the chemical shift to the CDCl₃ solvent peak (~77 ppm). p2->p3

Caption: Workflow for ¹³C NMR data acquisition.

Chemical Shift (δ) ppmAssignment
~157C1, C3 (Ar-C-O)
~130C5 (Ar-C-H)
~105C4, C6 (Ar-C-H)
~100C2 (Ar-C-Br)
~56-OCH₃

Note: Predicted chemical shifts based on empirical data and additivity rules. Actual values may vary.

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in 2-Bromo-1,3-dimethoxybenzene. The signal for the carbons bearing the methoxy groups (C1 and C3) appears furthest downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the bromine atom (C2) is also expected to be downfield. The aromatic carbons with attached protons (C4, C5, and C6) will appear at intermediate chemical shifts, with C4 and C6 being equivalent. The most upfield signal will be from the equivalent carbons of the two methoxy groups.

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique that identifies the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for obtaining the IR spectrum of solid and liquid samples.

G cluster_setup Instrument Setup cluster_acq Sample Analysis s1 Ensure the ATR crystal is clean. s2 Record a background spectrum of the empty ATR crystal. s1->s2 a1 Place a small amount of 2-Bromo-1,3-dimethoxybenzene directly on the ATR crystal. s2->a1 Ready for Sample a2 Apply pressure to ensure good contact. a1->a2 a3 Acquire the sample spectrum. a2->a3

Caption: Workflow for ATR-FTIR data acquisition.

IR Spectral Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (-OCH₃)
~1600-1450C=C stretchAromatic ring
~1250-1000C-O stretchAryl ether
~700-500C-Br stretchAryl bromide

Note: These are characteristic absorption ranges. The exact peak positions and intensities will be specific to the molecule.

Interpretation of the IR Spectrum

The IR spectrum of 2-Bromo-1,3-dimethoxybenzene will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups will appear just below 3000 cm⁻¹. The presence of the benzene ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O stretching of the aryl ether groups. Finally, a band in the lower frequency region (fingerprint region), typically around 700-500 cm⁻¹, can be attributed to the C-Br stretching vibration.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of relatively volatile organic compounds.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection s1 Introduce a small amount of the sample into the mass spectrometer's ion source (e.g., via direct insertion probe or GC). i1 Bombard the sample with a high-energy electron beam (~70 eV). s1->i1 i2 This causes ionization and fragmentation of the molecule. i1->i2 m1 Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole). i2->m1 m2 Separate the ions based on their mass-to-charge ratio (m/z). m1->m2 d1 The separated ions are detected, and a mass spectrum is generated. m2->d1

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data Summary
m/zInterpretation
~216/218Molecular ion (M⁺) peak, showing the isotopic pattern of one bromine atom.
~201/203[M - CH₃]⁺
~173/175[M - CH₃ - CO]⁺
~137[M - Br]⁺

Note: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.

Interpretation of the Mass Spectrum

The mass spectrum of 2-Bromo-1,3-dimethoxybenzene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, this peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule. Common fragmentation pathways would include the loss of a methyl group (-CH₃) from a methoxy substituent, leading to a fragment ion at [M - 15]⁺. Another possible fragmentation is the loss of a bromine radical, resulting in a fragment at [M - 79/81]⁺. The analysis of these and other fragment ions can further corroborate the proposed structure.

Conclusion

The comprehensive spectral analysis of 2-Bromo-1,3-dimethoxybenzene using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous identification of the compound. For researchers and professionals in drug development, a thorough understanding and application of these analytical techniques are indispensable for ensuring the quality and integrity of their work, ultimately contributing to the advancement of pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-1,3-dimethoxy-benzene. John Wiley & Sons, Inc. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Profile

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a substituted aromatic compound. Its structure, featuring a dimethoxybenzene core with two different bromine-containing functional groups—a bromo group directly attached to the aromatic ring and a bromomethyl group—suggests its utility as a versatile intermediate or building block in organic synthesis. Compounds of this nature are frequently employed in the development of pharmaceutical agents and other complex organic molecules, where the differential reactivity of the two C-Br bonds can be exploited for sequential chemical transformations.[1][2] The brominated methoxyphenyl moiety is a key feature in various natural alkaloids known for a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1]

Property Value
IUPAC Name This compound
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 310.0 g/mol
Appearance Likely a solid (e.g., pale yellow crystals), based on analogs.[2]
CAS Number Not assigned

Section 2: Hazard Identification and Classification (Inferred)

Based on the Globally Harmonized System (GHS) classifications of closely related structural isomers and precursors, this compound is presumed to be a hazardous chemical. The primary hazards are associated with its irritant properties and potential for harm upon exposure.[3]

The following GHS classification is inferred from the safety data sheet for its isomer, 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene.[3]

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

GHS Label Elements:

  • Signal Word: Warning [3]

  • Hazard Pictogram:

Section 3: Toxicological Profile and Health Effects

The toxicological properties of this compound have not been extensively studied. However, based on data from analogous compounds, the primary health risks are acute irritation upon direct contact.[3][4]

  • Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[3] It is recommended to handle this compound only in well-ventilated areas or within a chemical fume hood.[3]

  • Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness, itching, and potential inflammation.[3] Prolonged or repeated contact may exacerbate these effects.

  • Eye Contact: This compound is expected to be a serious eye irritant.[3] Contact can cause redness, pain, and potentially severe eye damage.[3] Immediate and thorough rinsing is critical following any eye exposure.

  • Ingestion: While specific data is lacking, ingestion may be harmful and could cause gastrointestinal irritation, nausea, and vomiting.[4]

It is important to consider the broader class of brominated aromatic compounds, some of which are recognized as persistent organic pollutants (POPs) with potential for long-term health effects.[5] Polybrominated diphenyl ethers (PBDEs), for example, have been linked to hepatotoxicity, neurotoxicity, and endocrine disruption in animal studies.[5][6] While the toxicological profile of a simple molecule like this compound is not comparable to that of a POP like deca-BDE, this context underscores the importance of minimizing exposure to all novel brominated aromatic compounds.

Section 4: Risk Assessment and the Hierarchy of Controls

A systematic approach to risk management is essential. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures in descending order of preference. The primary goal is to eliminate or minimize the hazard at its source.

cluster_controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Protect the worker with equipment - e.g., Gloves, Goggles) caption Hierarchy of Controls for Hazard Mitigation

Caption: Hierarchy of Controls for Hazard Mitigation.

For this compound, applying this hierarchy involves:

  • Elimination/Substitution: In a research context, this is often not feasible as the compound is the subject of the investigation.

  • Engineering Controls: This is the most critical level. All handling of this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Eyewash stations and safety showers must be readily accessible.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and waste disposal. Ensure all personnel are trained on the specific hazards and emergency procedures.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.

Section 5: Safe Handling, Storage, and Personal Protection

Adherence to rigorous laboratory protocols is essential to prevent exposure.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood with sufficient airflow.[3]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are located in the immediate vicinity of the workstation.[4]

Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects against splashes and airborne particles causing serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) of sufficient thickness. Wear a lab coat.[3]Prevents direct skin contact, which can cause irritation.[3]
Respiratory Protection Not required if handled exclusively within a functioning chemical fume hood. If engineering controls fail or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates.Prevents inhalation of irritant dust or vapors.[3]
Handling Procedures
  • Avoid all personal contact. Do not breathe dust or vapors.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Avoid dust generation during handling.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[4]

  • Store locked up and away from incompatible substances.[3]

Section 6: Emergency Procedures

A clear and practiced emergency plan is crucial.

cluster_exposure Personal Exposure start Emergency Event (Spill, Fire, Exposure) skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation spill Chemical Spill start->spill fire Fire start->fire wash_skin Remove contaminated clothing. Wash skin with soap & water for 15 min. skin->wash_skin rinse_eye Rinse cautiously with water for 15+ min. Remove contact lenses if possible. eye->rinse_eye fresh_air Move to fresh air. Provide artificial respiration if needed. inhalation->fresh_air medical Seek Medical Attention. Bring SDS if available. wash_skin->medical rinse_eye->medical fresh_air->medical evacuate Evacuate immediate area. Ensure adequate ventilation. spill->evacuate extinguish Use dry chemical, CO₂, or foam. Wear full protective gear & SCBA. fire->extinguish contain Contain spill with inert material (sand, vermiculite). evacuate->contain collect Sweep or vacuum up. Place in a sealed container for disposal. contain->collect collect->medical If exposure occurred extinguish->medical If exposure occurred

Caption: Emergency Response Workflow.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection, gloves, and eye protection. Ensure adequate ventilation.[3]

  • Containment and Cleanup: Prevent further leakage or spillage if safe to do so. Avoid creating dust. Sweep up the material and place it into a suitable, labeled container for disposal.[4][7] Do not let the product enter drains.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.[3]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

Section 7: Waste Disposal

Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be sent to an approved waste disposal plant.[3] Do not allow it to be released into the environment.[9]

Section 8: Conclusion

This compound is a valuable research chemical that must be handled with care. While specific toxicological data is limited, its structural similarity to other known irritants demands a cautious approach. The primary hazards are skin, eye, and respiratory irritation. The cornerstone of safe handling lies in the consistent use of engineering controls, specifically a chemical fume hood, supplemented by appropriate administrative controls and personal protective equipment. By understanding these hazards and implementing a multi-layered safety strategy, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-dimethoxybenzene.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4,5-dimethoxybenzyl bromide.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-bromo-2-phenylethane.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5.
  • Apollo Scientific. (2022). Safety Data Sheet: 1,3-Dimethoxybenzene.
  • MedChemExpress. (n.d.). 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene).
  • BLD Pharm. (n.d.). 2-Bromo-5-(difluoromethyl)-1,3-dimethoxybenzene.
  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene 97.
  • Wiaderkiewicz, R., & Wróblewska, K. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna Pracy, 49(4), 389-397.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2,4-dimethoxybenzene.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).
  • Li, Y., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 23(23), 15286.
  • National Center for Biotechnology Information (NCBI). (n.d.). References - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).
  • da Silva, J. L. F., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(8).
  • Apollo Scientific. (2022). Safety Data Sheet: 1,4-Dibromo-2,5-dimethoxybenzene.
  • Al-Dhabi, N. A., & Arasu, M. V. (2023). Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. Journal of Environmental Microbiology and Toxicology, 1(1).
  • LookChem. (n.d.). Cas 20469-65-2, 1-Bromo-3,5-dimethoxybenzene.
  • ChemicalBook. (2018). 2-Bromo-3,5-dimethoxybenzaldehyde synthesis.
  • European Chemicals Agency (ECHA). (n.d.). 2,2-bis(bromomethyl)propane-1,3-diol (BMP) - Substance Information.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a bespoke halogenated aromatic ether, valuable as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both an aryl bromide and a benzylic bromide, offers versatile reactivity for the introduction of this substituted dimethoxybenzene moiety into target molecules. However, this enhanced reactivity, largely influenced by the electron-donating methoxy groups, necessitates a comprehensive understanding of its handling and storage requirements to ensure laboratory safety and material integrity. This guide provides an in-depth analysis of the compound's hazard profile, detailed protocols for its safe manipulation, and best practices for its long-term storage, drawing upon data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Understanding the Hazard Profile: An Analog-Based Assessment

Due to the lack of a publicly available Safety Data Sheet (SDS) for this compound (CAS No. 948550-74-1), a thorough risk assessment must be conducted by extrapolating data from structurally related compounds. The primary analogues for this assessment are substituted benzyl bromides and brominated dimethoxybenzene derivatives.

The key structural features influencing the reactivity and hazardous properties of the target molecule are the benzylic bromide and the electron-rich dimethoxy-substituted aromatic ring. Benzylic bromides are known lachrymators and are typically irritating to the skin, eyes, and respiratory tract.[1][2] The presence of electron-donating methoxy groups can increase the reactivity of the benzylic bromide, making it more susceptible to nucleophilic substitution and potentially increasing its instability.

Table 1: Analog-Based Hazard Identification

Hazard ClassificationAnticipated EffectsRationale based on Analogues (e.g., 2-Bromo-4,5-dimethoxybenzyl bromide)
Skin Corrosion/Irritation Causes skin irritation.[1][2]Structurally similar compounds are classified as skin irritants.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Benzyl bromides are known to be irritating to the eyes.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Inhalation of dust or vapors of similar compounds can irritate the respiratory system.[1]
Reactivity Increased reactivity and potential for decomposition.Methoxy groups enhance the electron density of the aromatic ring, potentially destabilizing the benzylic bromide.

Prudent Handling: A Step-by-Step Protocol

Given the anticipated hazards, a stringent set of handling procedures is mandatory. The following protocol is designed to minimize exposure and mitigate risks during the manipulation of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure through robust engineering controls and appropriate PPE.

  • Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.[3]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Experimental Workflow

The following workflow outlines the critical steps for safely handling the compound from receipt to use in a reaction.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup cluster_disposal Disposal prep_area 1. Prepare Fume Hood: Ensure clear, clean workspace. Verify fume hood functionality. don_ppe 2. Don PPE: Lab coat, gloves, safety goggles. weigh 3. Weighing: Use an analytical balance inside the fume hood. Handle with care to avoid dust generation. don_ppe->weigh dissolve 4. Dissolution: Add solvent slowly to the solid. Use a magnetic stirrer for gentle mixing. weigh->dissolve reaction 5. Reaction Setup: Transfer solution via cannula or syringe. Maintain inert atmosphere if required. dissolve->reaction cleanup 6. Post-Reaction Quenching & Workup: Quench reactive species carefully. Perform extractions within the fume hood. reaction->cleanup waste 7. Waste Segregation: Collect all contaminated materials. Segregate into halogenated waste streams. cleanup->waste

Figure 1: A step-by-step workflow for the safe handling of this compound.

Strategic Storage for Long-Term Stability

The stability of this compound is paramount for reproducible experimental outcomes. The electron-donating methoxy groups can render the benzylic bromide more susceptible to degradation over time, especially when exposed to light, moisture, or heat.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down potential decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis.
Light Store in an amber or opaque container.Protects from light-induced degradation.
Container Keep container tightly closed.[1]Prevents exposure to moisture and air.
Incompatibilities Store away from strong oxidizing agents, strong bases, and moisture.[4][5]To prevent vigorous and potentially hazardous reactions.

Emergency Preparedness: Spill and Exposure Response

Accidents can happen, and a well-defined emergency response plan is crucial.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Exposure Protocols
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Responsible Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Waste Segregation: Keep halogenated organic waste separate from other waste streams.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[6] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a method for treating bromine-containing waste.[6]

Conclusion

While this compound is a valuable synthetic intermediate, its handling and storage demand a meticulous and informed approach. By understanding its potential hazards through the lens of structural analogues, implementing robust engineering controls and consistent use of personal protective equipment, adhering to a systematic handling workflow, ensuring optimal storage conditions, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their synthetic endeavors. The principles of causality in experimental choices—from the selection of PPE to the specifics of storage—are rooted in the fundamental reactivity of substituted benzyl bromides and are paramount for ensuring a safe and productive research environment.

References

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Mphahlele, M. J. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

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Methodological & Application

The Synthetic Versatility of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Organic Synthesis

In the landscape of organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired properties. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene has emerged as a highly versatile and valuable building block for chemists, particularly those in the fields of medicinal chemistry and materials science. This trifunctional reagent, featuring a benzylic bromide, an aryl bromide, and two electron-donating methoxy groups, offers a platform for a diverse array of chemical transformations. The differential reactivity of the two bromine substituents allows for a stepwise and controlled elaboration of the molecular scaffold, making it an ideal starting material for the synthesis of a wide range of compounds, most notably stilbene derivatives and other poly-substituted aromatic systems.[1] The methoxy groups not only influence the electronic properties of the benzene ring but also serve as synthetic handles for further modification, such as demethylation to reveal phenolic hydroxyls. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Key Physicochemical and Reactivity Data

A thorough understanding of the physicochemical properties and reactivity of this compound is crucial for its effective utilization. The table below summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₀Br₂O₂Vulcanchem[2]
Molecular Weight 309.98 g/mol Vulcanchem[2]
CAS Number 948550-74-1Vulcanchem[2]
Appearance Presumed solid at room temperatureVulcanchem[2]
Key Reactive Sites Benzylic Bromide, Aryl BromideBenchChem[1]

The primary locus of reactivity is the benzylic bromide, which is highly susceptible to nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation intermediate. The aryl bromide, in contrast, is less reactive towards traditional nucleophilic substitution but is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This dichotomy in reactivity is the cornerstone of its synthetic utility.

Core Application I: Synthesis of Stilbene Derivatives via Wittig and Horner-Wadsworth-Emmons Reactions

One of the most prominent applications of this compound is in the synthesis of stilbenes and their analogues.[3][4][5][6] Stilbenoids, such as resveratrol, are a class of polyphenolic compounds that have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful and reliable methods for the formation of the characteristic carbon-carbon double bond of the stilbene core.

Mechanistic Rationale

Both the Wittig and HWE reactions involve the reaction of a phosphorus-stabilized carbanion (an ylide or a phosphonate carbanion, respectively) with an aldehyde or ketone. In the context of using this compound, the benzylic bromide is first converted into a phosphonium salt (for the Wittig reaction) or a phosphonate ester (for the HWE reaction). Subsequent deprotonation with a base generates the reactive carbanion, which then undergoes olefination with a suitable aromatic aldehyde. The HWE reaction is often preferred for its generally higher yields and the production of predominantly (E)-alkenes, which is the more thermodynamically stable and often more biologically active isomer of stilbenoids.[7][8]

Wittig_HWE_Workflow cluster_Wittig Wittig Reaction cluster_HWE Horner-Wadsworth-Emmons Reaction A 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene C Phosphonium Salt A->C SN2 Reaction B Triphenylphosphine (PPh3) B->C E Phosphorus Ylide C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E G Stilbene Derivative E->G Olefination F Aromatic Aldehyde (Ar-CHO) F->G H Triphenylphosphine Oxide G->H Byproduct I 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene K Phosphonate Ester I->K Arbuzov Reaction J Triethyl Phosphite (P(OEt)3) J->K M Phosphonate Carbanion K->M Deprotonation L Base (e.g., NaH, K2CO3) L->M O Stilbene Derivative (Predominantly E-isomer) M->O Olefination N Aromatic Aldehyde (Ar-CHO) N->O P Phosphate Byproduct O->P Byproduct

Figure 1: Workflow for Stilbene Synthesis.
Detailed Protocol: Horner-Wadsworth-Emmons Synthesis of a Resveratrol Analogue

This protocol describes the synthesis of (E)-1-(2-Bromo-5-styryl-1,3-dimethoxybenzene) as a representative example.

Step 1: Synthesis of the Phosphonate Ester

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethyl phosphite (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude phosphonate ester, which can often be used in the next step without further purification.

Step 2: Olefination Reaction

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of the crude phosphonate ester (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of the desired aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Core Application II: Functionalization via Nucleophilic Substitution of the Benzylic Bromide

The high reactivity of the benzylic bromide in this compound makes it an excellent electrophile for SN2 reactions.[9][10][11] This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and cyanide, thereby providing access to a diverse range of functionalized derivatives.

Mechanistic Rationale

The SN2 reaction of the benzylic bromide proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide leaving group.[9][11] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone are generally preferred as they effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

SN2_Workflow A 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene C SN2 Transition State A->C Backside Attack B Nucleophile (Nu-) B->C D Functionalized Product C->D Inversion of Configuration E Bromide Ion (Br-) C->E Leaving Group Departure

Figure 2: SN2 Nucleophilic Substitution Pathway.
Detailed Protocol: Synthesis of a Secondary Amine Derivative

This protocol describes the reaction of this compound with a primary amine to yield a secondary amine.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Add the primary amine (2.2 eq) to the solution. Note: An excess of the amine is used, with one equivalent acting as the nucleophile and the other as a base to neutralize the HBr formed during the reaction. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be used.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine derivative.

Core Application III: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide

The aryl bromide functionality of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[12][13][14][15][16][17][18] These reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems, substituted alkenes, and aryl alkynes.

Mechanistic Rationale

The catalytic cycle of these cross-coupling reactions generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki) or Migratory Insertion (for Heck and Sonogashira): The second coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for a specific substrate.

Cross_Coupling_Workflow A 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene C Oxidative Addition A->C B Pd(0) Catalyst B->C D Pd(II) Intermediate C->D F Transmetalation / Migratory Insertion D->F E Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) E->F G Reductive Elimination F->G G->B Catalyst Regeneration H Coupled Product G->H

Figure 3: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound from this compound. It is important to note that the benzylic bromide may also be reactive under these conditions, and protection or subsequent functionalization might be necessary depending on the desired final product.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[2][19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[20]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[19]

    • In case of eye contact: Flush eyes with water as a precaution.

    • If inhaled: Move the person into fresh air.[19]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, consult a physician.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[19]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its unique trifunctional nature, with two differentially reactive bromine atoms, provides a gateway to a vast array of complex molecular architectures. By understanding the principles of its reactivity and applying the detailed protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block to advance their research in drug discovery, materials science, and beyond.

References

  • Huang, X., Li, H., Shi, L., Xue, J., Ruan, B., & Zhu, H. (2008). Synthesis of resveratrol analogues, and evaluation of their cytotoxic and xanthine oxidase inhibitory activities. Chemistry & biodiversity, 5(4), 636–642. [Link]

  • Cardile, V., et al. (2019). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 24(15), 2744. [Link]

  • Cottart, C. H., Nivet-Antoine, V., & Laguillier-Morizot, C. (2010). Resveratrol derivatives. Molecules, 15(7), 4569–4595. [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]

  • Sci-Hub. (n.d.). Synthesis of Resveratrol Analogues, and Evaluation of Their Cytotoxic and Xanthine Oxidase Inhibitory Activities. [Link]

  • Burbiel, J. C., et al. (2004). Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2. Journal of medicinal chemistry, 47(12), 3073–3086. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • ResearchGate. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • ResearchGate. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • NCBI. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • University of California, Irvine. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (2017). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • NCBI. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

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The Synthetic Versatility of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Guide for Strategic Molecular Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Complex Synthesis

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of novel molecular architectures, particularly in the realms of pharmaceutical and materials science. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (CAS No. 948550-74-1) emerges as a highly versatile bifunctional building block, offering chemists a powerful tool for sequential and site-selective modifications.[1] This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, complete with detailed protocols to facilitate its effective use in the laboratory.

The key to the synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The aryl bromide, attached to an sp²-hybridized carbon of the benzene ring, is amenable to a variety of palladium-catalyzed cross-coupling reactions. In contrast, the benzylic bromide, bonded to an sp³-hybridized carbon, is highly susceptible to nucleophilic substitution reactions.[2] This disparity in reactivity allows for a stepwise functionalization strategy, enabling the introduction of diverse molecular fragments at distinct positions on the aromatic scaffold.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValue
IUPAC Name This compound
Synonym 4-Bromo-3,5-dimethoxybenzyl bromide[1]
CAS Number 948550-74-1[1][3]
Molecular Formula C₉H₁₀Br₂O₂[1]
Molecular Weight 309.98 g/mol [1]
Physical State Presumed solid at room temperature[1]

The molecule's structure, featuring two electron-donating methoxy groups, an aryl bromide, and a benzylic bromide, provides multiple reactive sites for strategic chemical modifications.[1]

Strategic Applications in Organic Synthesis

The distinct reactivity of the two carbon-bromine bonds in this compound allows for a range of selective transformations. This section will detail the primary applications of this building block, complete with generalized protocols that can be adapted for specific synthetic targets.

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The C(sp²)-Br bond of the aryl bromide is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions. Under carefully controlled conditions, these reactions can be performed selectively, leaving the more reactive benzylic bromide untouched for subsequent functionalization.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[6][7][8] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Protocol 2: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Amine base (e.g., Triethylamine, Diisopropylethylamine) (2-3 equiv)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat to 40-80 °C, monitoring the progress by TLC.

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Substitution at the Benzylic Bromide Position

The benzylic C(sp³)-Br bond is significantly more reactive towards nucleophiles than the aryl bromide. This allows for the selective introduction of a wide range of heteroatom-containing functional groups through Sₙ1 or Sₙ2 pathways. The benzylic carbocation intermediate in an Sₙ1 reaction is stabilized by the adjacent aromatic ring.[9][10]

A variety of nucleophiles, such as alcohols, amines, and thiols, can readily displace the benzylic bromide to form the corresponding ethers, amines, and thioethers.

Protocol 3: General Procedure for Nucleophilic Substitution

  • Materials:

    • Functionalized 3,5-dimethoxybenzyl bromide derivative (from Protocol 1 or 2) (1.0 equiv)

    • Nucleophile (e.g., alcohol, amine, thiol) (1.2-2.0 equiv)

    • Base (if required, e.g., K₂CO₃, NaH, Et₃N)

    • Anhydrous solvent (e.g., Acetonitrile, DMF, THF, DCM)

  • Procedure:

    • Dissolve the functionalized 3,5-dimethoxybenzyl bromide derivative in the chosen anhydrous solvent in a reaction vessel.

    • If the nucleophile is an alcohol or thiol, add a base to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, an excess of the amine can often serve as both the nucleophile and the base.

    • Add the nucleophile to the reaction mixture.

    • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

    • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Synthetic Strategy and Workflow Visualization

The differential reactivity of the two bromine atoms in this compound allows for a logical and efficient synthetic workflow. The less reactive aryl bromide is typically addressed first via robust cross-coupling reactions, followed by the functionalization of the more labile benzylic bromide.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Aryl Bromide Reaction C Aryl-Functionalized Intermediate B->C D Nucleophilic Substitution (SNAc) C->D Benzylic Bromide Reaction E Diverse Functionalized Products D->E

Caption: Sequential functionalization workflow.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions. As with many benzylic bromides, it is likely a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its two distinct bromine functionalities allow for a high degree of control over a sequential synthetic strategy, enabling the introduction of a wide array of substituents. By leveraging the principles of chemoselectivity in cross-coupling and nucleophilic substitution reactions, researchers can efficiently construct novel compounds with potential applications in drug discovery and materials science. The protocols and strategic insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this powerful chemical tool.

References

  • 2-Bromo-4,5-dimethoxybenzyl bromide | C9H10Br2O2 | CID 11034248 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (2020). Retrieved January 19, 2026, from [Link]

  • 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. (2015). Retrieved January 19, 2026, from [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022). Retrieved January 19, 2026, from [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017). Retrieved January 19, 2026, from [Link]

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The Synthetic Versatility of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, also known by its synonym 4-bromo-3,5-dimethoxybenzyl bromide[1], is a highly functionalized aromatic compound poised for significant applications in organic synthesis. Its unique arrangement of two reactive bromine atoms—one on the aromatic ring and one on a benzylic position—along with two electron-donating methoxy groups, makes it a versatile intermediate for the construction of complex molecular architectures. The differential reactivity of the aryl bromide and the benzyl bromide moieties allows for selective, stepwise functionalization, providing a strategic advantage in multi-step synthetic campaigns. This guide provides a comprehensive overview of the synthesis and potential synthetic applications of this valuable building block, complete with detailed experimental protocols for researchers in academia and the pharmaceutical industry.

The brominated methoxyphenyl motif is a common feature in a variety of natural products and biologically active compounds, contributing to their therapeutic properties, which include antibacterial, antifungal, and antitumor activities[2]. Consequently, synthetic intermediates that provide efficient access to these structures are of considerable interest to the drug development community.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison to analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 309.98 g/mol
Physical State Likely a solid at room temperature
¹H NMR Aromatic protons (~6.5-7.5 ppm), methoxy groups (~3.8-4.0 ppm, singlet), bromomethyl group (~4.5-4.6 ppm, singlet)[1]
¹³C NMR Aromatic carbons, methoxy carbons, and the benzylic carbon would show characteristic shifts.
CAS Number 948550-74-1[1]

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process starting from the commercially available 3,5-dimethoxytoluene. The first step involves the regioselective bromination of the aromatic ring, followed by the selective bromination of the benzylic methyl group.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Aromatic Bromination cluster_1 Step 2: Benzylic Bromination 3,5-Dimethoxytoluene 3,5-Dimethoxytoluene 2-Bromo-1,3-dimethoxy-5-methylbenzene 2-Bromo-1,3-dimethoxy-5-methylbenzene 3,5-Dimethoxytoluene->2-Bromo-1,3-dimethoxy-5-methylbenzene  Br₂ or NBS, Solvent This compound This compound 2-Bromo-1,3-dimethoxy-5-methylbenzene->this compound  NBS, Radical Initiator, CCl₄ or other suitable solvent

Caption: Synthetic route to this compound.

Experimental Protocols: Synthesis and Applications

Protocol 1: Synthesis of 2-Bromo-1,3-dimethoxy-5-methylbenzene

This protocol describes the regioselective bromination of 3,5-dimethoxytoluene. The two methoxy groups are ortho, para-directing, and the position between them is sterically hindered. Therefore, bromination is expected to occur at the position para to one methoxy group and ortho to the other.

Materials:

  • 3,5-Dimethoxytoluene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethoxytoluene in DMF.

  • In a separate flask, dissolve NBS in DMF.

  • Slowly add the NBS solution dropwise to the 3,5-dimethoxytoluene solution over a period of 30 minutes at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice and water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound

This protocol details the benzylic bromination of the methyl group of 2-bromo-1,3-dimethoxy-5-methylbenzene using N-bromosuccinimide (NBS) and a radical initiator. This reaction is a classic example of a Wohl-Ziegler bromination[3].

Materials:

  • 2-Bromo-1,3-dimethoxy-5-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable solvent like acetonitrile or 1,2-dichloroethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromo-1,3-dimethoxy-5-methylbenzene in carbon tetrachloride, add NBS and a catalytic amount of AIBN.

  • Reflux the mixture with stirring. The reaction can be initiated by heat or a UV lamp.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography.

Synthetic Applications: A Gateway to Diverse Molecular Scaffolds

The dual reactivity of this compound allows for a range of synthetic transformations. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions.

Application 1: Synthesis of Functionalized Benzyl Ethers and Esters

The benzylic bromide can readily react with various oxygen nucleophiles to form ethers and esters. This is a fundamental transformation for introducing diverse functional groups and building more complex molecules.

This compound This compound Functionalized Benzyl Ether/Ester Functionalized Benzyl Ether/Ester This compound->Functionalized Benzyl Ether/Ester  R-OH or R-COOH, Base

Caption: Williamson ether synthesis or esterification.

Protocol 3: Williamson Ether Synthesis

Materials:

  • This compound

  • Alcohol (R-OH)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add the alcohol dropwise at 0 °C and stir for 30 minutes.

  • Add a solution of this compound in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Application 2: Carbon-Carbon Bond Formation via Nucleophilic Substitution

The benzylic bromide is an excellent electrophile for reactions with carbon nucleophiles such as cyanides, enolates, and organometallic reagents, enabling the extension of the carbon skeleton.

Protocol 4: Cyanation of the Benzylic Position

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in DMSO.

  • Add sodium cyanide and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating to proceed at a reasonable rate.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting nitrile by column chromatography or recrystallization.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality can be utilized in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents on the aromatic ring.

This compound This compound Coupled Product Coupled Product This compound->Coupled Product  Coupling Partner, Pd Catalyst, Ligand, Base

Caption: Palladium-catalyzed cross-coupling reaction.

Protocol 5: Suzuki Cross-Coupling

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DME, often with water)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic synthesis. The presence of two distinct and orthogonally reactive bromine atoms, in conjunction with activating methoxy groups, provides a powerful handle for the strategic construction of complex molecules. The protocols detailed in this guide offer a starting point for the synthesis and application of this compound in the pursuit of novel pharmaceuticals and functional materials. Further exploration of its reactivity, particularly in sequential and one-pot multi-component reactions, is likely to uncover even greater synthetic potential.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link][2]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link][3]

Sources

Application Notes and Protocols for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Versatile Bifunctional Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block with Dual Reactivity

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, also known by its synonym 4-bromo-3,5-dimethoxybenzyl bromide, is a highly functionalized aromatic compound that serves as a valuable building block for the synthesis of complex organic molecules. Its structure is characterized by a benzene ring bearing two electron-donating methoxy groups, a benzylic bromide, and an aryl bromide. This unique arrangement of functional groups imparts differential reactivity, making it a strategic component in medicinal chemistry and drug discovery for the construction of novel molecular scaffolds.[1]

The presence of two distinct carbon-bromine bonds allows for selective transformations. The benzylic bromide is highly susceptible to nucleophilic substitution reactions, making it an excellent electrophile for introducing the 2-bromo-1,3-dimethoxy-5-methylphenyl moiety. In contrast, the aryl bromide is less reactive towards nucleophiles but is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity is a key feature that enables chemists to perform sequential, site-selective modifications, thereby building molecular complexity in a controlled manner.

These application notes will provide a comprehensive guide to the safe handling and effective use of this compound in common synthetic transformations, with a focus on its application as both an alkylating agent and a partner in cross-coupling reactions.

Physicochemical Properties and Spectroscopic Data Summary

PropertyValueSource
Molecular Formula C₉H₁₀Br₂O₂[1]
Molecular Weight 309.98 g/mol [1]
CAS Number 948550-74-1[1]
Physical State Presumed solid at room temperature[1]
¹H NMR (predicted) Aromatic protons: ~6.5-7.5 ppm; Methoxy protons: ~3.8-4.0 ppm (singlet); Bromomethyl protons: ~4.5-4.6 ppm (singlet)[1]

Safety and Handling

Warning: this compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification: Based on data for closely related compounds such as 2-Bromo-4,5-dimethoxybenzyl bromide, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and incompatible materials.

  • Avoid inhalation of dust, fumes, gas, mist, or vapors.

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3,5-dimethoxytoluene, analogous to the synthesis of similar compounds.[4]

Synthesis_of_this compound cluster_0 Step 1: Electrophilic Aromatic Bromination cluster_1 Step 2: Benzylic Bromination 3,5-dimethoxytoluene 3,5-Dimethoxytoluene Intermediate 2-Bromo-1,3-dimethoxy-5-methylbenzene 3,5-dimethoxytoluene->Intermediate Br₂, FeBr₃ or NBS, acid catalyst Final_Product This compound Intermediate->Final_Product NBS, radical initiator (e.g., AIBN or benzoyl peroxide), CCl₄, heat/light Alkylation_Workflow Start Start: Phenol, Base, Solvent Reagent_Addition Add this compound Start->Reagent_Addition Reaction Heat (60-80 °C) & Monitor (TLC/LC-MS) Reagent_Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-alkylated Product Purification->Product Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'B(OH)₂ Base PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

Introduction: A Versatile Bifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound (CAS No. 948550-74-1) emerges as a highly valuable and versatile scaffold for the synthesis of complex molecular architectures.[1] Its structure is distinguished by two key reactive centers with orthogonal reactivity: a highly labile benzylic bromide, ideal for nucleophilic substitution, and a less reactive aryl bromide, perfectly poised for transition metal-catalyzed cross-coupling reactions.

The electron-donating methoxy groups at the 1 and 3 positions activate the aromatic ring, influencing the electronic properties and reactivity of the aryl bromide.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this reagent, complete with detailed protocols, mechanistic insights, and practical considerations for its application in creating diverse libraries of novel compounds.

Physicochemical Properties and Safe Handling

PropertyValue
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 309.98 g/mol [1]
IUPAC Name This compound[1]
Synonym 4-bromo-3,5-dimethoxybenzyl bromide[1]
Physical State Presumed solid at room temperature

Safety Precautions: As with related brominated aromatic compounds, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust or vapors.

Diagram of Core Reactivity

The synthetic utility of this compound stems from its two distinct reactive sites, allowing for sequential and selective functionalization.

Caption: Dual reactive sites of the title compound.

PART 1: Derivatives via Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophile, highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions.[6] This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[6] These reactions are typically fast, high-yielding, and can be performed under relatively mild conditions, preserving the integrity of the aryl bromide for subsequent transformations.

Mechanistic Rationale (Sₙ2)

The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is critical. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, thereby increasing its effective nucleophilicity and accelerating the reaction rate.[6] A mild base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as an acid scavenger for reactions with neutral nucleophiles like amines.[7]

General Workflow for Nucleophilic Substitution

Caption: Standard workflow for Sₙ2 reactions.

Protocol 1.1: Synthesis of Benzyl Ethers (Williamson Ether Synthesis)

This protocol describes the reaction with an alcohol or phenol to form the corresponding ether derivative.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Alcohol or Phenol (1.1-1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 equiv)

    • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol/phenol, potassium carbonate, and anhydrous acetone (or DMF).

    • Stir the suspension for 15 minutes at room temperature.

    • Add a solution of this compound in the same solvent dropwise.

    • Heat the mixture to reflux (for acetone) or 50-60 °C (for DMF) and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 1.2: Synthesis of Substituted Benzylamines

This protocol details the reaction with primary or secondary amines.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (2.2-3.0 equiv)

    • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv, optional, can use excess amine as base)

    • Acetonitrile or Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • In a sealed vessel, dissolve this compound in anhydrous acetonitrile.

    • Add the amine to the solution. Note: A second equivalent of amine acts as the base to neutralize the HBr formed.[7] Using a large excess of the amine can help prevent over-alkylation with primary amines.[8]

    • Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive amines.

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Nucleophile TypeExampleBaseSolventTypical Conditions
O-Nucleophile PhenolK₂CO₃AcetoneReflux, 8h
N-Nucleophile PiperidineExcess AmineMeCNRT, 16h
S-Nucleophile ThiophenolK₂CO₃DMFRT, 4h
C-Nucleophile KCNK₂CO₃DMSO/H₂O80 °C, 6h

PART 2: Derivatives via Cross-Coupling at the Aryl Bromide Position

The aryl bromide moiety is a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are pillars of modern organic synthesis, allowing for the modular construction of complex molecules.[9] The protocols below assume the benzylic bromide has either been previously functionalized or that reaction conditions are chosen to favor aryl coupling.

Protocol 2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[10][11]

  • Reagents & Materials:

    • 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)

    • Arylboronic Acid or Ester (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent System (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O)

  • Procedure:

    • To a Schlenk flask, add the aryl bromide substrate, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the product via flash column chromatography.

General Catalytic Cycle for Cross-Coupling (Suzuki Example)

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal di_pd_complex Ar-Pd(II)L₂(R) transmetal->di_pd_complex boronate R-B(OR)₃⁻ boronate->transmetal base Base (OH⁻) boronic_acid R-B(OH)₂ base->boronic_acid boronic_acid->boronate Activates Boron red_elim Reductive Elimination di_pd_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.2: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes, co-catalyzed by palladium and copper(I).[12][13]

  • Reagents & Materials:

    • 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)

    • Terminal Alkyne (1.2-1.5 equiv)

    • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) Iodide (CuI, 4-10 mol%)

    • Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), anhydrous)

    • Solvent (e.g., THF or DMF, anhydrous and degassed)

  • Procedure:

    • To a Schlenk flask, add the aryl bromide substrate, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 40-70 °C for 4-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination (C-N Bond Formation)

This powerful reaction forms C-N bonds by coupling aryl halides with amines.[14][15] The choice of ligand is critical for success.[16]

  • Reagents & Materials:

    • 2-Bromo-5-(functionalized)-1,3-dimethoxybenzene derivative (1.0 equiv)

    • Primary or Secondary Amine (1.1-1.2 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

    • Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)

    • Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add the aryl bromide substrate and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat the mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify directly by flash column chromatography.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-Miyaura Boronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF / DMF
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOt-BuToluene

Conclusion

This compound is a potent and versatile synthetic intermediate. The differential reactivity of its benzylic and aryl bromide moieties allows for a highly controlled, stepwise functionalization, enabling access to a vast chemical space. By leveraging the protocols detailed in this guide—from classical Sₙ2 substitutions to modern palladium-catalyzed cross-couplings—researchers can efficiently construct diverse molecular libraries for applications spanning drug discovery to materials science. The logical and sequential application of these methods makes this reagent a cornerstone for building molecular complexity from a simple, well-defined starting material.

References

  • Sigma-Aldrich. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Rehman, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reaction. ResearchGate. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • pharma-intermediate.com. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [Link]

  • Google Patents. (1998). Process for producing 2-bromo-5-methoxybenzyl bromide.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

  • PubChem. (2025). 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. [Link]

  • Google Patents. (n.d.).
  • PubChem. (2025). 2-Bromo-1,3-dimethoxybenzene. [Link]

  • Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

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Application Notes & Protocols: Chemoselective Cross-Coupling Reactions with 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets in pharmaceutical and materials science research. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a uniquely valuable reagent, possessing two distinct carbon-bromine bonds with orthogonal reactivity.[1] This structural dichotomy—an aromatic C(sp²)–Br bond and a benzylic C(sp³)–Br bond—enables chemists to perform highly selective, stepwise functionalizations, making it a powerful scaffold for creating diverse molecular architectures.

The aryl bromide is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which proceed via an oxidative addition mechanism.[2][3] In contrast, the bromomethyl group is a potent electrophile, primed for classical nucleophilic substitution (SN2) reactions. The ability to selectively address one site while leaving the other intact for subsequent transformations is the cornerstone of its synthetic utility. This guide provides detailed protocols and the underlying scientific rationale for leveraging this differential reactivity in four major classes of palladium-catalyzed cross-coupling reactions.

The Core Principle: Exploiting Differential Reactivity

The success of any synthetic strategy involving this compound hinges on understanding and controlling the chemoselectivity of the reaction. The C(sp²)-Br bond is relatively inert and requires the intervention of a low-valent palladium catalyst to undergo oxidative addition, initiating the catalytic cycle.[4] Conversely, the C(sp³)-Br bond at the benzylic position is significantly more labile and susceptible to direct attack by nucleophiles.

Palladium-catalyzed cross-coupling reactions are typically designed to favor the oxidative addition into the C(sp²)-Br bond. This selectivity is achieved through the careful selection of the catalyst, ligands, base, and temperature, which collectively create an environment where the catalytic pathway is kinetically favored over competing side reactions, such as direct nucleophilic attack on the bromomethyl group.

sub This compound aryl_br Aryl Bromide (Csp²-Br) sub->aryl_br Site 1 benzyl_br Benzylic Bromide (Csp³-Br) sub->benzyl_br Site 2 pd_path Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig, Heck) sn2_path Nucleophilic Substitution (e.g., with amines, alkoxides, cyanides) aryl_br->pd_path Favored Pathway benzyl_br->sn2_path Alternative Pathway

Diagram 1: Orthogonal reactivity sites.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[5][6] For this compound, this reaction can be performed with high selectivity at the aryl bromide position, preserving the bromomethyl group for future synthetic steps.

Expertise & Causality:

The key to selectivity is a catalytic system that rapidly performs oxidative addition into the C-Br bond of the aromatic ring while being insufficiently nucleophilic or basic to promote side reactions at the benzylic position. The use of bulky, electron-rich phosphine ligands stabilizes the palladium center and accelerates the rate-determining oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[4][5] A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is chosen to facilitate the transmetalation step without causing significant hydrolysis or elimination of the benzylic bromide.[4]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OR)₂ Base pd_r_complex Ar-Pd(II)L₂-R' transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Ar-R'

Diagram 2: Suzuki-Miyaura catalytic cycle.
Detailed Protocol: Selective Mono-Arylation
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is essential to prevent catalyst degradation.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos or PCy₃·HBF₄, 4 mol%).[4]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., a 5:1 mixture of toluene and water, 0.1 M concentration relative to the substrate) via syringe.[4]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) precatalysts.
Ligand SPhos, RuPhos, PCy₃Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Facilitates transmetalation; mild enough to preserve the benzylic bromide.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic systems are common and effective for Suzuki couplings.[6]
Temperature 80-100 °CProvides sufficient thermal energy for catalysis without promoting decomposition.

Application Protocol 2: Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value for creating rigid molecular scaffolds.[7][8] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst.[9] The conditions are generally mild enough to ensure complete selectivity for the aryl bromide.

Expertise & Causality:

The standard Sonogashira mechanism involves a palladium cycle for the aryl halide and a copper cycle for the alkyne. The amine base (e.g., triethylamine) serves both to neutralize the HBr byproduct and as a solvent.[8] The key to preserving the bromomethyl group is that the reaction conditions are not strongly nucleophilic. The terminal alkyne is deprotonated by the amine base in the presence of copper(I) to form a copper acetylide, which then participates in the transmetalation step with the palladium complex. The bromomethyl group remains untouched throughout this process. A major side reaction to control is the Glaser homocoupling of the terminal alkyne, which can be minimized by maintaining a strictly oxygen-free environment and using the appropriate catalyst loading.[10]

Detailed Protocol: Selective Mono-Alkynylation
  • Reaction Setup: In a glovebox or using a Schlenk line, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) to a flame-dried flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv.). Stir the mixture for 10 minutes. Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available catalysts effective for Sonogashira reactions.[8]
Copper Co-catalyst CuIActivates the terminal alkyne for transmetalation.[9]
Base Triethylamine (Et₃N), DIPEAActs as an acid scavenger and solvent.[8]
Solvent THF, DMFAnhydrous, degassed polar aprotic solvents are ideal.
Temperature 25-60 °CMild conditions are usually sufficient, preserving sensitive functional groups.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines.[11][12] When applying this reaction to this compound, the primary challenge is to prevent the amine from acting as a nucleophile in a competing SN2 reaction with the highly reactive benzylic bromide.[13]

Expertise & Causality:

Achieving high selectivity for the palladium-catalyzed amination requires conditions that accelerate the catalytic cycle far beyond the rate of the background SN2 reaction. This is accomplished by:

  • Using a Strong, Sterically Hindered Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is critical. It is strong enough to deprotonate the amine (or the N-H bond in the palladium complex) to facilitate the catalytic cycle but is too bulky to act as a competing nucleophile.[11]

  • Employing Bulky Ligands: Ligands such as Xantphos or Buchwald's biaryl phosphine ligands create a sterically congested environment around the palladium center. This promotes the final reductive elimination step to release the desired arylamine product and regenerate the Pd(0) catalyst, thereby keeping the catalyst turnover high.[13][14]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR'₂ pd_amido [Ar-Pd(II)L₂(HNR'₂)]⁺ amine_coord->pd_amido deprotonation Deprotonation pd_amido->deprotonation Base pd_amido_complex Ar-Pd(II)L₂(NR'₂) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 Ar-NR'₂

Diagram 3: Buchwald-Hartwig amination cycle.
Detailed Protocol: Selective Mono-Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the strong base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial or flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Buchwald Precatalysts (G3/G4), Pd₂(dba)₃Highly active catalysts designed for C-N coupling.[13]
Ligand Xantphos, SPhos, BrettPhosBulky, electron-rich ligands essential for promoting reductive elimination.[14]
Base NaOtBu, K₃PO₄, LiHMDSStrong, non-nucleophilic bases are crucial to avoid SN2 side reactions.[11]
Solvent Toluene, Dioxane, CPMEAnhydrous, aprotic solvents are required.
Temperature 80-110 °CNecessary to overcome the activation barrier for C-N coupling.

General Experimental Workflow

A successful cross-coupling experiment requires meticulous attention to technique, particularly the exclusion of oxygen and moisture.

setup 1. Reaction Setup (Flame-dried glassware, reagents) inert 2. Inert Atmosphere (Evacuate/backfill with Ar/N₂) setup->inert addition 3. Reagent Addition (Catalyst, ligand, solvent, coupling partner) inert->addition reaction 4. Reaction (Heat & stir, monitor by TLC/LC-MS) addition->reaction workup 5. Aqueous Workup (Quench, extract) reaction->workup purify 6. Purification (Column chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Diagram 4: General workflow for cross-coupling.

References

  • Kabalka, G. W., et al. (2005). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. Available at: [Link]

  • Ma, D., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. Available at: [Link]

  • Khan, I., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated Aromatics in Catalytic Cross-Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chen, J-R., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]

  • Various Authors. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Tzschucke, C.C. Heck Reaction. University of Regensburg. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Riaz, M., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Hayhow, T. G., et al. (2020). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. Available at: [Link]

  • Sadowska, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. Available at: [Link]

  • Singh, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • da Silva, R. S., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Various Authors. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. Available at: [Link]

  • Štefane, B., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • van der Lee, A., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

  • van der Lee, A., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • LookChem. Cas 20469-65-2,1-Bromo-3,5-dimethoxybenzene. LookChem. Available at: [Link]

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"purification of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Authored by: A Senior Application Scientist

Abstract

This compound is a key bifunctional intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its dual reactivity, stemming from an electrophilic aromatic bromide and a reactive benzylic bromide, necessitates high purity to ensure predictable reaction outcomes and prevent the formation of deleterious side products. This document provides a comprehensive guide to the purification of this compound, detailing protocols for flash column chromatography and recrystallization. It further outlines methods for characterizing the final product and offers troubleshooting advice for common purification challenges.

Physicochemical & Safety Profile

The purification strategy for any compound is fundamentally linked to its physical properties and handling requirements.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 309.98 g/mol [1]
Appearance Expected to be a white to off-white solid
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); low solubility in non-polar alkanes and water.

| CAS Number | 53207-00-4[1] |

Critical Safety Considerations

This compound and related halogenated compounds demand careful handling in a well-ventilated chemical fume hood.[2][3][4]

  • Irritant: This compound is expected to cause skin, eye, and respiratory tract irritation.[2][5][6] Accidental contact should be avoided by wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Lachrymator: The benzylic bromide moiety makes this compound a potent lachrymator (tear-inducing agent).

  • Alkylating Agent: As a reactive alkylating agent, it should be treated as potentially harmful. Avoid inhalation of dust or vapors and prevent skin contact.[6]

  • Handling: Wash hands thoroughly after handling.[3][5] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

Genesis of Impurities: A Synthetic Perspective

Effective purification begins with understanding the potential impurities arising from the synthetic route. A common synthesis involves the radical bromination of 2-bromo-1,3-dimethoxy-5-methylbenzene. This process can generate several impurities:

  • Unreacted Starting Material: Incomplete bromination will leave residual 2-bromo-1,3-dimethoxy-5-methylbenzene.

  • Over-brominated Byproducts: Reaction at the benzylic position may proceed further to yield 2-bromo-5-(dibromomethyl)-1,3-dimethoxybenzene.

  • Isomeric Impurities: If the aromatic bromination step is not perfectly regioselective, isomers may be present in the starting material and carried through the synthesis.

  • Hydrolysis Products: The benzylic bromide is susceptible to hydrolysis, particularly during aqueous workups, leading to the formation of (2-bromo-5-methoxy-1,3-phenylene)methanol.

Strategic Approach to Purification

The choice between column chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities.

G cluster_0 Initial Analysis cluster_1 Decision Pathway cluster_2 Purification Method cluster_3 Final Product Start Crude Product TLC Analyze by TLC/ ¹H NMR Start->TLC Decision Assess Impurity Profile TLC->Decision Chroma Flash Column Chromatography Decision->Chroma Complex mixture (close TLC spots) Recryst Recrystallization Decision->Recryst Major product with minor, distinct impurities Pure Pure Product Chroma->Pure Recryst->Pure

Sources

Application Note: Comprehensive Analytical Protocols for the Quality Control of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Characterization

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (C₉H₁₀Br₂O₂) is a highly functionalized aromatic compound that serves as a critical building block in synthetic organic chemistry. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates and materials science precursors, demands a robust and unambiguous analytical characterization to ensure identity, purity, and stability. The presence of two bromine atoms, two methoxy groups, and a reactive benzylic bromide moiety necessitates a multi-technique approach for quality control.

This guide provides a comprehensive suite of analytical protocols designed for the definitive characterization of this compound. As a senior application scientist, the methodologies presented herein are grounded in fundamental principles and field-proven practices, emphasizing not just the "how" but the "why" behind each experimental choice to ensure self-validating and trustworthy results.

Overall Analytical Workflow

A logical workflow is essential for the efficient and comprehensive analysis of a new batch or synthesized sample of this compound. The primary goal is to confirm the chemical structure and assess its purity before use in downstream applications.

Analytical_Workflow cluster_0 Primary Structural Confirmation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Connectivity & Functional Groups HPLC HPLC-UV Analysis MS->HPLC Purity Assessment GCMS GC-MS (Optional) For Volatile Impurities HPLC->GCMS Orthogonal Purity Check Decision Material Specification Met? (Identity & Purity) HPLC->Decision Sample Sample Received: 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene Sample->NMR Primary Analysis Release Release for Use Decision->Release Yes Reject Reject / Re-purify Decision->Reject No

Caption: Integrated workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.

Rationale for NMR Analysis

For this compound, NMR is indispensable. It allows us to:

  • Verify Functional Groups: Confirm the presence of methoxy (-OCH₃), benzylic (-CH₂Br), and aromatic (Ar-H) protons.

  • Confirm Substitution Pattern: The symmetry of the molecule results in a distinct and predictable pattern of signals. The two aromatic protons are expected to be chemically equivalent, as are the two methoxy groups.

  • Rule Out Isomers: Differentiate the target molecule from potential regioisomers that may arise during synthesis.

Predicted NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Assignment Technique Predicted Chemical Shift (δ, ppm) Expected Multiplicity Rationale
-OC H₃¹³C NMR55 - 57Quartet (in ¹H-coupled)Typical range for aromatic methoxy carbons.
-C H₂Br¹³C NMR30 - 34Triplet (in ¹H-coupled)Aliphatic carbon attached to an electronegative bromine.
Ar-C H¹³C NMR105 - 108Doublet (in ¹H-coupled)Aromatic CH, shielded by two ortho-methoxy groups.
Ar-C -Br¹³C NMR115 - 118SingletCarbon directly attached to bromine, deshielded.
Ar-C -CH₂Br¹³C NMR138 - 141SingletAromatic carbon attached to the benzylic group.
Ar-C -OCH₃¹³C NMR159 - 162SingletAromatic carbons attached to oxygen, strongly deshielded.
-OC H₃¹H NMR~3.90Singlet (6H)Two equivalent methoxy groups.
-C H₂Br¹H NMR~4.50Singlet (2H)Benzylic protons adjacent to bromine.
Ar-H ¹H NMR~6.65Singlet (2H)Two equivalent aromatic protons, shielded by methoxy groups.
Protocol for NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (peak shape for TMS should be sharp and symmetrical).

    • Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting points.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 220 ppm and a relaxation delay of 2 seconds are standard. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the ¹H signals and assign the peaks based on the predicted data.

Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, it provides a unique and definitive signature.

Rationale for MS Analysis

The key feature of this compound is the presence of two bromine atoms. Natural bromine is a mixture of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a highly characteristic isotopic pattern for the molecular ion.

  • M⁺ Peak: Contains two ⁷⁹Br atoms.

  • [M+2]⁺ Peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺ Peak: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be approximately 1:2:1, providing unequivocal evidence for the presence of two bromine atoms in the molecule. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula by providing a mass measurement with high accuracy.[2]

Predicted Mass Spectrometry Data

Table 2: Predicted HRMS Data for C₉H₁₀Br₂O₂

Ion Species Isotopes Calculated Exact Mass (m/z) Predicted Relative Intensity
[M]⁺C₉H₁₀⁷⁹Br₂O₂307.9098~100%
[M+2]⁺C₉H₁₀⁷⁹Br⁸¹BrO₂309.9078~197%
[M+4]⁺C₉H₁₀⁸¹Br₂O₂311.9057~97%
Protocol for GC-MS Analysis (for purity and identity)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this molecule due to its likely volatility.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in dichloromethane or ethyl acetate.

    • Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.

  • Instrumental Conditions:

    • GC System:

      • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

      • Inlet: Split/splitless injector at 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS System (Electron Ionization - EI):

      • Ion Source Temp: 230°C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the main peak and any impurity peaks.

    • Extract the mass spectrum for the main peak.

    • Verify the molecular ion cluster (m/z 308, 310, 312) and its 1:2:1 isotopic pattern.

    • Analyze fragmentation patterns. Expect a significant fragment corresponding to the loss of a bromine radical (-Br) or the benzylic bromide group (-CH₂Br).

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC with UV detection is the industry-standard method for determining the purity of non-volatile organic compounds and quantifying impurities.

Rationale for HPLC Analysis

An HPLC method provides a quantitative measure of purity (e.g., 99.5%) and can separate the target compound from starting materials, by-products, or degradation products. A robust reverse-phase method is the logical starting point for a moderately polar compound like this.

Protocol for Reverse-Phase HPLC Method
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile.

    • Prepare a working solution for injection at 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Instrumental Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 60% B

      • 18.1-22 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at 220 nm and 254 nm. The dimethoxybenzene chromophore is expected to have strong absorbance at ~220 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The retention time of the main peak serves as an identity check for future batches. For a pure sample, a single major peak should be observed.

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete characterization of this compound. By combining the structural resolving power of NMR, the isotopic confirmation of MS, and the quantitative purity assessment of HPLC, researchers can ensure the quality and integrity of this important chemical building block. Adherence to these protocols will yield reliable, reproducible, and self-validating data, empowering confidence in subsequent scientific endeavors.

References

  • The Royal Society of Chemistry. (2012). Supporting information for Physical Chemistry Chemical Physics.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Beilstein Journals. (n.d.). Supplementary Information for Suzuki–Miyaura cross-coupling reactions of 2-bromophenols with potassium aryltrifluoroborates.

  • Shimadzu Corporation. (n.d.). Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF).

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Bromide ion.

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts.

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Application Notes & Protocols: A Comprehensive Guide to the Scale-Up Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the scale-up synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a key intermediate in various pharmaceutical and materials science applications. The protocol emphasizes a robust and efficient free-radical bromination of the benzylic position of 2-Bromo-1,3-dimethoxy-5-methylbenzene using N-Bromosuccinimide (NBS). This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step protocol suitable for scale-up, and addresses critical safety and analytical considerations.

Introduction: The Significance of a Versatile Building Block

This compound is a valuable bifunctional aromatic compound. The presence of two distinct bromine functionalities—an aryl bromide and a benzylic bromide—allows for selective and sequential chemical transformations. The aryl bromide is amenable to a wide range of cross-coupling reactions, while the highly reactive benzylic bromide serves as an excellent electrophile for nucleophilic substitution reactions. This dual reactivity makes it a crucial precursor for the synthesis of complex molecules in drug discovery and materials science.

The core of this synthetic protocol lies in the selective bromination of the benzylic methyl group of 2-Bromo-1,3-dimethoxy-5-methylbenzene. This transformation is achieved through a free-radical chain reaction, a cornerstone of modern organic synthesis.[1][2]

Mechanistic Rationale: The Wohl-Ziegler Bromination

The selective bromination of the benzylic position is accomplished via the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[3][4] The reaction proceeds through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initial radicals that start the chain reaction. These initiator radicals then react with NBS to generate a bromine radical (Br•).[5][6]

  • Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-Bromo-1,3-dimethoxy-5-methylbenzene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][5][7] The stability of this radical is significantly greater than that of a primary alkyl radical, making benzylic C-H bonds weaker and more susceptible to abstraction.[1] In the second propagation step, the benzylic radical reacts with a molecule of Br₂, which is present in low concentrations, to form the desired product, this compound, and a new bromine radical. This new bromine radical can then participate in the first propagation step, continuing the chain reaction. NBS is particularly effective because it maintains a low, steady concentration of Br₂ through its reaction with the HBr byproduct of the propagation step, which helps to suppress competing ionic bromination of the aromatic ring.[3][6][8]

  • Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two benzylic radicals, or a bromine radical and a benzylic radical.

The overall workflow of this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 2-Bromo-1,3-dimethoxy-5-methylbenzene Reaction Benzylic Bromination (NBS, AIBN, Solvent) SM->Reaction Workup Filtration Quenching Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Bromo-1,3-dimethoxy-5-methylbenzene90561-18-5231.091.0
N-Bromosuccinimide (NBS)128-08-5177.981.05 - 1.1
Azobisisobutyronitrile (AIBN)78-67-1164.210.02 - 0.05
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)56-23-5 / 75-05-8153.82 / 41.05-
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Hexanes110-54-386.18-
Ethyl Acetate (EtOAc)141-78-688.11-

Note on Solvent Selection: While carbon tetrachloride has been traditionally used for Wohl-Ziegler reactions, its use is now highly restricted due to its toxicity and environmental concerns. Acetonitrile is a viable and safer alternative.[9] Continuous flow protocols have also been developed using acetonitrile, offering enhanced safety and scalability.[9]

Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, charge 2-Bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq.) and the chosen solvent (e.g., acetonitrile, approximately 5-10 mL per gram of starting material).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq.) and AIBN (0.02 - 0.05 eq.) to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82°C) under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure this compound as a crystalline solid.

Safety Considerations

N-Bromosuccinimide (NBS):

  • Hazards: NBS is a corrosive solid that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed and may intensify fire as it is an oxidizer.[10][11]

  • Precautions: Handle NBS in a fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[12] Avoid creating dust. Keep away from combustible materials.

  • First Aid: In case of skin contact, immediately flush with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention in case of significant exposure.

Azobisisobutyronitrile (AIBN):

  • Hazards: AIBN is a flammable solid and can decompose exothermically upon heating, potentially leading to a thermal runaway. It is also toxic.

  • Precautions: Store AIBN at refrigerated temperatures. Avoid heating it directly. Add it to the reaction mixture at room temperature before heating the entire solution.

Solvents:

  • Carbon Tetrachloride (if used): Highly toxic and a known carcinogen. Its use should be avoided if possible.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye irritation.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a singlet at approximately 4.4-4.6 ppm in the ¹H NMR spectrum is characteristic of the benzylic -CH₂Br protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, a small additional portion of AIBN can be added. Ensure the reaction is maintained at a vigorous reflux.

  • Formation of Dibrominated Byproduct: The formation of 2-Bromo-5-(dibromomethyl)-1,3-dimethoxybenzene can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.[4] Careful control of the stoichiometry of NBS is crucial.

  • Aromatic Bromination: While NBS minimizes this side reaction, some bromination of the aromatic ring can occur, especially at higher temperatures or if HBr is allowed to accumulate.

Conclusion

The scale-up synthesis of this compound via Wohl-Ziegler bromination is a reliable and efficient process. By understanding the underlying reaction mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers and drug development professionals can successfully produce this valuable intermediate for their synthetic needs. The use of safer solvents like acetonitrile and the potential for adaptation to continuous flow systems further enhance the practicality and safety of this important transformation.

References

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Pearson, R. E., & Martin, J. C. (1963). Relative Rates of Bromination of α-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146.
  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • Offermann, W., & Vögtle, F. (1969). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 34(4), 1131–1132.
  • Fahey, J. T., & Frechet, J. M. J. (1993). Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.
  • Cantillo, D., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(2), 873–878.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Cekovic, Z., & Saicic, R. (2007).
  • LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Procter, M. J., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(1), 119-124.
  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ChemScience. (2024, April 8). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Koorbanally, C., et al. (2006). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5555–o5556.
  • da Silva, A. B. F., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(10), 2097-2109.
  • Kappe, C. O., et al. (2019). Chart showing the performance of benzylic bromination upon altering equivalents of HBr used in the bromine generator. ResearchGate. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Armstrong, D. R., et al. (1998).
  • Wilson, S. E. (2003). Process for thermal benzylic bromination. Google Patents.
  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]

  • Pinaverium Bromide intermediate 4,5 - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine. (2017). Google Patents.
  • Dziuk, B., et al. (2019). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Synthesis, 51(19), 3733-3742.
  • Li, M., et al. (2021).
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • PubChem. (n.d.). 2-Bromo-1,3-diethyl-5-methylbenzene. Retrieved from [Link]

  • Quora. (2016, June 18). What is the bromination of methylbenzene?. Retrieved from [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). XMB Forum.
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  • Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates. (2022). Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via benzylic bromination of 2-Bromo-5-methyl-1,3-dimethoxybenzene.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the benzylic bromination of 2-Bromo-5-methyl-1,3-dimethoxybenzene can stem from several factors. The key is to understand the radical mechanism of the Wohl-Ziegler reaction and how the specifics of your substrate influence it.[1]

Probable Causes & Solutions:

  • Insufficient Radical Initiation: The reaction relies on the continuous generation of bromine radicals.[2][3]

    • Solution: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and active. Initiators decompose over time, so using a newly purchased or properly stored batch is crucial. Consider adding the initiator in portions throughout the reaction to maintain a steady radical concentration. Photochemical initiation using a UV lamp or a high-wattage floodlight can also be effective and offers better control.[4][5]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both radical initiation and propagation.

    • Solution: The optimal temperature is typically near the boiling point of the solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to ensure efficient radical formation.[4] If using AIBN, the temperature should be maintained around 70-80 °C for its effective decomposition.

  • Presence of Radical Inhibitors: Oxygen and other impurities can quench the radical chain reaction.

    • Solution: Degas your solvent before use by bubbling nitrogen or argon through it. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Incorrect Stoichiometry of N-Bromosuccinimide (NBS): Using too little NBS will result in incomplete conversion of the starting material. Conversely, a large excess can lead to side products.[6]

    • Solution: Start with 1.05 to 1.1 equivalents of NBS. It is advisable to use freshly recrystallized NBS, as impurities can affect the reaction.[4]

  • Poor Solubility of NBS: NBS has low solubility in many non-polar solvents.

    • Solution: Vigorous stirring is essential to maintain a good suspension of NBS in the reaction mixture.

A summary of recommended starting conditions is provided in the table below:

ParameterRecommended ConditionRationale
NBS Stoichiometry 1.05 - 1.1 equivalentsMinimizes starting material while reducing over-bromination.
Initiator (AIBN) 0.05 - 0.1 equivalentsSufficient to initiate the radical chain reaction.
Solvent Anhydrous CCl₄ or CyclohexaneNon-polar solvents that do not react with bromine radicals.
Temperature Reflux (typically 77-81 °C)Optimal for AIBN decomposition and reaction kinetics.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of radicals by oxygen.

Question 2: I am observing multiple spots on my TLC plate, including what appears to be a dibrominated product and unreacted starting material. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products, particularly the dibrominated species (2-Bromo-5-(dibromomethyl)-1,3-dimethoxybenzene) and residual starting material, is a common challenge in benzylic bromination.[7][8]

Probable Causes & Solutions:

  • Over-bromination: The product, this compound, also has a benzylic position that can be further brominated.

    • Solution: Carefully control the stoichiometry of NBS. Using a slight excess (around 1.05 equivalents) is often a good starting point. Monitor the reaction closely by TLC. Once the starting material is consumed, or a significant amount of the desired product has formed, quench the reaction to prevent further bromination. Some researchers have successfully used diethylphosphite to reduce over-brominated products back to the desired mono-brominated compound.[7][8]

  • Incomplete Reaction: The presence of starting material indicates that the reaction has not gone to completion.

    • Solution: If starting material persists even after prolonged reaction times, it may be due to a deactivated initiator or the presence of inhibitors (see Question 1). Adding a fresh portion of the initiator can sometimes help drive the reaction to completion.

  • Nuclear Bromination: The electron-rich nature of the dimethoxy-substituted benzene ring can make it susceptible to electrophilic aromatic substitution (bromination on the ring) if free bromine concentrations are too high.[9][10]

    • Solution: The primary advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂), which favors radical substitution over electrophilic addition.[1][9][11] Ensure your reaction is shielded from light if you are not using photochemical initiation, as light can promote the formation of Br₂. The use of non-polar solvents like CCl₄ or cyclohexane also disfavors the ionic pathway of electrophilic aromatic substitution.[10]

Below is a troubleshooting workflow to address selectivity issues:

troubleshooting_workflow start Multiple Products Observed check_sm Starting Material Present? start->check_sm check_overbrom Over-bromination Product Present? check_sm->check_overbrom No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_nuclear Nuclear Bromination Suspected? check_overbrom->check_nuclear No overbrom_issue Over-bromination check_overbrom->overbrom_issue Yes nuclear_issue Nuclear Bromination check_nuclear->nuclear_issue Yes solution_incomplete Add fresh initiator Check for inhibitors incomplete_rxn->solution_incomplete solution_overbrom Reduce NBS stoichiometry Monitor reaction closely Consider reductive workup overbrom_issue->solution_overbrom solution_nuclear Ensure low Br2 concentration Use non-polar solvent Protect from light nuclear_issue->solution_nuclear

Caption: Troubleshooting workflow for selectivity issues.

Question 3: My product seems to decompose during workup or purification. What are the best practices for isolating this compound?

Answer:

Benzylic bromides can be lachrymatory and are often sensitive to heat, light, and moisture. Proper handling and purification techniques are crucial for obtaining a pure, stable product.

Probable Causes & Solutions:

  • Hydrolysis: The benzylic bromide can hydrolyze to the corresponding alcohol in the presence of water.

    • Solution: Use anhydrous solvents for extraction and ensure all glassware is dry. During the workup, wash the organic layer with brine to remove excess water. Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.

  • Thermal Decomposition: Prolonged exposure to high temperatures can cause decomposition.

    • Solution: Remove the solvent under reduced pressure using a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40 °C).

  • Column Chromatography Issues: Silica gel is acidic and can sometimes promote the decomposition of sensitive compounds.

    • Solution: If purification by column chromatography is necessary, consider deactivating the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine before packing the column. Alternatively, recrystallization is often a milder and effective purification method for this compound.[12] A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point for recrystallization.

Recommended Purification Protocol (Recrystallization):

  • After workup and drying of the organic phase, concentrate the solution in vacuo to obtain the crude product.

  • Dissolve the crude solid in a minimal amount of a hot solvent, such as methanol or a hexane/ethyl acetate mixture.[12]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of benzylic bromination with NBS?

A1: The reaction proceeds via a free radical chain mechanism.[2][3]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light, which generates a radical. This radical then abstracts a bromine atom from NBS to form a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 2-Bromo-5-methyl-1,3-dimethoxybenzene. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2][13] This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations) to form the desired product and another bromine radical, which continues the chain.

  • Termination: The reaction is terminated when two radicals combine.

mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br2 Regeneration Initiator Initiator (e.g., AIBN) 2 R• 2 R• Initiator->2 R• R• + NBS R• + NBS R-Br + Succinimidyl radical R-Br + Succinimidyl radical R• + NBS->R-Br + Succinimidyl radical Benzylic-H + Br• Ar-CH3 + Br• Benzylic radical + HBr Ar-CH2• + HBr Benzylic-H + Br•->Benzylic radical + HBr Benzylic radical + Br2 Ar-CH2• + Br2 Product + Br• Ar-CH2Br + Br• Benzylic radical + Br2->Product + Br• HBr + NBS HBr + NBS Succinimide + Br2 Succinimide + Br2 HBr + NBS->Succinimide + Br2

Caption: Simplified mechanism of NBS benzylic bromination.

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this reaction?

A2: NBS is the reagent of choice for benzylic bromination for several reasons, primarily related to selectivity.[1][9][11]

  • Maintains Low Bromine Concentration: NBS provides a slow, continuous, and low concentration of molecular bromine (Br₂) in the reaction mixture through its reaction with the HBr byproduct.[13][14]

  • Prevents Electrophilic Aromatic Substitution: The low concentration of Br₂ minimizes the competing electrophilic bromination of the electron-rich aromatic ring.[9] High concentrations of Br₂ would favor this unwanted side reaction.

  • Safer and Easier to Handle: NBS is a crystalline solid that is easier and safer to handle and measure compared to highly corrosive and volatile liquid bromine.[4]

Q3: What are the best solvents for this reaction and why?

A3: The ideal solvent for NBS bromination should be non-polar and inert to radical conditions.

  • Carbon Tetrachloride (CCl₄): Traditionally, CCl₄ has been the most common solvent due to its inertness.[4] However, it is a known carcinogen and is environmentally harmful, so its use is now restricted in many labs.

  • Cyclohexane: An excellent and safer alternative to CCl₄. It is non-polar and has a suitable boiling point for reactions initiated with AIBN.

  • Acetonitrile (MeCN): While more polar, it has been used successfully in some benzylic brominations.[7] However, for substrates highly activated towards electrophilic attack, non-polar solvents are generally preferred.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Periodically take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.

  • Observation: The starting material (2-Bromo-5-methyl-1,3-dimethoxybenzene) will have a different Rf value than the product (this compound) and any byproducts. The reaction can be considered complete when the spot corresponding to the starting material has disappeared or is very faint. The formation of new, lower Rf spots may indicate the formation of more polar byproducts.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Koorbanally, N. A., et al. (2004). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, E60(9), o1567–o1568.
  • Journal of the American Chemical Society. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide.
  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • ResearchGate. (n.d.). Optimization of reaction condition for the chemo- selective switch: Benzylic sp 3 vs. aromatic sp 2 CÀH functiona- lization.
  • MilliporeSigma. (n.d.). The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination.
  • Reddit. (2021). How to know when to stop reaction, benzylic bromination using AIBN.
  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • The Vespiary. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Scribd. (n.d.). 02 Benzylic Bromination.
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Google Patents. (n.d.). CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
  • ChemicalBook. (n.d.). 2-Bromo-3,5-dimethoxybenzaldehyde synthesis.
  • BenchChem. (n.d.). Application Note and Protocol for the Purification of 2-Bromo-3,5-dimethoxytoluene.

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Technical Support Center: Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. The focus is on identifying, understanding, and mitigating common side reactions inherent to the benzylic bromination of 2-Bromo-1,3-dimethoxy-5-methylbenzene via the Wohl-Ziegler reaction.

Section 1: Core Reaction Overview & Mechanism

The synthesis of this compound is typically achieved through the Wohl-Ziegler reaction, a free-radical substitution at the benzylic position of 2-Bromo-1,3-dimethoxy-5-methylbenzene.[1] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.

The primary advantage of using NBS over molecular bromine (Br₂) is its ability to provide a constant, low concentration of bromine in the reaction medium.[2][3] This is crucial for favoring the desired radical substitution pathway over competing ionic reactions, such as electrophilic addition to the aromatic ring.[3][4]

The mechanism proceeds via a radical chain reaction:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to form radicals. These radicals then react with trace amounts of HBr or Br₂ to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[5][6]

    • This HBr reacts with NBS to generate a molecule of bromine (Br₂).[2][4]

    • The benzylic radical then reacts with the newly formed Br₂ to yield the desired product and another bromine radical, which continues the chain.

  • Termination: The reaction ceases when radicals combine with each other.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yields a significant amount of the di-brominated side product, 2-Bromo-5-(dibromomethyl)-1,3-dimethoxybenzene. How can I improve selectivity for the mono-brominated product?

This is the most prevalent side reaction in benzylic brominations.[7] The benzylic C-H bonds of the mono-brominated product are also susceptible to radical abstraction, leading to over-bromination.

Root Cause Analysis & Solutions:

  • Causality: The rate of the second bromination can be comparable to or even faster than the first, especially as the concentration of the starting material decreases and the product concentration increases.

  • Troubleshooting Steps:

    • Control Stoichiometry: Do not use an excess of NBS. Start with a stoichiometric equivalent (1.0 to 1.1 equivalents) relative to the starting material. Using a large excess guarantees the formation of the di-brominated product.

    • Monitor Reaction Progress Closely: The reaction should be stopped once the starting material is consumed, before the product has a chance to react further. Monitor the reaction every 15-30 minutes using an appropriate technique (TLC, GC, or ¹H NMR of an aliquot).

    • Control Reaction Rate: A slower, more controlled reaction can improve selectivity. This can be achieved by:

      • Slower Addition of NBS: If feasible, add the NBS portion-wise or as a solution via a syringe pump to maintain its concentration at a minimum.

      • Lowering Temperature: While the reaction requires initiation, running it at the minimum effective temperature (e.g., gentle reflux) can help control the reaction rate.

Table 1: Parameter Adjustments to Minimize Di-bromination

ParameterStandard ConditionAdjustment for SelectivityRationale
NBS Equivalents 1.1 - 1.2 eq1.0 - 1.05 eqReduces the availability of bromine for a second substitution.
Reaction Time Run to completionStop at ~80-90% conversionSacrifices some yield to prevent the product from reacting further.
Temperature Vigorous RefluxGentle RefluxSlows down all reaction rates, potentially improving selectivity.
Initiator Conc. 1-5 mol%1-2 mol%A lower concentration of radicals can slow the overall reaction rate.

Question 2: I'm observing impurities that appear to be from bromination on the aromatic ring. What causes this and how can I prevent it?

While NBS favors radical substitution, the electron-rich 1,3-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution.

Root Cause Analysis & Solutions:

  • Causality: This side reaction is caused by an ionic mechanism, which competes with the desired radical pathway. It is promoted by the presence of Br₂ and an acid catalyst (HBr), which is a byproduct of the radical reaction.[7] Impure NBS, which can be contaminated with Br₂, can exacerbate this issue.[7]

  • Troubleshooting Steps:

    • Use High-Purity NBS: Use freshly opened or recrystallized NBS. NBS can degrade over time, appearing yellow or orange due to the presence of free Br₂. Impure NBS may give unreliable results.[8]

    • Ensure Anhydrous Conditions: Water can hydrolyze NBS and the desired product.[8] Use anhydrous solvents and dry glassware.

    • Incorporate an Acid Scavenger: Adding a non-nucleophilic base like barium carbonate (BaCO₃) or calcium carbonate (CaCO₃) can neutralize the HBr byproduct, suppressing the ionic pathway.[8]

    • Work in a Non-Polar Solvent: The reaction is best performed in non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[1] Polar solvents can favor ionic reaction pathways.

Question 3: My yield is consistently low, and I suspect product decomposition during workup. What are the likely causes?

The product, this compound, is a benzyl bromide, which is a potent lachrymator and is sensitive to hydrolysis and nucleophiles.

Root Cause Analysis & Solutions:

  • Causality: The benzylic bromide is susceptible to hydrolysis back to the corresponding benzyl alcohol, especially under aqueous or basic conditions during workup. It can also be unstable to prolonged heating.

  • Troubleshooting Steps:

    • Filter Succinimide While Hot: After the reaction is complete, the succinimide byproduct is less soluble in CCl₄ and can be removed by hot filtration. This removes a major impurity early.

    • Use a Non-Aqueous Workup: If possible, avoid a full aqueous wash. After filtration, the solvent can be removed under reduced pressure at a low temperature.

    • Avoid Strong Bases: Do not use strong aqueous bases like NaOH or KOH in the workup, as this will rapidly hydrolyze the product. If a wash is necessary to remove acidic residues, use a very dilute, cold solution of sodium bicarbonate and minimize contact time.

    • Purify Quickly: Do not let the crude product sit for extended periods. Proceed with purification (e.g., column chromatography or recrystallization) as soon as possible. The product should be stored in a cool, dark, and dry environment.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction? Are there alternatives to Carbon Tetrachloride?

    • Carbon tetrachloride (CCl₄) is the traditional and often most effective solvent because NBS is only sparingly soluble in it, which helps maintain a low bromine concentration.[9] However, due to its toxicity and environmental impact, alternatives are preferred.[1] Cyclohexane or trifluorotoluene are excellent, non-polar alternatives. Acetonitrile has also been used effectively.[9]

  • Q2: How critical is the purity of N-Bromosuccinimide (NBS)? Should I recrystallize it?

    • Purity is very critical. Impure, yellowish NBS contains free bromine and acidic impurities that promote ionic side reactions, particularly aromatic bromination.[7] If your NBS is not pure white, it is highly recommended to recrystallize it from hot water before use.[8]

  • Q3: Which radical initiator is best: AIBN or Benzoyl Peroxide (BPO)?

    • Both AIBN and BPO are effective. AIBN is often preferred as it is less prone to inducing side reactions through hydrogen abstraction from the solvent and its decomposition kinetics are more predictable. BPO can sometimes lead to benzoate-related byproducts. Initiation can also be achieved with a broad-spectrum light source (e.g., a sunlamp).

  • Q4: What are the best practices for reaction workup and purification?

    • The key is speed and maintaining non-hydrolytic conditions.

      • Cool the reaction to room temperature.

      • Filter off the succinimide byproduct.

      • Wash the filtrate quickly with cold water and brine to remove any remaining succinimide and inorganic salts.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Concentrate under reduced pressure at low temperature (<40 °C).

      • Purify immediately. Recrystallization from a solvent like hexanes or iso-propanol is often effective if the main impurity is the di-bromo compound. If the mixture is complex, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is required.

Section 4: Standard Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. N-Bromosuccinimide is an irritant, and the benzyl bromide product is a strong lachrymator. Carbon tetrachloride is toxic and an ozone-depleting substance; use a safer alternative like cyclohexane if possible. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Reagents & Equipment:

  • 2-Bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Anhydrous Cyclohexane (or CCl₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-1,3-dimethoxy-5-methylbenzene and anhydrous cyclohexane (approx. 0.1-0.2 M concentration).

  • Add the recrystallized NBS (1.05 eq) and AIBN (0.02 eq) to the flask.

  • Heat the mixture to a gentle reflux (approx. 80-85 °C for cyclohexane) with vigorous stirring. The reaction can also be initiated with a 250W sunlamp placed a few inches from the flask.

  • Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material. The reaction is typically complete in 1-3 hours. The completion is also indicated by the solid succinimide (less dense than CCl₄/cyclohexane) floating to the top.[1]

  • Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of cold cyclohexane.

  • Combine the filtrates and wash with cold water (2x) and then with brine (1x). Perform washes quickly to minimize hydrolysis.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at a bath temperature below 40 °C.

  • The resulting crude oil or solid should be purified immediately by recrystallization from hexanes or by flash column chromatography.

Section 5: Visualizing Reaction & Side-Reaction Pathways

The following diagram illustrates the desired synthetic route and the two major competing side reactions that reduce yield and purity.

Reaction_Pathway cluster_main Desired Synthesis cluster_side Common Side Reactions SM 2-Bromo-1,3-dimethoxy- 5-methylbenzene Product 2-Bromo-5-(bromomethyl)-1,3- dimethoxybenzene (Target) SM->Product  NBS, AIBN (Radical Pathway) ArylBromo Aromatic Di-bromo Impurity (e.g., 2,4-Dibromo-1,3-dimethoxy- 5-methylbenzene) SM->ArylBromo Electrophilic Bromination (Ionic Pathway, Impure NBS) DiBromo 2-Bromo-5-(dibromomethyl)-1,3- dimethoxybenzene Product->DiBromo Over-bromination (Excess NBS / Time)

Caption: Synthetic pathway and major side reactions.

References

  • SURU Chemical. (n.d.). Radical Allylic Bromination Enabled by N-Bromosuccinimide. Retrieved from [Link]

  • LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Tanner, D. D., et al. (1983). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. The Journal of Organic Chemistry, 48(16), 2743-2747. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems. Retrieved from [Link]

  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this compound. The inherent reactivity of the benzylic bromide and the potential for side-products during synthesis necessitate robust purification strategies. This document provides troubleshooting guidance and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is discolored (yellow or brown). What is the cause and is it still usable?

A1: Discoloration is a common indicator of degradation in bromomethyl compounds.[1] This is often due to exposure to light, air, or moisture, which can lead to the formation of colored impurities. The benzylic bromide is particularly susceptible to hydrolysis and oxidation. While a discolored product might retain some reactivity, its purity is compromised, which can lead to the formation of unexpected byproducts and reduced yields in subsequent reactions.[1] For optimal results, it is highly recommended to use a fresh or newly purified sample.

Troubleshooting:

  • Storage: Store the compound in an amber vial to protect it from light.[2] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen before storage.[2]

  • Re-purification: If the discoloration is minor, re-purification by recrystallization may be attempted. However, significant degradation may require re-synthesis.

Q2: I'm observing multiple spots on my TLC plate after synthesis, even after an initial workup. What are the likely impurities?

A2: The synthesis of this compound can lead to several process-related impurities. The nature of these impurities depends on the synthetic route, but common side-products include:

  • Starting Material: Incomplete reaction can leave unreacted 2-bromo-1,3-dimethoxy-5-methylbenzene.

  • Di-brominated Species: Over-bromination can lead to the formation of species with additional bromine atoms on the aromatic ring.

  • Hydrolysis Product: The benzylic bromide can hydrolyze to the corresponding alcohol, 2-bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene, especially during aqueous workup or if wet solvents are used.

  • Oxidation Product: The benzylic bromide can be oxidized to the corresponding aldehyde, 2-bromo-5-formyl-1,3-dimethoxybenzene.

A patent for a similar compound, 2-bromo-4,5-dimethoxybenzyl bromide, highlights the potential for multiple brominated products during synthesis.[3]

Q3: My column chromatography purification is not giving a clean separation. What parameters can I optimize?

A3: Achieving good separation of this compound from its closely related impurities via column chromatography requires careful optimization of several parameters.

Key Optimization Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica gel is the standard choice.Its polarity is well-suited for separating compounds with varying degrees of polarization due to the bromo- and methoxy-substituents.
Mobile Phase A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point.The polarity of the eluent should be adjusted to achieve an Rf value of approximately 0.3 for the target compound on a TLC plate, as this often provides the best separation.[4]
Gradient Elution A gradual increase in the polarity of the mobile phase can improve separation.Starting with a low polarity solvent will elute non-polar impurities first, followed by the target compound, and finally more polar impurities as the solvent polarity is increased.
Column Packing Proper packing of the column is crucial to avoid channeling and ensure good separation.A well-packed column provides a uniform stationary phase for the mobile phase to travel through, leading to sharper bands and better resolution.

Troubleshooting Workflow for Column Chromatography

Caption: Troubleshooting workflow for column chromatography.

Q4: Can I purify this compound by recrystallization? If so, what is a suitable solvent system?

A4: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

A common approach for similar compounds involves using a polar solvent in which the compound is soluble when hot, and then adding a less polar co-solvent to induce crystallization upon cooling. For structurally related compounds, solvent systems like ethyl acetate/hexane or methanol have been used for recrystallization.[5][6]

Protocol: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent such as methanol or ethyl acetate.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocols

Protocol A: Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the target compound.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography Purification

Caption: Step-by-step workflow for column chromatography.

References

  • Benchchem. Technical Support Center: Handling and Safety of Bromomethyl Compounds.
  • Benchchem. 4-(Bromomethyl)benzil stability issues and proper storage conditions.
  • The Royal Society of Chemistry.
  • Google Patents.
  • YouTube.
  • Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the benzylic bromination of 2-Bromo-1,3-dimethoxy-5-methylbenzene. Our focus is on providing scientifically grounded solutions to common experimental challenges, particularly the critical issue of regioselectivity.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Predominant Formation of Ring-Brominated Byproducts

Question: My reaction with N-Bromosuccinimide (NBS) and a radical initiator is yielding significant amounts of what appears to be bromination on the aromatic ring instead of the desired benzylic bromination. Why is this happening and how can I fix it?

Answer: This is the most common and anticipated challenge for this specific substrate. The two methoxy groups on the aromatic ring are strong activating groups, making the ring highly electron-rich. This high electron density increases the ring's susceptibility to electrophilic aromatic substitution, which can compete with the desired free radical pathway at the benzylic position.[1][2][3] In fact, for the closely related 3,5-dimethoxytoluene, reaction with NBS under radical conditions has been shown to favor electrophilic aromatic bromination.[2][3]

Causality and Solutions:

  • Radical vs. Electrophilic Pathways: Benzylic bromination with NBS proceeds via a free radical chain reaction, typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5][6] However, NBS can also be a source of electrophilic bromine, especially in polar solvents or in the presence of trace acids.[7] The highly activated nature of your substrate makes it sensitive to even low concentrations of electrophilic bromine.

  • Solvent Choice is Critical: The solvent plays a significant role in the reaction pathway.

    • Polar Solvents: Protic or polar aprotic solvents (e.g., acetonitrile, DMF, acetic acid) can promote the ionic pathway, leading to electrophilic aromatic substitution.[7] It is advisable to avoid these solvents.

    • Non-Polar Solvents: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are the traditional choice for radical brominations as they disfavor the formation of ionic intermediates.[1][8] While CCl₄ is effective, its use is often restricted due to toxicity. Dichloromethane can be a suitable alternative.[9]

  • Control of HBr Byproduct: The reaction of the benzylic radical with Br₂ (formed in low concentrations from NBS and HBr) is a key propagation step.[5][10] The HBr byproduct can further react with NBS to generate more Br₂, which can participate in electrophilic aromatic substitution. Including a non-basic acid scavenger, such as propylene oxide or calcium carbonate, can help to neutralize HBr as it is formed, thus suppressing this side reaction.

  • Initiation Method:

    • Thermal Initiators (AIBN, BPO): These are commonly used but require elevated temperatures, which can sometimes favor side reactions.

    • Photochemical Initiation: Irradiation with a suitable light source (e.g., a sunlamp or a specific wavelength lamp) can initiate the radical reaction at lower temperatures, potentially offering better selectivity.[8][11][12]

Recommended Actions:

  • Switch to a non-polar solvent like cyclohexane or dichloromethane.

  • Ensure your glassware is scrupulously dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can generate acidic species.

  • Incorporate photochemical initiation at a low to moderate temperature (e.g., refluxing cyclohexane) instead of thermal initiation.[8]

  • Add a radical initiator like AIBN in catalytic amounts if using thermal initiation, but be mindful of the temperature to minimize side reactions.

Issue 2: Low or No Conversion of Starting Material

Question: I have set up the reaction with NBS in a non-polar solvent, but I am observing very little consumption of my starting material, 2-Bromo-1,3-dimethoxy-5-methylbenzene. What could be wrong?

Answer: Low or no conversion in a radical reaction typically points to issues with initiation or the presence of inhibitors.

Causality and Solutions:

  • Ineffective Initiation: The radical chain reaction must be properly initiated.

    • Initiator Decomposition: If using a thermal initiator like AIBN or BPO, ensure the reaction temperature is sufficient for its homolytic cleavage. For AIBN, this is typically around 80-100°C.

    • Light Source: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity to cleave the N-Br bond in NBS or any small amount of Br₂ present.[5] The lamp should be positioned close to the reaction vessel.

    • Reagent Quality: The radical initiator can decompose over time. Use a fresh batch of initiator for best results.

  • Presence of Radical Inhibitors: Certain impurities can quench the radical chain reaction.

    • Oxygen: Molecular oxygen is a diradical and can act as a radical inhibitor. Degassing the solvent and running the reaction under an inert atmosphere can mitigate this.

    • Phenolic Impurities: The starting material or solvent may contain phenolic impurities that can trap radicals. Purifying the starting material if its purity is questionable is recommended.

Recommended Actions:

  • Verify the decomposition temperature of your chosen thermal initiator and ensure your reaction is running at or slightly above that temperature.

  • If using photochemical initiation, check the output and proximity of your light source.

  • Degas your solvent by bubbling an inert gas through it for 15-20 minutes before adding reagents.

  • Use a fresh, high-purity batch of NBS and radical initiator.

Issue 3: Formation of Dibrominated and Other Impurities

Question: My reaction is producing the desired product, but I'm also seeing a significant amount of a byproduct that appears to be the dibrominated species, 2-Bromo-5-(dibromomethyl)-1,3-dimethoxybenzene. How can I improve the selectivity for the monobrominated product?

Answer: The formation of the dibrominated product is a common issue in benzylic brominations and is a result of the product of the initial reaction being susceptible to further bromination.[13]

Causality and Solutions:

  • Stoichiometry of NBS: Using a large excess of NBS will inevitably lead to over-bromination. The stoichiometry should be carefully controlled. Using slightly more than one equivalent (e.g., 1.05-1.1 equivalents) is a good starting point.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed will increase the likelihood of the desired monobrominated product reacting further. Monitor the reaction closely by TLC or GC-MS.

  • Slow Addition of NBS: Adding the NBS portionwise or as a solution via a syringe pump over the course of the reaction can help to maintain a low concentration of the brominating agent, which can favor monobromination.

Recommended Actions:

  • Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents).

  • Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed.

  • Consider adding the NBS in several small portions over the reaction time.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of benzylic bromination with NBS?

A1: The reaction proceeds via a free radical chain mechanism consisting of three main stages:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like AIBN) or by UV light, which generates a small number of bromine radicals.[4][6]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and HBr.[14][15] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain.[5][10]

  • Termination: The reaction is terminated when two radicals combine.[4]

Q2: Can I use Br₂ directly for this reaction?

A2: While Br₂ can be used for benzylic bromination under radical conditions, it is generally not recommended for this substrate. The use of molecular bromine increases the risk of electrophilic aromatic substitution, especially with such an activated ring.[10] NBS is preferred because it maintains a very low concentration of Br₂ throughout the reaction, which helps to suppress this side reaction.[6][10]

Q3: How should I purify the crude product?

A3: The crude product will likely be a mixture of the starting material, the desired monobrominated product, and potentially some dibrominated and ring-brominated byproducts.

  • Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method. A mixed solvent system, such as hexane/ethyl acetate or methanol/water, may be effective.[8][16]

  • Column Chromatography: For complex mixtures or if high purity is required, silica gel column chromatography is the most reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, should allow for the separation of the components based on their polarity.

Q4: The product, this compound, is a lachrymator. What precautions should I take?

A4: Benzyl bromides are often lachrymatory (tear-inducing) and are irritants.[17] It is crucial to handle the crude and purified product in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

III. Visual and Data-Driven Guides

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - 2-Bromo-1,3-dimethoxy-5-methylbenzene - NBS (fresh) - Non-polar solvent (e.g., Cyclohexane) - Radical Initiator (AIBN) or UV lamp prep_glassware Dry Glassware Thoroughly prep_reagents->prep_glassware setup Set up reaction under inerta tmosphere (N2/Ar) prep_glassware->setup dissolve Dissolve starting material in degassed solvent setup->dissolve add_nbs Add NBS (1.0-1.1 eq.) dissolve->add_nbs initiate Initiate Reaction: Heat to reflux (for AIBN) or -irradiate with UV light add_nbs->initiate monitor Monitor reaction by TLC/GC-MS initiate->monitor quench Quench reaction upon completion (e.g., cool, wash) monitor->quench extract Aqueous Work-up (e.g., wash with Na2S2O3, brine) quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product: - Recrystallization or - Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart

G cluster_problems Problem Identification cluster_solutions Potential Solutions start Analyze Crude Reaction Mixture low_conversion Low/No Conversion start->low_conversion ring_bromination Ring Bromination start->ring_bromination over_bromination Over-bromination (Dibromide) start->over_bromination check_initiation Check Initiator/Light Source Degas Solvent low_conversion->check_initiation change_solvent Use Non-polar Solvent (e.g., Cyclohexane) Use Photochemical Initiation ring_bromination->change_solvent control_stoichiometry Use 1.0-1.1 eq. NBS Monitor Reaction Time Closely over_bromination->control_stoichiometry

Caption: A troubleshooting flowchart for common issues in the benzylic bromination.

Table of Reaction Parameters and Their Effects
ParameterRecommended ConditionRationale for Optimizing SelectivityPotential Negative Outcome if Not Optimized
Solvent Non-polar (e.g., Cyclohexane, Dichloromethane)Disfavors ionic intermediates, thus suppressing electrophilic aromatic substitution.[1]Ring Bromination: Polar solvents can promote the formation of electrophilic bromine species.[7]
Initiation Photochemical (UV light)Allows for lower reaction temperatures, potentially improving selectivity.[8][12]Side Reactions: High temperatures with thermal initiators may lead to undesired byproducts.
NBS Stoichiometry 1.0 - 1.1 equivalentsMinimizes the chance of the desired product reacting further.Over-bromination: Excess NBS will lead to the formation of the dibrominated product.[13]
Atmosphere Inert (Nitrogen or Argon)Excludes oxygen, which can act as a radical inhibitor.Low Conversion: Oxygen can quench the radical chain reaction.
Additives None typically requiredKeeping the system simple can avoid unforeseen side reactions.Complexity: Unnecessary additives can complicate the reaction and purification.
Temperature Reflux of solvent (for photochemical) or initiator decomposition TEnsures a sufficient rate of radical initiation and propagation.Low Conversion: Too low a temperature will result in a sluggish or stalled reaction.

IV. Experimental Protocol

This protocol is a suggested starting point and may require optimization.

Synthesis of this compound

  • Preparation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-Bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq.).

    • Add dry, degassed cyclohexane as the solvent (approx. 0.1 M concentration).

  • Reaction Setup:

    • Add N-bromosuccinimide (NBS, 1.05 eq.).

    • If using thermal initiation, add AIBN (0.05 eq.).

    • Begin stirring the suspension.

  • Initiation and Reaction:

    • Photochemical Method (Recommended): Position a UV lamp (e.g., 254 nm or a broad-spectrum sunlamp) approximately 10-15 cm from the flask and begin irradiation. Heat the mixture to a gentle reflux.

    • Thermal Method: Heat the reaction mixture to reflux (approx. 81°C for cyclohexane) to initiate the decomposition of AIBN.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or GC-MS every 30-60 minutes. The starting material should be less polar than the product.

  • Work-up:

    • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold cyclohexane.

    • Combine the filtrates and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.

    • Alternatively, if the crude product solidifies, attempt purification by recrystallization from a suitable solvent like hexane.

V. References

  • Application Notes and Protocols: Bromination of 3,5-Dimethoxytoluene using N-Bromosuccinimide (NBS) - Benchchem. Available at:

  • Chapter 3 Worked Problem 1 - Oregon State University. Available at:

  • In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+. Available at:

  • Bromination of 3,5-Dialkyloxytoluene - sioc-journal.cn. Available at:

  • Kinetics and Mechanism of the Radical Chain Photobromination of Toluene | Industrial & Engineering Chemistry Product Research and Development - ACS Publications. Available at:

  • Mechanism of Free Radical Bromination - BYJU'S. Available at:

  • When toluene is used in free radical bromination, a very small amount of product is formed that... - Homework.Study.com. Available at:

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. Available at:

  • Benzylic Bromination - Chemistry Steps. Available at:

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. Available at:

  • Technical Support Center: Regioselectivity in the Bromination of 3,5-Dimethoxytoluene - Benchchem. Available at:

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. Available at:

  • Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. Available at:

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. Available at:

  • NBS Benzylic Bromination of Alkylbenzene Compounds - YouTube. Available at:

  • (PDF) Bromination of 3,5-Dialkyloxytoluene - ResearchGate. Available at: _

  • NBS bromination of 2,4-dimethoxyphenylethylamine , Hive Methods Discourse. Available at:

  • An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem. Available at:

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. Available at:

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. Available at:

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. Available at:

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Available at:

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde | Request PDF. Available at:

  • Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF - ResearchGate. Available at:

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. Available at:

  • WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents. Available at:

  • CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents. Available at:

  • 2-Bromo-5-methoxy-1,3-bis(trifluoromethyl)benzene|BLD Pharm. Available at:

  • Application Note and Protocol for the Purification of 2-Bromo-3,5-dimethoxytoluene - Benchchem. Available at:

Sources

Technical Support Center: 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This document is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability, handling, and potential decomposition of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Reagent's Reactivity

This compound is a valuable bifunctional building block in organic synthesis. Its utility stems from two key reactive sites: the aryl bromide, which can participate in cross-coupling reactions, and the benzylic bromide, a potent electrophile for alkylation of nucleophiles. However, it is the high reactivity of the benzylic bromide group that also makes the compound susceptible to decomposition. Understanding the mechanisms of this degradation is paramount for its effective use. Benzylic bromides, in general, are known to be strong lachrymators and are highly irritating to the skin, eyes, and mucous membranes, necessitating careful handling in a well-ventilated fume hood.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A: Visual inspection can often provide the first clues. A pure, fresh sample should be a white to off-white crystalline solid. Signs of degradation include:

  • Discoloration: Development of a yellow or brownish hue.

  • Change in Consistency: The solid may become sticky, oily, or begin to clump, indicating the formation of non-crystalline byproducts.

  • Pungent Odor: A sharp, irritating odor, characteristic of lachrymators like benzyl bromide, may become more pronounced as decomposition can release volatile byproducts.[1][2]

Q2: What are the ideal storage conditions to maximize shelf-life?

A: To minimize decomposition, the compound must be protected from atmospheric moisture, light, and heat. We recommend the following:

  • Temperature: Store in a refrigerator at 2-8°C. For long-term storage, a freezer at -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep in a tightly sealed, amber glass container to protect from light and moisture.[4]

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water/alcohols.[4]

Q3: Is this compound sensitive to moisture?

A: Yes, extremely. The benzylic bromide moiety is highly susceptible to hydrolysis. Contact with water, even atmospheric moisture, will lead to an S\N-type reaction, converting the bromomethyl group into a hydroxymethyl group, forming 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene. This is one of the most common degradation pathways.

Q4: Can I purify a partially decomposed sample?

A: In many cases, yes. If decomposition is minor, recrystallization from a non-polar solvent system (e.g., hexanes/ethyl acetate) can be effective. However, for heavily degraded material, purification may be difficult, and using a fresh batch is recommended for reliable and reproducible results. Always verify purity post-purification via analytical methods like ¹H NMR or LC-MS.

Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered during reactions involving this compound and provides a logical framework for troubleshooting.

Issue 1: Low or No Yield in Alkylation Reactions

You've set up an alkylation reaction (e.g., with an alcohol or amine nucleophile), but the yield of your desired product is significantly lower than expected, or you only recover starting materials.

  • Potential Cause 1: Inactive Reagent. The primary cause is often the decomposition of the this compound starting material, either from improper storage or using an old batch. The common hydrolysis byproduct, 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene, is unreactive under standard alkylation conditions.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, assess the purity of the reagent. A quick TLC can be informative; the hydrolyzed alcohol byproduct will have a significantly lower Rf value (be more polar) than the parent compound. For a definitive check, run a ¹H NMR. The benzylic protons (-CH₂Br) of the pure compound should appear as a sharp singlet around 4.5-4.7 ppm. The corresponding alcohol (-CH₂OH) will have a singlet shifted upfield to around 4.3-4.5 ppm.

    • Use Fresh or Purified Reagent: If impurity is detected, either use a new, unopened bottle or repurify the existing stock by recrystallization.

    • Handle Reagent Properly: When weighing and dispensing the reagent, do so quickly and under a dry atmosphere if possible to minimize exposure to moisture.

Issue 2: Formation of Multiple Unexpected Byproducts

Your reaction mixture shows several unexpected spots on TLC, or your crude NMR/LC-MS indicates the presence of multiple unknown species.

  • Potential Cause 1: Base-Induced Decomposition. Many alkylation reactions use a base to deprotonate the nucleophile. Strong or sterically hindered bases can promote E2 elimination of HBr from the benzylic position, leading to dimerization or polymerization.

  • Potential Cause 2: Thermal Decomposition. Benzylic bromides can be thermally unstable.[4] Heating the reaction for extended periods or at excessive temperatures can accelerate decomposition, leading to a complex mixture of byproducts.

  • Potential Cause 3: Self-Condensation (Friedel-Crafts type). The reactive benzylic bromide can potentially alkylate another molecule of the reagent, especially under slightly acidic conditions (e.g., from liberated HBr), leading to oligomeric impurities.

  • Troubleshooting Steps:

    • Re-evaluate Your Choice of Base: If possible, use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like hydroxides or alkoxides.[2]

    • Control Reaction Temperature: Run the reaction at the lowest effective temperature. Consider starting at 0°C and slowly warming to room temperature. Avoid high temperatures unless absolutely necessary.

    • Add a Scavenger: In some cases, adding a non-nucleophilic proton scavenger can trap the HBr generated in situ, preventing it from catalyzing side reactions.

    • Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like self-condensation.

Visualizing Common Decomposition Pathways

The following diagram illustrates the primary degradation pathways for this compound.

DecompositionPathways main 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene hydrolysis 2-Bromo-5-(hydroxymethyl)- 1,3-dimethoxybenzene (Hydrolysis Product) main->hydrolysis H₂O (Moisture) oxidation 2-Bromo-1,3-dimethoxy- 5-benzaldehyde (Oxidation Product) main->oxidation Air (O₂) (Slow) dimer Dimer/Oligomer (Self-Condensation/Elimination) main->dimer Base or Heat (Side Reaction)

Caption: Key decomposition pathways of the title compound.

Protocols for Ensuring Experimental Integrity

Adhering to standardized protocols for handling and quality assessment is crucial for reproducible results.

Protocol 1: Recommended Handling and Dispensing

This protocol minimizes exposure to atmospheric contaminants.

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

  • Environment: Perform all manipulations in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[3][4]

  • Dispensing: Briefly flush the head-space of the container with a gentle stream of inert gas (argon or nitrogen) before sealing it again.

  • Weighing: Weigh the required amount of solid quickly into a dry flask. If the subsequent reaction is moisture-sensitive, weigh the reagent in a glovebox or glove bag.

  • Cleanup: Immediately clean any spills. Decontaminate surfaces with a suitable solvent. Dispose of contaminated materials according to your institution's guidelines.

Protocol 2: Workflow for Quality Assessment of Starting Material

This workflow provides a logical sequence for verifying the purity of your reagent before use.

Caption: A step-by-step workflow for quality control.

Quantitative Data Summary
PropertyCompound¹H NMR Signal (CDCl₃, δ ppm)TLC Rf (3:1 Hexanes:EtOAc)
Target Reagent This compound~4.6 (s, 2H, -CH₂Br)~0.6
Hydrolysis Impurity 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene~4.4 (s, 2H, -CH₂OH)~0.2
Oxidation Impurity 2-Bromo-1,3-dimethoxy-5-benzaldehyde~9.9 (s, 1H, -CHO)~0.4

Note: NMR and TLC values are approximate and can vary based on conditions and instrumentation.

References

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Bromide. Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • Cantab, A. B., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. Retrieved January 19, 2026, from [Link]

  • Sandmeyer. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

Sources

Technical Support Center: 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Inherent Reactivity

Welcome to the technical support guide for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This reagent is a valuable building block in organic synthesis, particularly for introducing the 2-bromo-1,3-dimethoxybenzyl moiety in the development of complex molecules and pharmaceutical intermediates. However, its utility is intrinsically linked to its high reactivity, which can present significant stability challenges.

The core of this molecule's instability lies in the benzylic bromide functional group. The C-Br bond at the benzylic position is inherently weak and susceptible to both nucleophilic substitution and radical-mediated reactions.[1][2] This reactivity is further amplified by the two electron-donating methoxy groups on the aromatic ring. These groups stabilize the formation of a benzylic carbocation intermediate, thereby accelerating SN1-type substitution and solvolysis pathways.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide you not only with protocols but with the underlying chemical principles to empower you to diagnose and solve experimental challenges effectively.

Part 1: FAQs on Storage, Handling, and Degradation

This section addresses the most common issues that arise before the reagent is even used in a reaction. Proper storage and handling are critical for ensuring experimental success and reproducibility.

Q1: What are the definitive storage and handling procedures for this compound to prevent degradation?

A1: Absolutely. The primary drivers of degradation for this compound are moisture, light, and heat. The benzylic bromide is highly susceptible to hydrolysis and radical decomposition. Therefore, stringent storage conditions are non-negotiable.

Core Principle: The goal is to create an environment that minimizes exposure to nucleophiles (especially water) and radical initiators (light/heat).

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of decomposition reactions and minimizes the vapor pressure of this lachrymatory compound.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents reaction with atmospheric moisture and oxygen, which can contribute to oxidative and hydrolytic degradation.
Light Store in an amber or opaque vial.The C-Br bond can undergo homolytic cleavage when exposed to UV light, initiating radical chain reactions.[1][3]
Container Use a container with a tight-fitting cap, preferably with a PTFE liner.Prevents moisture ingress and ensures a secure seal.
Handling Handle exclusively in a well-ventilated chemical fume hood.[4][5]The compound is a lachrymator and skin irritant.[4][5]
Dispensing Use clean, dry syringes or spatulas. Briefly flush the bottle with inert gas before re-sealing.Prevents the introduction of atmospheric and other contaminants.
Q2: My reagent, which was a white solid, now has a yellowish tint and a sharp odor. What does this indicate?

A2: These are classic signs of degradation. The development of color and a sharp, irritating (lachrymatory) smell suggests that the C-Br bond is breaking, leading to the formation of impurities.

  • Color Change: The yellow or brownish tint is often due to the formation of trace amounts of bromine (Br₂) or complex polymeric/oligomeric by-products resulting from radical reactions.

  • Odor: The sharp smell is characteristic of highly reactive benzylic bromides and indicates the presence of volatile, irritating decomposition products.

If you observe these signs, it is highly recommended to assess the purity of the reagent before use.

Q3: I ran an NMR of a sample from a new bottle and see unexpected peaks. What are the most likely degradation products?

A3: The most common degradation pathway is hydrolysis from exposure to atmospheric or trace moisture. This leads to the formation of 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene . A second common by-product is the corresponding dibenzyl ether , formed when the alcohol impurity acts as a nucleophile and attacks another molecule of the starting material.

Table 2: Key ¹H NMR Signals for Impurity Identification (in CDCl₃)

SpeciesFunctional GroupApproximate Chemical Shift (δ, ppm)Multiplicity
Starting Material Ar-CH₂-Br4.4 - 4.6Singlet
Alcohol Impurity Ar-CH₂-OH4.6 - 4.8Singlet
Alcohol Impurity -CH₂-OH1.5 - 2.5 (variable)Broad Singlet
Ether By-product Ar-CH₂-O-CH₂-Ar4.5 - 4.7Singlet

Note: The benzylic proton signals of all three species can overlap. The appearance of a broad singlet for the hydroxyl proton and the distinct shift of the ether's benzylic protons are key diagnostic markers.

Below is a diagram illustrating the primary degradation pathways.

G SM 2-Bromo-5-(bromomethyl) -1,3-dimethoxybenzene Alcohol 2-Bromo-5-(hydroxymethyl) -1,3-dimethoxybenzene (Alcohol Impurity) SM->Alcohol Ether Bis(2-bromo-1,3-dimethoxybenzyl) ether (Dimer By-product) SM->Ether H2O H₂O (Moisture) Alcohol->Ether Nucleophilic Attack on another SM molecule

Caption: Primary degradation pathways of the title compound.

Part 2: Troubleshooting Experimental Workflows

The reactivity that makes this compound a useful alkylating agent is also the source of most experimental problems.

Q4: My nucleophilic substitution reaction is giving a low yield. What are the most common causes?

A4: Low yields in reactions with this substrate typically trace back to one of four areas: reagent quality, reaction conditions, competing side reactions, or the nature of the nucleophile itself.

Causality Chain: The reaction's success depends on the rate of the desired nucleophilic attack (k_reaction) being significantly faster than the rate of substrate degradation (k_degradation).

Below is a logical workflow to troubleshoot the issue.

G Start Low Yield in Nucleophilic Substitution CheckPurity 1. Assess Reagent Purity (See Protocol 1) Start->CheckPurity Purify Purify Reagent (See Protocol 2) CheckPurity->Purify Impure Conditions 2. Evaluate Reaction Conditions CheckPurity->Conditions Pure Purify->Conditions Re-attempt Reaction Solvent Is the solvent aprotic and dry? (e.g., THF, DMF, ACN) Conditions->Solvent No Temp Is the temperature too high? (Can cause decomposition) Conditions->Temp Yes Base Is the base appropriate? (Non-nucleophilic, e.g., NaH, K₂CO₃) Conditions->Base Yes SideReactions 3. Check for By-products (TLC, LC-MS analysis) Conditions->SideReactions Yes, all good Success Problem Solved Solvent->Success Temp->Success Base->Success Dimer Dimer/Ether formation observed? SideReactions->Dimer Yes SideReactions->Success No Dimer->Success Use fresh reagent, ensure anhydrous conditions

Caption: Troubleshooting workflow for low-yield substitution reactions.

Table 3: Solvent Selection Guide for Nucleophilic Substitutions

Solvent ClassExamplesSuitabilityRationale
Recommended THF, Dioxane, DMF, DMSO, AcetonitrileExcellent Aprotic polar solvents effectively solvate the cation of the nucleophile's salt without interfering with the nucleophile itself. They are generally unreactive towards the benzylic bromide.
Use with Caution Dichloromethane (DCM), ChloroformModerate Less polar. May not be suitable for all nucleophiles. Must be rigorously dried.
Not Recommended Methanol, Ethanol, Water, Acetic AcidPoor Protic solvents are nucleophilic and will lead to significant solvolysis, consuming the starting material and generating by-products.
Q5: Why am I observing elimination (alkene formation) or reactions on the aromatic ring?

A5: While less common than substitution, these side reactions can occur under specific conditions.

  • Elimination: The formation of an alkene (a stilbene-type derivative if dimerization occurs) can happen if you are using a strong, sterically hindered base. The base may abstract a benzylic proton, leading to the elimination of HBr. To avoid this, use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ if your nucleophile is acidic, or simply use the neutral nucleophile if it is sufficiently reactive (e.g., an amine).

  • Aromatic Ring Reactions: The two methoxy groups are strongly activating and ortho-, para-directing.[6] The positions ortho to both methoxy groups (C4 and C6) are highly activated. Under harsh, acidic conditions or with certain electrophilic reagents, you could see further substitution on the ring. Ensure your reaction conditions are neutral or basic and avoid strong Lewis or Brønsted acids unless a ring reaction is intended.

Part 3: Essential Experimental Protocols

These protocols provide a self-validating system to ensure the quality of your reagents and experiments.

Protocol 1: Rapid Quality Assessment via ¹H NMR

Objective: To quickly determine the purity of this compound and identify the presence of major hydrolytic impurities.

Methodology:

  • Sample Preparation: In a fume hood, carefully weigh approximately 5-10 mg of the reagent into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, dry source.

  • Analysis: Cap the tube, gently agitate to dissolve the solid, and acquire a ¹H NMR spectrum.

  • Interpretation:

    • Integrate the benzylic bromide signal (Ar-CH₂ -Br) at ~4.4-4.6 ppm and set its integral to 2.00.

    • Look for a singlet between 4.6-4.8 ppm (Ar-CH₂ -OH). Its integral corresponds to the molar percentage of the alcohol impurity.

    • Look for a broad singlet between 1.5-2.5 ppm (-OH ). Its presence confirms the alcohol.

    • A peak around 4.5-4.7 ppm may indicate the dibenzyl ether. Its presence complicates simple integration, but it points to significant degradation.

    • Purity Standard: For most applications, the alcohol impurity should be less than 5% for the reagent to be considered high quality.

Protocol 2: Purification by Recrystallization

Objective: To purify partially degraded this compound by removing polar impurities like the corresponding alcohol.

Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

Methodology:

  • Solvent Selection: A mixed solvent system of heptane and ethyl acetate is effective. Heptane is a poor solvent, while ethyl acetate is a moderately good solvent for the compound.

  • Dissolution: Place the impure solid (~1.0 g) in an Erlenmeyer flask. Add the minimum amount of warm (~50°C) ethyl acetate required to fully dissolve the solid.

  • Precipitation: While the solution is still warm, slowly add heptane dropwise with swirling. You will observe the solution becoming cloudy, indicating the onset of precipitation.

  • Crystallization: Once cloudiness persists, stop adding heptane. If necessary, gently warm the flask until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, then transfer it to a 2-8°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum for several hours to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized material using the NMR protocol described above (Protocol 1) and by melting point analysis.

References

  • Powers, D. C., et al. (2016). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PMC - PubMed Central. [Link]

  • da Silva, A. B., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • PubChem. 2-Bromo-5-methoxy-1,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Powers, D. C., et al. (2016). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters - ACS Publications. [Link]

  • ResearchGate. The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]

  • PubChem. 2-Bromo-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. National Center for Biotechnology Information. [Link]

  • Google Patents. (2017).
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. [Link]

  • Wang, Z., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • PubChem. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. National Center for Biotechnology Information. [Link]

  • Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Axios Research. Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol). [Link]

  • PubChem. 2-Bromo-1,3-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link]

  • PubChem. 2-Bromo-1,3-diethyl-5-methylbenzene. National Center for Biotechnology Information. [Link]

  • US EPA. Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-. [Link]

  • LookChem. Cas 20469-65-2,1-Bromo-3,5-dimethoxybenzene. [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

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Technical Support Center: Purification of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. As a key intermediate in various synthetic pathways, its purity is paramount. This document addresses common challenges encountered during its purification, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis. What are the most probable impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route, particularly the bromination steps. Benzylic bromides are also susceptible to degradation.[1][2] Here are the most common species to anticipate:

  • Starting Materials:

    • Unreacted 2-Bromo-1,3-dimethoxy-5-methylbenzene: Incomplete benzylic bromination.

    • 1,3-Dimethoxy-5-methylbenzene: If performing a one-pot reaction involving both aromatic and benzylic bromination, this could remain.

  • Side-Reaction Products:

    • Di-brominated Species: Over-bromination on the aromatic ring can lead to compounds like 2,4-Dibromo-5-(bromomethyl)-1,3-dimethoxybenzene. Controlling the stoichiometry of your brominating agent is critical to minimize this.[3]

    • Dibenzyl Ether Byproduct: Self-condensation of the product or reaction with the corresponding benzyl alcohol impurity can form a high-molecular-weight ether.

  • Degradation Products:

    • 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene: Benzylic bromides are susceptible to hydrolysis. The presence of water during workup or storage can lead to the formation of the corresponding benzyl alcohol.[1]

    • Residual Acid: Reagents like HBr can be present if not properly quenched, which can catalyze further degradation.

The diagram below illustrates the potential pathways leading to these common impurities from a typical synthetic precursor.

G cluster_main Synthetic & Degradation Pathways SM 2-Bromo-1,3-dimethoxy- 5-methylbenzene (Starting Material) Product This compound (Desired Product) SM->Product Benzylic Bromination (e.g., NBS, Light) OverBrom Di-brominated Species (e.g., 2,4-Dibromo...) Product->OverBrom Excess Brominating Agent Hydrolysis 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene (Hydrolysis Product) Product->Hydrolysis H₂O (Workup/ Storage) Ether Dibenzyl Ether Byproduct Product->Ether Hydrolysis then Condensation

Caption: Formation pathways for common impurities.

Q2: My ¹H NMR spectrum is complex. How can I tentatively identify these impurities?

A2: ¹H NMR spectroscopy is your most powerful tool for assessing purity. The chemical shifts of the benzylic methylene (-CH₂Br) protons and the aromatic protons are highly diagnostic. Below is a table summarizing the expected shifts for the target compound and its likely contaminants.

CompoundMethoxy Protons (-OCH₃)Benzylic Protons (-CH₂X)Aromatic Protons (-ArH)Rationale
Product: this compound ~3.9 ppm (s, 6H)~4.5 ppm (s, 2H) ~6.7 ppm (s, 1H), ~6.6 ppm (s, 1H)The benzylic protons adjacent to bromine are characteristically downfield.[4]
Impurity: 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene ~3.9 ppm (s, 6H)~4.6 ppm (s, 2H)Aromatic protons shift slightly.The -CH₂OH protons are similar to -CH₂Br but often slightly more downfield; a broad -OH peak may also be visible.
Impurity: 2-Bromo-1,3-dimethoxy-5-methylbenzene ~3.8 ppm (s, 6H)~2.3 ppm (s, 3H, -CH₃)Aromatic protons shift slightly.The benzylic methyl group is significantly upfield compared to the bromomethyl group.
Impurity: Di-brominated Species ~3.9-4.0 ppm (s, 6H)~4.5 ppm (s, 2H)Loss of one aromatic signal (e.g., a single singlet).Further bromination on the aromatic ring will reduce the number of aromatic protons.

Note: Shifts are approximate and can vary based on solvent and concentration.

Q3: What is the most robust purification workflow for a crude sample?

A3: A sequential purification strategy is most effective. Start with a simple liquid-liquid extraction to remove acidic and water-soluble impurities, followed by crystallization. If impurities persist, move to column chromatography. This workflow ensures efficiency and minimizes the use of costly and time-consuming chromatography.

Caption: Recommended purification workflow for the target compound.

Q4: Can you provide a detailed protocol for recrystallization?

A4: Absolutely. Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from your product. A mixed-solvent system is often effective for benzyl halides. A combination of ethyl acetate and a non-polar solvent like petroleum ether or hexane is a great starting point.[5][6]

Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of a "soluble" solvent (e.g., ethyl acetate) at room temperature to just dissolve the solid. Gentle warming (~40-50°C) may be necessary. Causality: Using the minimum volume ensures the solution is saturated, which is critical for obtaining a good yield upon cooling.

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., petroleum ether or hexane) dropwise while stirring until the solution becomes faintly and persistently cloudy. Causality: This brings the solution to the point of supersaturation, the thermodynamic prerequisite for crystallization.

  • Clarification (Optional): If the solution was cloudy from the start due to insoluble impurities, add a few more drops of the "soluble" solvent until it is clear again. If it remains cloudy, a hot filtration step may be required.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for at least one hour. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity via NMR and melting point analysis.

Q5: Recrystallization failed to remove a key impurity. How do I perform column chromatography?

A5: Column chromatography is the method of choice for separating compounds with different polarities, such as your product (moderately polar) from a non-polar starting material or a more polar hydrolysis byproduct.[7][8]

Protocol: Silica Gel Flash Column Chromatography

  • Select Eluent System: The goal is to find a solvent system where your product has an Rf value of ~0.3 on a TLC plate. A good starting point is a mixture of ethyl acetate (EtOAc) and petroleum ether (PE) or hexane. Based on similar compounds, a ratio of 1:30 EtOAc:PE is a documented starting point.[5]

    • To increase Rf (move spot up): Increase the polarity of the eluent (more EtOAc).

    • To decrease Rf (move spot down): Decrease the polarity of the eluent (less EtOAc).

  • Pack the Column:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.

    • Add a thin layer of sand on top to protect the silica surface.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of dichloromethane or your eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply pressure to begin elution.

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.

Q6: My compound appears pure by NMR but degrades within a week. What are the proper storage and handling procedures?

A6: This is a common and critical issue. Benzylic bromides are reactive electrophiles and lachrymators.[9][10] Their stability is a significant concern.

  • Handling:

    • Ventilation: Always handle this compound in a certified chemical fume hood. It is a potent lachrymator, meaning it causes severe eye irritation and tearing upon exposure.[2][9]

    • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Storage:

    • Temperature: Store in a refrigerator or freezer (-20°C is ideal) to slow the rate of decomposition.[1]

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.

    • Light: Protect from light by storing it in an amber vial or by wrapping a clear vial in aluminum foil. Light can promote radical decomposition pathways.

    • Container: Use a tightly sealed container with a Teflon-lined cap to prevent moisture ingress. Gradual decomposition can lead to pressure buildup of HBr gas.[1]

By adhering to these guidelines, you can significantly extend the shelf-life of your purified compound and ensure the integrity of your downstream experiments.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Bromide. Common Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]

  • Google Patents. (2017). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • MDPI. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-1,3-dimethoxy-benzene. Retrieved from [Link]

  • Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

  • Organic Chemistry practical. (2006). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. Retrieved from [Link]

  • SciELO. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-DIBROMO-2-PYRONE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Google Patents. (2022). CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70802, 2-Bromo-1,3,5-trimethoxybenzene. Retrieved from [Link]

  • Western Kentucky University. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 816812, 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. Retrieved from [Link]

  • PubMed. (2001). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612296, 2-Bromo-1,3-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (1971). The bromination of some derivatives of resorcinol. Retrieved from [Link]

  • Erowid. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Wiley Online Library. (2002). 1,4-Benzoquinones with Styryl Substituents. Retrieved from [Link]

Sources

Navigating the Bifunctional Landscape: A Troubleshooting Guide for Reactions with 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome, researchers and innovators in the chemical sciences. This guide is designed to serve as a comprehensive technical support resource for troubleshooting reactions involving the versatile yet challenging bifunctional reagent, 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. As Senior Application Scientists, we understand that navigating the nuanced reactivity of this molecule is critical to achieving your desired synthetic outcomes. This document provides in-depth, field-proven insights in a question-and-answer format to directly address the common hurdles encountered during its application in complex organic synthesis.

Understanding the Reactivity Landscape

This compound possesses two distinct reactive sites: a less reactive aryl bromide and a highly reactive benzyl bromide . The key to successful synthesis lies in exploiting the differential reactivity of these two positions to achieve selective functionalization. The electron-donating methoxy groups activate the aromatic ring, influencing the reactivity of the aryl bromide in cross-coupling reactions. Conversely, the benzylic position is primed for nucleophilic attack.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my Suzuki-Miyaura coupling reaction not selective for the aryl bromide? I'm getting a mixture of products.

Answer: Achieving selectivity in Suzuki-Miyaura cross-coupling with this substrate is a common challenge. The benzylic bromide is inherently more reactive towards oxidative addition with palladium(0) catalysts than the aryl bromide.[1] However, with careful selection of reaction conditions, selectivity for the aryl C-Br bond can be achieved.

Troubleshooting Low Selectivity in Suzuki-Miyaura Coupling:

Issue Potential Cause Recommended Solution
Reaction at the benzylic position The palladium catalyst is readily undergoing oxidative addition at the more reactive C(sp³)-Br bond.Employ a catalyst system known to favor C(sp²)-Br activation. Using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can sterically hinder the approach to the benzylic position and promote reaction at the aryl bromide.[2]
Formation of di-substituted product The initially formed mono-arylated product at the aryl position is proceeding to a second coupling at the benzylic position.Use a stoichiometric amount of the boronic acid or ester (typically 1.0-1.2 equivalents). Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can also help to mitigate the second coupling.
Homocoupling of the boronic acid The presence of oxygen in the reaction mixture can lead to catalyst deactivation and promote the homocoupling of the boronic acid.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Low or no conversion Catalyst deactivation or inappropriate base selection.Ensure your palladium catalyst is active. Use a robust base such as K₃PO₄ or Cs₂CO₃.[3]

dot

cluster_suzuki Troubleshooting Suzuki Coupling Selectivity Start Start Problem Low Selectivity: Mixture of Products Start->Problem Check_Catalyst Is the catalyst system optimized for C(sp2)-Br activation? Problem->Check_Catalyst Solution_Catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is the boronic acid stoichiometry controlled? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst->Check_Stoichiometry Solution_Stoichiometry Use 1.0-1.2 eq. of boronic acid. Consider lower reaction temperature. Check_Stoichiometry->Solution_Stoichiometry No Check_Inertness Is the reaction atmosphere strictly inert? Check_Stoichiometry->Check_Inertness Yes Solution_Stoichiometry->Check_Inertness Solution_Inertness Thoroughly degas solvents. Maintain positive inert gas pressure. Check_Inertness->Solution_Inertness No End Selective Arylation Check_Inertness->End Yes Solution_Inertness->End

Caption: Workflow for troubleshooting Suzuki coupling selectivity.

FAQ 2: How can I achieve selective nucleophilic substitution at the benzylic position without affecting the aryl bromide?

Answer: The significant difference in reactivity between the benzylic and aryl bromides makes selective nucleophilic substitution at the benzylic position highly feasible. The benzylic C-Br bond is susceptible to both SN1 and SN2 reaction pathways, while the aryl C-Br bond is unreactive towards nucleophilic substitution under standard conditions.[4]

Troubleshooting Selective Nucleophilic Substitution:

Issue Potential Cause Recommended Solution
Low or no reaction The nucleophile is not strong enough, or the reaction temperature is too low.For weaker nucleophiles, consider converting them to a more reactive form (e.g., using a base to deprotonate an alcohol or amine). Gently warming the reaction mixture can also increase the reaction rate.
Formation of elimination byproducts Use of a strong, sterically hindered base can favor elimination over substitution.Use a non-nucleophilic, moderately strong base if a base is required. For many nucleophiles (e.g., amines, thiols), an external base may not be necessary as the nucleophile itself can act as a base.
Reaction with the solvent Nucleophilic solvents (e.g., alcohols) can compete with the desired nucleophile.Use a non-nucleophilic solvent such as THF, acetone, or DMF.
Over-alkylation with amine nucleophiles The product of the initial substitution (a secondary amine) is more nucleophilic than the starting primary amine and reacts further with the starting material.Use a large excess of the primary amine to favor the mono-alkylation product.

dot

cluster_sn Troubleshooting Selective Nucleophilic Substitution Start_SN Start Problem_SN Low Yield or Side Products Start_SN->Problem_SN Check_Nucleophile Is the nucleophile sufficiently reactive? Problem_SN->Check_Nucleophile Solution_Nucleophile Increase nucleophilicity (e.g., deprotonation). Gently warm the reaction. Check_Nucleophile->Solution_Nucleophile No Check_Base Is a bulky, strong base causing elimination? Check_Nucleophile->Check_Base Yes Solution_Nucleophile->Check_Base Solution_Base Use a non-nucleophilic or weaker base. Consider no external base. Check_Base->Solution_Base Yes Check_Solvent Is the solvent nucleophilic? Check_Base->Check_Solvent No Solution_Base->Check_Solvent Solution_Solvent Switch to a non-nucleophilic solvent (e.g., THF, acetone, DMF). Check_Solvent->Solution_Solvent Yes End_SN Selective Benzylic Substitution Check_Solvent->End_SN No Solution_Solvent->End_SN

Caption: Workflow for troubleshooting selective nucleophilic substitution.

FAQ 3: My reaction is producing a complex mixture of products, and purification is proving difficult. What are the likely side reactions?

Answer: A complex product mixture often indicates a lack of selectivity or the occurrence of side reactions. Understanding these potential pitfalls is key to optimizing your reaction conditions.

Common Side Reactions:

  • Di-substitution: In both Suzuki couplings and nucleophilic substitutions, if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, reaction at both the aryl and benzyl bromide sites can occur.

  • Self-condensation/Polymerization: The bifunctional nature of the molecule allows it to react with itself. One molecule's nucleophilic product can react with the benzylic bromide of another molecule, leading to oligomers or polymers. This is more likely at higher concentrations and temperatures.

  • Friedel-Crafts Alkylation: The reactive benzylic bromide can act as an electrophile in the presence of a Lewis acid catalyst, leading to intramolecular or intermolecular alkylation of the electron-rich aromatic ring.[5]

  • Elimination: As mentioned previously, strong, bulky bases can promote the elimination of HBr from the bromomethyl group to form a methylene derivative.

Strategies to Minimize Side Reactions:

  • Control Stoichiometry: Use a precise amount of your coupling partner or nucleophile.

  • Lower Reaction Temperature: Many side reactions have higher activation energies than the desired reaction.

  • Use High Dilution: To minimize intermolecular side reactions like self-condensation, perform the reaction at a lower concentration.

  • Avoid Strong Lewis Acids: Unless required for the desired transformation, avoid the use of strong Lewis acids that can promote Friedel-Crafts reactions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position

This protocol is designed to favor the reaction at the C(sp²)-Br bond.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and a palladium catalyst with a bulky phosphine ligand (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Nucleophilic Substitution at the Benzyl Bromide Position

This protocol is for the selective reaction of a nucleophile at the C(sp³)-Br bond.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable non-nucleophilic solvent (e.g., acetone or THF).

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.). If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral species that requires a base (e.g., an alcohol), add a non-nucleophilic base like potassium carbonate (1.5 eq.).

  • Reaction: Stir the reaction at room temperature. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter off any solids and concentrate the filtrate. If the product is soluble in an organic solvent, perform an aqueous work-up to remove any salts.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
1-Bromo-3,5-dimethoxybenzeneC₈H₉BrO₂217.06Solid62-66[6]
2-Bromo-1,3,5-trimethoxybenzeneC₉H₁₁BrO₃247.09Not specifiedNot specified
5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzeneC₁₀H₁₃BrO229.11Not specifiedNot specified[5]

References

  • Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 77(16), 7162–7174.
  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • BenchChem. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.
  • Huang, Z., & Organ, M. G. (2018). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society, 140(5), 1778–1785.
  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 50.
  • Shaffer, C. L., & Paquette, W. D. (2010). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Organic letters, 12(15), 3340–3343.
  • North Carolina State University Libraries. (n.d.). Chapter 10 – Organohalides Solutions to Problems. In Student Solutions Manual for Organic Chemistry.
  • Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 50.
  • Antonov, A. S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting information. Physical Chemistry Chemical Physics.
  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(10), 2487–2490.
  • Khan, A., et al. (2019). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 24(18), 3330.
  • LibreTexts Chemistry. (2022). 6.4D: Individual Tests.
  • Wang, Q., et al. (2022).
  • Le, V. T., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 19(35), 7646–7650.
  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5032.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

  • Le, V. T., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 19(35), 7646–7650.
  • ResearchGate. (2006). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.
  • Institute of Science, Nagpur. (n.d.).
  • ChemRxiv. (2022). C(sp3)
  • Progress in Chemical and Biochemical Research. (2020). Practical Approach for the Identification of Functional Groups in Organic Compounds.
  • BenchChem. (2025). troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.

Sources

Technical Support Center: Reactions of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive bifunctional reagent. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section is formatted to address specific issues you may encounter in the laboratory. We focus on the causality behind these problems and provide actionable solutions.

Issue 1: Low Yield of the Desired Nucleophilic Substitution Product

Question: I am performing a nucleophilic substitution at the benzylic bromide, but my yields are consistently low, and I observe multiple spots on my TLC plate. What is happening?

Answer: Low yields in nucleophilic substitution reactions with this compound are often due to the high reactivity of the benzylic bromide, which can lead to several competing side reactions. The benzylic position is activated towards both SN1 and SN2 pathways due to the resonance stabilization of the benzylic carbocation or the transition state.[1][2]

Potential Byproducts & Their Causes:

  • Hydrolysis/Solvolysis: The most common byproduct is often the corresponding benzyl alcohol, 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene, or the corresponding ether if an alcohol is used as the solvent. This occurs when trace amounts of water or the alcohol solvent act as a nucleophile.[3][4] Benzylic halides are particularly susceptible to solvolysis.[5]

  • Dimerization (Wurtz-type Coupling): Self-condensation of the starting material can occur, especially in the presence of metals or strong bases, leading to the formation of 1,2-bis(2-bromo-5-methoxy-1,3-phenyl)ethane. This is a common side reaction with reactive halides.[3]

  • Elimination: Under strongly basic conditions, particularly with sterically hindered bases, elimination of HBr can occur to form a reactive quinone methide intermediate, which can then polymerize or react with other nucleophiles present.[4]

  • Over-alkylation: If your nucleophile has multiple reactive sites, you may observe di- or poly-alkylation.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Distilling solvents over a suitable drying agent is recommended.

  • Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are preferable as they do not participate in the reaction and can accelerate the rate.[4] For SN1 type reactions, be mindful that polar protic solvents will likely lead to solvolysis byproducts.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor elimination and other side reactions.[4]

  • Order of Addition: Add the this compound solution slowly to a solution of the nucleophile to maintain a low concentration of the electrophile, which can minimize self-condensation.

Issue 2: Unexpected Reaction at the Aryl Bromide Position

Question: I am attempting a Grignard formation or a Suzuki coupling, but I am seeing byproducts that suggest the benzylic bromide is also reacting. How can I achieve selectivity?

Answer: The presence of two reactive bromide centers with different reactivities is a key challenge. The aryl bromide is generally less reactive than the benzylic bromide in nucleophilic substitutions but is the target for reactions like Grignard formation and palladium-catalyzed cross-couplings.[6]

Common Byproducts & Their Causes:

  • In Grignard Reactions:

    • Wurtz Coupling Byproduct: The initially formed Grignard reagent at the aryl position can react with the benzylic bromide of another molecule, leading to a dimeric byproduct.[7]

    • Intramolecular Reactions: Depending on the reaction conditions, intramolecular cyclization could be a possibility, though less common for this specific substrate.

  • In Suzuki Couplings:

    • Homocoupling: Homocoupling of the boronic acid or the aryl halide can occur, leading to undesired symmetrical biaryl compounds.[8]

    • Reaction at the Benzylic Position: While the primary reaction is at the aryl bromide, under certain conditions, particularly with prolonged reaction times or specific catalyst systems, reaction at the benzylic bromide can occur.[9][10]

Troubleshooting Steps:

For Grignard Reactions:

  • Initiation: Use a crystal of iodine or 1,2-dibromoethane to activate the magnesium turnings.[7]

  • Solvent: The choice of solvent is critical. While THF is common, it can sometimes promote side reactions. A less coordinating solvent like diethyl ether might offer better stability for the Grignard reagent.[7][11]

  • Temperature: Maintain a low temperature during the formation and subsequent reaction of the Grignard reagent to minimize side reactions.

  • Slow Addition: Add the this compound solution dropwise to the activated magnesium to maintain a low concentration of the halide.

For Suzuki Couplings:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for selectivity. Catalysts with bulky, electron-rich phosphine ligands often give good results.[10]

  • Base Selection: The base plays a significant role in the catalytic cycle. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize side reactions.[10]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent subsequent reactions at the benzylic position.

Reaction Type Potential Byproduct Primary Cause Recommended Solution
Nucleophilic Substitution2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzenePresence of waterUse anhydrous solvents and glassware
Nucleophilic SubstitutionDimer (Wurtz-type)High concentration of starting materialSlow addition of the electrophile
Grignard ReactionDimer (Wurtz-type)Reaction of Grignard with benzylic bromideMaintain low temperature and slow addition
Suzuki CouplingHomocoupling of boronic acidCatalyst deactivation or side reactionsOptimize catalyst, ligand, and base

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound?

A1: The primary stability concern is the reactivity of the benzylic bromide. It is a potent lachrymator and should be handled in a well-ventilated fume hood. Over time, especially if exposed to moisture or light, it can slowly hydrolyze to the corresponding alcohol. For long-term storage, it should be kept in a tightly sealed container in a cool, dark, and dry place.

Q2: I am trying to perform a reaction at a different functional group on a molecule containing the this compound moiety. How can I protect the benzylic bromide?

A2: Protecting the benzylic bromide is a valid strategy. One common approach is to convert it to a more stable functional group that can be easily reverted. For example, you could perform a substitution with a bulky, easily cleavable nucleophile. However, a more straightforward approach is often to introduce the benzylic bromide at a later stage in the synthesis if possible.

Q3: Can I use this compound in Friedel-Crafts type reactions?

A3: The benzylic bromide is a very reactive alkylating agent and can participate in Friedel-Crafts alkylations. However, in the presence of a Lewis acid, you may encounter several side reactions, including intramolecular or intermolecular alkylation of the aromatic ring, and potential polymerization.[3] Careful control of stoichiometry and reaction conditions would be critical.

Section 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for a typical SN2 reaction.

  • To a solution of the nucleophile (1.2 equivalents) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 1.5 equivalents) under an inert atmosphere (Nitrogen or Argon).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in a reaction with a nucleophile.

Byproduct_Pathways Start This compound + Nucleophile (Nu⁻) Desired Desired Substitution Product Start->Desired SN2/SN1 Pathway Hydrolysis Hydrolysis/Solvolysis Product (e.g., Benzyl Alcohol) Start->Hydrolysis H₂O/Solvent as Nu⁻ Dimer Dimerization Product Start->Dimer Self-Condensation Elimination Elimination Product (via Quinone Methide) Start->Elimination Strong Base

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting low-yield reactions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis of Byproducts cluster_2 Optimization Strategy Low_Yield Low Yield & Multiple Spots on TLC Analyze_Byproducts Characterize Byproducts (NMR, MS) Low_Yield->Analyze_Byproducts Hydrolysis Hydrolysis/Solvolysis? Analyze_Byproducts->Hydrolysis Dimer Dimerization? Analyze_Byproducts->Dimer Other Other Side Reactions? Analyze_Byproducts->Other Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Addition Slow Reagent Addition Dimer->Addition Solvent Change Solvent Other->Solvent Temperature Lower Temperature Other->Temperature

Caption: A systematic workflow for troubleshooting reactions.

References

  • BenchChem Technical Support Team. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. BenchChem.
  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.
  • Khan Academy.
  • Pearson. (2024, June 12).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Ullah, F., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.
  • Chemistry Steps. (n.d.).
  • Quora. (2018, July 27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Quora.
  • Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (n.d.). Chemimpex.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
  • BenchChem. (2025). Stability issues with 2-Bromo-3,5-dimethoxytoluene under reaction conditions. BenchChem.
  • BenchChem. (2025). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene. BenchChem.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this benzylic bromination reaction. Here, we will delve into the critical role of solvent effects and provide practical, field-proven insights to troubleshoot common experimental challenges. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common problems.

Problem 1: Low Yield of the Desired Product and a Significant Amount of Unreacted Starting Material.

Question: My reaction has a low conversion rate, and I'm recovering a large amount of the starting material, 2-bromo-1,3-dimethoxy-5-methylbenzene. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a benzylic bromination reaction often points to issues with the initiation of the radical chain reaction. This reaction is not spontaneous and requires an external energy source to begin.

Probable Causes & Solutions:

  • Insufficient Radical Initiation: The homolytic cleavage of the N-Br bond in N-Bromosuccinimide (NBS) is the first step and requires an initiator.[1]

    • Solution: Ensure you are using a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated photochemically using a UV lamp. If you are already using an initiator, consider increasing the molar equivalent slightly.

  • Reaction Temperature is Too Low: Radical reactions have an activation energy that must be overcome.

    • Solution: The reaction should be run at the reflux temperature of the chosen solvent to ensure sufficient thermal energy for initiation. For instance, when using cyclohexane, the reaction should be heated to its boiling point (around 81°C).

  • Inhibitors Present: Trace impurities in the starting material or solvent can quench the radical chain reaction.

    • Solution: Ensure your starting material is pure and the solvent is freshly distilled and dry.

Problem 2: Formation of a Significant Amount of a Di-brominated Aromatic Byproduct.

Question: My final product is contaminated with a significant amount of what appears to be a di-brominated aromatic compound, where a second bromine atom is attached to the aromatic ring. How can I prevent this side reaction?

Answer:

The formation of a di-brominated aromatic byproduct is a classic example of a competing electrophilic aromatic substitution reaction. The electron-rich nature of the 1,3-dimethoxybenzene ring makes it highly susceptible to electrophilic attack. The key to preventing this is to minimize the presence of ionic bromine species (Br+), which are the electrophiles responsible for ring bromination.[2]

Causality Chain:

The choice of solvent plays a paramount role here. Polar solvents can promote the formation of Br+ from NBS, leading to electrophilic aromatic substitution. In contrast, non-polar solvents disfavor the formation of ionic intermediates, thereby favoring the desired radical pathway for benzylic bromination.[2]

Solvent Selection Guide:

SolventPolarityRationale for Use/Avoidance
Carbon Tetrachloride (CCl₄) Non-polarHistorically the solvent of choice for its ability to promote radical bromination. Note: Due to its toxicity, its use is now highly restricted.[3]
Cyclohexane Non-polarAn excellent and safer alternative to CCl₄.[2] It has low polarity and is a good choice for this reaction.
Hexanes Non-polarSimilar to cyclohexane, it is a suitable non-polar solvent.
Acetonitrile Polar AproticAvoid. Its polarity can facilitate the formation of electrophilic bromine, leading to ring bromination.[2][4]
Acetic Acid Polar ProticAvoid. Similar to acetonitrile, it can promote electrophilic aromatic substitution.[2]

Experimental Protocol to Minimize Ring Bromination:

  • Solvent Choice: Utilize a non-polar solvent such as cyclohexane or hexanes.

  • NBS Purity: Use freshly recrystallized NBS. Impurities can sometimes catalyze side reactions.

  • Slow Addition: Add the NBS portion-wise to the reaction mixture at reflux. This helps to maintain a low concentration of bromine in the reaction at any given time, which favors the radical pathway.[1]

Problem 3: The Product is Contaminated with Succinimide.

Question: After workup, my product is contaminated with succinimide, the byproduct of the reaction with NBS. How can I effectively remove it?

Answer:

Succinimide is a common byproduct and its removal is a standard part of the purification process.

Solutions:

  • Aqueous Wash: After the reaction is complete, cool the mixture and filter off the succinimide. Then, wash the organic layer with water. Succinimide has some water solubility, which will help in its removal.

  • Base Wash: A wash with a dilute aqueous base solution, such as 5% sodium bicarbonate or sodium carbonate, can also be effective in removing any remaining acidic impurities and succinimide.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. The solubility of this compound will differ significantly from that of succinimide in a given solvent system, allowing for efficient separation.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this benzylic bromination over elemental bromine (Br₂)?

A1: NBS is the reagent of choice because it provides a low, constant concentration of bromine radicals, which is crucial for the selectivity of the benzylic bromination.[1] Using elemental bromine directly would lead to a high concentration of Br₂, which would predominantly result in the electrophilic bromination of the highly activated aromatic ring.

Q2: Can I use a solvent like dichloromethane (DCM) or chloroform (CHCl₃)?

A2: While less polar than acetonitrile, chlorinated solvents like DCM and chloroform can still promote some degree of electrophilic aromatic substitution. For optimal selectivity towards benzylic bromination on this electron-rich substrate, strictly non-polar solvents like cyclohexane or hexanes are highly recommended.[2]

Q3: How does the presence of the two methoxy groups on the aromatic ring influence the reaction?

A3: The two methoxy groups are strong electron-donating groups, which makes the aromatic ring highly activated towards electrophilic attack. This is the primary reason why solvent choice is so critical in this synthesis to suppress the competing ring bromination side reaction. On the other hand, the electron-donating nature of the ring also stabilizes the benzylic radical intermediate through resonance, which facilitates the desired benzylic bromination.[5]

Q4: What is the role of the radical initiator, and how do I choose one?

A4: The radical initiator's role is to generate the initial bromine radical that starts the chain reaction. AIBN (2,2'-azobis(isobutyronitrile)) and benzoyl peroxide are common choices. AIBN is often preferred as it is less prone to side reactions. The choice of initiator is often dictated by the reaction temperature, as they have different decomposition rates at different temperatures.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the radical chain mechanism for the benzylic bromination of 2-bromo-1,3-dimethoxy-5-methylbenzene.

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Br_radical Br_radical Radical->Br_radical + NBS Starting_Material 2-bromo-1,3-dimethoxy- 5-methylbenzene Benzylic_Radical Benzylic Radical (Resonance Stabilized) Starting_Material->Benzylic_Radical + Br• Product 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene Benzylic_Radical->Product + Br₂ (from NBS + HBr) Radical_Combination Radical Combination (e.g., Br• + Br• -> Br₂) Initiation_Step Initiation cluster_initiation cluster_initiation Propagation_Step Propagation cluster_propagation cluster_propagation Termination_Step Termination cluster_termination cluster_termination

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the characterization of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a versatile aromatic building block. Recognizing the critical need for precise structural confirmation and purity assessment in research and development, this document outlines the expected spectroscopic and physical properties of the title compound. To provide a broader context for its application, we will also compare its characteristics with those of structurally related alternatives, supported by available experimental data.

Structural Elucidation and Physicochemical Properties

This compound possesses a unique substitution pattern on the benzene ring, which dictates its reactivity and spectroscopic signature. The presence of two electron-donating methoxy groups, a bromine atom, and a reactive bromomethyl group makes it a valuable intermediate in the synthesis of more complex molecules.

Molecular Structure:

MeltingPoint A Sample Preparation: Finely powder a small amount of the solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in the melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then slow to 1-2°C/min. C->D E Observation: Record the temperature range from the first appearance of liquid to complete melting. D->E

Caption: Workflow for melting point determination.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows the temperature of the sample and the thermometer to equilibrate. A wide melting range typically indicates the presence of impurities.

NMR Spectroscopy

NMR_Protocol A Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). B Transfer to NMR Tube: Filter the solution into a clean NMR tube. A->B C Instrument Setup: Insert the tube into the spectrometer and lock onto the solvent signal. B->C D Shimming: Optimize the magnetic field homogeneity. C->D E Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. D->E F Data Processing: Fourier transform the raw data and phase the spectrum. E->F

Caption: General protocol for acquiring NMR spectra.

Causality: The use of deuterated solvents is standard in NMR to avoid large solvent signals that would obscure the analyte's signals. Shimming is a critical step to obtain high-resolution spectra with sharp peaks.

IR Spectroscopy (ATR)

IR_Protocol A Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. B Apply Pressure: Lower the anvil to ensure good contact between the sample and the crystal. A->B C Background Scan: Run a background spectrum of the empty ATR crystal. B->C D Sample Scan: Acquire the IR spectrum of the sample. C->D E Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent. D->E

Caption: Protocol for Attenuated Total Reflectance (ATR) IR spectroscopy.

Causality: A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself from the sample's spectrum, resulting in a clean spectrum of the compound.

Mass Spectrometry (Electron Ionization)

MS_Protocol A Sample Introduction: Introduce a small amount of the sample into the ion source (e.g., via direct insertion probe or GC). B Ionization: Bombard the sample with high-energy electrons to generate ions. A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio in a mass analyzer. B->C D Detection: Detect the ions and generate the mass spectrum. C->D

Caption: General workflow for Electron Ionization Mass Spectrometry.

Causality: Electron Ionization is a "hard" ionization technique that causes fragmentation of the molecule. Analyzing these fragments can provide valuable information about the molecule's structure. The presence of bromine's characteristic isotopic pattern is a key diagnostic feature.

Conclusion

While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a comprehensive predictive characterization based on established spectroscopic principles and data from closely related compounds. The detailed protocols and comparative data herein serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this important chemical intermediate in their work. It is imperative that any newly synthesized batch of this compound be thoroughly characterized using the techniques outlined to confirm its identity and purity before use in further applications.

References

  • Supporting information - The Royal Society of Chemistry.

  • 2-Bromo-5-methoxy-1,3-dimethylbenzene - LookChem.

  • WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents.

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC - NIH.

  • Wiley-VCH 2007 - Supporting Information.

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO.

  • SUPPORTING INFORMATION - The Royal Society of Chemistry.

  • Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling - PMC - PubMed Central.

  • Supplementary Information - Beilstein Journals.

  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents.

  • 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802 - PubChem.

  • 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene - PubChem.

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.

  • An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene - ResearchGate.

  • A Comparative Guide to the Spectroscopic Properties of Dialkylbenzene Isomers - Benchchem.

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI.

  • First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols - Semantic Scholar.

  • 1094663-93-0(2-(bromomethyl)-1,3,5-trimethoxybenzene) Product Description.

  • 130445-13-5|1,3-Dibromo-2-(bromomethyl)-5-methoxybenzene - BLDpharm.

  • 1-Bromo-3,5-dimethoxybenzene | C8H9BrO2 | CID 639187 - PubChem.

  • 1-Bromo-3,5-dimethoxybenzene 97 20469-65-2 - Sigma-Aldrich.

  • EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR - ResearchGate.

  • 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution - ResearchGate.

  • Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives.

  • Comparison of bromine compounds and their properties. - ResearchGate.

A Comparative Guide to the NMR Spectral Analysis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene , a substituted aromatic compound with potential applications as a versatile building block. Through a comparative approach, we will dissect its expected spectral features and contrast them with those of plausible precursors and potential side-products, thereby offering a robust framework for its identification and purity assessment.

Introduction

This compound is a multifunctional aromatic compound. Its structure combines a brominated and methoxylated benzene ring with a reactive bromomethyl group. The synthesis of this target molecule would likely proceed via the benzylic bromination of a suitable precursor, such as 2-bromo-1,3-dimethoxy-5-methylbenzene. This reaction, typically employing N-bromosuccinimide (NBS) under radical initiation conditions, is a common strategy for introducing a bromine atom at a benzylic position.

However, the electron-rich nature of the dimethoxy-substituted benzene ring presents a significant challenge. The methoxy groups are strongly activating ortho-, para-directing groups, which can lead to competitive electrophilic aromatic substitution (bromination on the ring) as a major side reaction. Therefore, a thorough understanding of the NMR spectra of the desired product, the starting material, and potential byproducts is crucial for reaction monitoring and product characterization.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. Based on the analysis of substituent effects, the following resonances are predicted:

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Comments
-CH₂Br~4.5Singlet (s)2HThe benzylic protons are deshielded by the adjacent bromine atom. The singlet multiplicity arises from the absence of adjacent protons.
Ar-H~6.6 - 6.8Singlet (s)2HThe two aromatic protons are in identical chemical environments, deshielded by the adjacent methoxy and bromine substituents. Due to the symmetrical substitution pattern, they are expected to appear as a singlet.
-OCH₃~3.9Singlet (s)6HThe six protons of the two methoxy groups are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. The predicted chemical shifts are as follows:

Carbon(s) Predicted Chemical Shift (ppm) Comments
-CH₂Br~33The carbon of the bromomethyl group is expected in the aliphatic region, shifted downfield by the electronegative bromine.
Ar-C (quaternary, attached to Br)~100This quaternary carbon is shielded by the adjacent methoxy groups but deshielded by the bromine.
Ar-C (quaternary, attached to -OCH₃)~160The two carbons attached to the methoxy groups are equivalent and strongly deshielded.
Ar-C (CH)~105The two equivalent aromatic carbons bearing a hydrogen atom.
Ar-C (quaternary, attached to -CH₂Br)~138The quaternary carbon attached to the bromomethyl group.
-OCH₃~56The carbons of the two equivalent methoxy groups.

Comparative NMR Analysis: Distinguishing the Target Molecule from Precursors and Side-Products

To confidently identify this compound, it is essential to compare its expected NMR spectrum with those of potential starting materials and byproducts.

Starting Material: 2-Bromo-1,3-dimethoxy-5-methylbenzene

The most logical precursor for the target molecule is 2-bromo-1,3-dimethoxy-5-methylbenzene. Its NMR spectra would differ in the following key aspects:

  • ¹H NMR: The presence of a methyl group singlet (-CH₃) at approximately 2.3 ppm instead of the bromomethyl singlet (-CH₂Br) at ~4.5 ppm.

  • ¹³C NMR: The presence of a methyl carbon signal (-CH₃) around 21 ppm instead of the bromomethyl carbon signal (-CH₂Br) at ~33 ppm.

Potential Side-Product: Aromatic Bromination

Given the electron-rich nature of the benzene ring, electrophilic aromatic bromination is a likely side reaction. This could lead to the formation of one or more dibrominated species where the second bromine atom is attached to the aromatic ring. For instance, bromination at the 4- or 6-position relative to the existing bromine. The NMR spectra of such byproducts would exhibit:

  • ¹H NMR: A different number and/or splitting pattern of the aromatic proton signals. For example, if a second bromine is introduced, the symmetry of the aromatic protons would be lost, likely resulting in two distinct singlets or doublets in the aromatic region.

  • ¹³C NMR: A different number of aromatic carbon signals due to the change in symmetry. The chemical shift of the carbon atom directly bonded to the new bromine would be significantly affected.

Comparison Table of Key NMR Shifts
Compound Key ¹H NMR Signal (ppm) Key ¹³C NMR Signal (ppm)
This compound (Target) ~4.5 (s, 2H, -CH₂Br) ~33 (-CH₂Br)
2-Bromo-1,3-dimethoxy-5-methylbenzene (Starting Material)~2.3 (s, 3H, -CH₃)~21 (-CH₃)
Aromatic Dibromination Product (Example)Altered aromatic signals (e.g., two singlets)Additional C-Br signal in the aromatic region
Benzyl Bromide (Reference for -CH₂Br)~4.5 (s, 2H)~33.5

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and mixing.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

Visualization of Key Structures and Relationships

The following diagrams illustrate the molecular structure of the target compound and its relationship to the primary starting material.

cluster_target This compound cluster_precursor 2-Bromo-1,3-dimethoxy-5-methylbenzene T Target Molecule P Precursor P->T Benzylic Bromination (e.g., NBS, initiator)

Caption: Synthetic transformation from precursor to target molecule.

Caption: Structure of this compound.

Conclusion

The structural elucidation of this compound relies on a careful and comparative analysis of its ¹H and ¹³C NMR spectra. By understanding the expected chemical shifts and multiplicities and by comparing them to those of the likely starting material and potential side-products, researchers can confidently confirm the identity and assess the purity of this valuable synthetic intermediate. The key diagnostic signals are the singlet for the benzylic protons (-CH₂Br) around 4.5 ppm in the ¹H NMR spectrum and the corresponding carbon signal at approximately 33 ppm in the ¹³C NMR spectrum. This guide provides the foundational knowledge for the successful spectroscopic characterization of this and structurally related compounds.

References

It is important to note that direct spectral data for the title compound was not found in the initial search. The predicted values and comparisons are based on established principles of NMR spectroscopy and data from structurally related compounds. For definitive assignment, 2D NMR experiments such as COSY and HSQC would be highly recommended upon synthesis of the compound.

A Comparative Guide to the Mass Spectrometric Analysis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical analysis of the mass spectrometric behavior of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a key intermediate in various synthetic pathways. The primary focus is on elucidating its fragmentation pattern under Electron Ionization (EI), the gold-standard technique for structural characterization of volatile and semi-volatile organic compounds.[1] We will explore the predictable and diagnostic fragmentation pathways, including the highly characteristic isotopic patterns conferred by the two bromine atoms. Furthermore, this guide will objectively compare the utility of EI-MS with alternative ionization techniques, such as Electrospray Ionization (ESI) and Chemical Ionization (CI), providing researchers with the rationale for methodological choices. A detailed, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also presented to ensure reproducible and reliable characterization.

Predicted Mass Spectrum under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, resulting in a radical cation (M•+) that subsequently undergoes extensive and reproducible fragmentation.[2] This rich fragmentation pattern serves as a molecular fingerprint, enabling confident structural identification.[3][4] For this compound (Formula: C₉H₁₀Br₂O₂), this analysis is particularly powerful.

The Molecular Ion (M•+): A Self-Validating Signature

The most diagnostically significant feature of this compound's mass spectrum is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[5][6][7] The presence of two bromine atoms in the molecule leads to a characteristic triplet of peaks for the molecular ion:

  • M•+ peak: Contains two ⁷⁹Br isotopes.

  • [M+2]•+ peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • [M+4]•+ peak: Contains two ⁸¹Br isotopes.

The statistical probability of these combinations results in a highly predictable intensity ratio of approximately 1:2:1 .[8][9] This triplet, centered around the calculated molecular weight, provides immediate and trustworthy confirmation of the presence of two bromine atoms in any detected ion.

  • Calculated m/z for M•+ (C₉H₁₀⁷⁹Br₂O₂): 308

  • Calculated m/z for [M+2]•+ (C₉H₁₀⁷⁹Br⁸¹BrO₂): 310

  • Calculated m/z for [M+4]•+ (C₉H₁₀⁸¹Br₂O₂): 312

Any deviation from this 1:2:1 triplet pattern in the molecular ion region would suggest sample impurity or an incorrect structural assignment.

Key Fragmentation Pathways: Deciphering the Structure

The fragmentation of the M•+ radical cation is governed by the principle of forming the most stable possible products (cations and neutral radicals).[2] For this compound, the fragmentation is dominated by the lability of the benzylic C-Br bond.

Pathway A: Benzylic Cleavage (α-Cleavage) The weakest bond in the structure is the C-Br bond of the bromomethyl group. The most favorable initial fragmentation is the homolytic cleavage of this bond to lose a bromine radical (•Br).[10] This results in a highly stable, resonance-delocalized benzylic cation.

  • Reaction: C₉H₁₀Br₂O₂•+ → [C₉H₁₀BrO₂]⁺ + •Br

  • Resulting Ion (m/z 229/231): This fragment contains one remaining bromine atom, and will therefore appear as a characteristic doublet of peaks with a 1:1 intensity ratio .[5][6][7] This is often the base peak (most intense peak) in the spectrum due to the stability of the resulting cation.

Pathway B: Tropylium Ion Rearrangement Aromatic compounds with alkyl substituents are known to form a highly stable seven-membered aromatic ring cation called the tropylium ion (C₇H₇⁺). The benzylic cation formed in Pathway A (m/z 229/231) can undergo further rearrangement and loss of the second bromine atom and methoxy groups to produce substituted tropylium ions, or more simply, lose the remaining aromatic bromine atom to yield a di-methoxy substituted benzyl cation.

  • Reaction: [C₉H₁₀BrO₂]⁺ → [C₉H₁₀O₂]⁺ + •Br

  • Resulting Ion (m/z 150): This fragment has lost both bromine atoms and would appear as a single peak.

Pathway C: Loss from Methoxy Groups The methoxy groups also influence the fragmentation pattern. Subsequent to the initial benzylic cleavage, the resulting ion can lose a methyl radical (•CH₃) or a neutral formaldehyde molecule (CH₂O).

  • Loss of Methyl Radical: [C₉H₁₀BrO₂]⁺ (m/z 229/231) → [C₈H₇BrO₂]⁺ + •CH₃

    • Resulting Ion (m/z 214/216): This fragment still contains one bromine atom and will appear as a 1:1 doublet.

  • Loss of Formaldehyde: [C₉H₁₀BrO₂]⁺ (m/z 229/231) → [C₈H₆BrO]⁺ + CH₂O

    • Resulting Ion (m/z 199/201): This fragment also contains one bromine atom and will appear as a 1:1 doublet.

Visualizing the Primary Fragmentation Pathway

The following diagram illustrates the dominant initial fragmentation step, highlighting the formation of the most stable and abundant fragment ion.

fragmentation M Molecular Ion (M•+) C₉H₁₀Br₂O₂•+ m/z 308, 310, 312 (1:2:1 ratio) Loss1 - •Br M->Loss1 F1 Benzylic Cation [C₉H₁₀BrO₂]⁺ m/z 229, 231 (1:1 ratio) (Base Peak) Loss1->F1

Caption: Primary EI fragmentation of the target molecule.

Predicted EI-MS Data Summary

The table below summarizes the key ions expected in the 70 eV EI mass spectrum.

m/z (Isotopologue)Proposed Ion Structure/FormulaIsotopic PatternRationale for Formation
308, 310, 312[C₉H₁₀Br₂O₂]•+Triplet (1:2:1)Molecular Ion (M•+)
229, 231[C₉H₁₀BrO₂]⁺Doublet (1:1)Loss of •Br from bromomethyl group (Benzylic Cleavage)
215, 217[C₈H₇BrO₂]⁺Doublet (1:1)Loss of •CH₂Br from M•+
214, 216[C₈H₇BrO₂]⁺Doublet (1:1)Loss of •CH₃ from [M-Br]⁺ ion
199, 201[C₈H₆BrO]⁺Doublet (1:1)Loss of CH₂O from [M-Br]⁺ ion
150[C₉H₁₀O₂]⁺SingletLoss of both bromine atoms from M•+

Comparison with Alternative Ionization Techniques

While EI is ideal for structural elucidation, other ionization methods may be considered depending on the analytical goal.

TechniqueIonization PrincipleExpected Result for AnalyteOptimal Use Case
Electron Ionization (EI) High-energy electron bombardment (hard ionization).Rich, reproducible fragmentation pattern. Clear molecular ion triplet.Structural Elucidation & Library Matching.
Chemical Ionization (CI) Reagent gas ions transfer a proton (soft ionization).Strong protonated molecule peak ([M+H]⁺), minimal fragmentation.Molecular Weight Confirmation when EI fails to show a molecular ion.
Electrospray Ionization (ESI) High voltage applied to a liquid to create an aerosol.Very poor ionization. Molecule is non-polar and lacks acidic/basic sites.Unsuitable for this analyte. Primarily for polar, non-volatile compounds in solution.

Expert Insight: For a neutral, semi-volatile molecule like this compound, attempting analysis by ESI would be inefficient. The lack of sites for protonation or deprotonation means ion formation would be negligible, yielding no useful data. CI would confirm the molecular weight but would fail to provide the rich structural detail needed for unambiguous identification, which is readily provided by EI. Therefore, GC-EI-MS is the unequivocal method of choice.[1][11]

Experimental Protocol for GC-EI-MS Analysis

This protocol outlines a standard method for the analysis of the title compound on a typical GC-MS system.

Objective: To obtain a clean, reproducible mass spectrum for structural identification and purity assessment.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as Dichloromethane or Ethyl Acetate. b. Perform a serial dilution to a working concentration of approximately 10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

2. GC-MS Instrumentation & Parameters: a. System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[12] b. Injection:

  • Injector Port Temp: 250 °C.
  • Injection Volume: 1 µL.
  • Mode: Split (e.g., 50:1 split ratio) to prevent column overloading. c. Gas Chromatograph (GC):
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
  • Oven Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes. d. Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV (standard for library comparability).[12]
  • Source Temperature: 230 °C.
  • Mass Range: Scan from m/z 40 to 450.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Analysis: a. Identify the chromatographic peak corresponding to the analyte. b. Extract the mass spectrum from the apex of the peak. c. Analyze the spectrum for the key features outlined in Section 1:

  • Confirm the 1:2:1 molecular ion triplet at m/z 308/310/312.
  • Identify the base peak and confirm its 1:1 isotopic pattern (expected at m/z 229/231).
  • Correlate other major fragments with the predicted pathways.

Conclusion

The mass spectrometric analysis of this compound is most effectively and informatively performed using Gas Chromatography coupled with Electron Ionization Mass Spectrometry. The resulting spectrum is rich with structural information, governed by predictable fragmentation rules. The presence of two bromine atoms provides a unique and self-validating isotopic signature in the molecular ion (a 1:2:1 triplet) and in key fragments (1:1 doublets), making EI-MS a highly trustworthy method for its unambiguous identification. Alternative methods like CI and ESI are less suitable, offering either incomplete structural data or being fundamentally incompatible with the analyte's chemical nature. The provided protocol offers a robust starting point for researchers requiring reliable analytical characterization of this and structurally related compounds.

References

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a substituted aromatic ether, presents a compelling case for a multi-faceted analytical approach. Its utility as a potential building block in the synthesis of more complex molecules necessitates a robust and reliable method for its identification and quality control.

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the characterization of this compound. We will explore the theoretical underpinnings of its FTIR spectrum, present a detailed experimental protocol, and critically compare this technique with other powerful analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our focus will remain on providing practical, field-proven insights to guide your experimental choices and ensure the integrity of your results.

The Vibrational Fingerprint: Decoding the FTIR Spectrum of this compound

FTIR spectroscopy probes the vibrational transitions of molecules upon absorption of infrared radiation. Each functional group within a molecule possesses a characteristic set of vibrational modes (stretching, bending, etc.) that absorb at specific frequencies, typically expressed in wavenumbers (cm⁻¹). The resulting spectrum serves as a unique "molecular fingerprint," offering a rapid and non-destructive means of identification.

For this compound, we can predict the key absorption bands based on its constituent functional groups: the benzene ring, the methoxy groups (-OCH₃), the bromomethyl group (-CH₂Br), and the carbon-bromine bond (C-Br) attached to the aromatic ring.

Predicted FTIR Spectral Features:
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale & Expert Insights
3100-3000C-H StretchAromaticMedium to WeakThese peaks correspond to the stretching of the C-H bonds on the benzene ring. Their presence confirms the aromatic nature of the compound.
3000-2850C-H Stretch-CH₃ (methoxy) & -CH₂- (bromomethyl)MediumAliphatic C-H stretching vibrations from the methyl and methylene groups will appear in this region.
1600-1475C=C StretchAromatic RingMedium to WeakThe benzene ring exhibits characteristic in-plane skeletal vibrations in this region, often appearing as a pair of sharp bands.[1]
1250-1000C-O StretchAryl Ether (-O-CH₃)StrongThe stretching vibrations of the C-O bonds in the methoxy groups are typically strong and provide a clear indication of their presence.
~1450 & ~1375C-H Bend-CH₃ & -CH₂-MediumBending (scissoring and rocking) vibrations of the aliphatic C-H bonds.
900-690C-H Out-of-Plane BendAromaticStrongThe substitution pattern on the benzene ring influences the position of these strong "oop" bands. For a 1,2,3,5-tetrasubstituted benzene, specific patterns can be expected.[2]
800-600C-Br StretchAryl Halide & Alkyl HalideMedium to StrongThe C-Br stretching vibrations for both the aromatic and aliphatic bromine will fall in this region. Distinguishing between them can be challenging.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and ease of use.

Step-by-Step ATR-FTIR Analysis:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • With the ATR crystal clean and unobstructed, collect a background spectrum. This is a critical step to account for the absorbance of the crystal and the atmospheric conditions. The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, co-adding 16 or 32 scans provides a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the predicted values and reference spectra of similar compounds.[3]

A Comparative Perspective: FTIR vs. Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often necessitates complementary techniques. The choice of analytical method is dictated by the specific information required, the nature of the sample, and available resources.

Caption: Interplay of analytical techniques for comprehensive structural analysis.

Comparison of Analytical Techniques:
FeatureFTIR SpectroscopyNMR SpectroscopyMass Spectrometry (MS)
Primary Information Functional group identification.[4]Detailed molecular structure, connectivity of atoms, and stereochemistry.[5]Molecular weight and elemental composition; fragmentation patterns provide structural clues.
Sensitivity Generally in the microgram range.Milligram range for routine ¹H NMR; higher for cryoprobes.Picogram to femtogram range.
Sample State Solids, liquids, and gases.[3]Primarily solutions; solid-state NMR is also possible.Requires sample to be ionized and introduced into a vacuum.
Non-destructive? Yes.Yes.No, the sample is consumed.
Cost (Instrument) Low to moderate.High.Moderate to high.
Expertise Required Moderate for interpretation.High for complex spectra.Moderate to high for interpretation.
Key Advantage for this Compound Rapid confirmation of key functional groups (aromatic ring, ether, alkyl halide).Unambiguous determination of the substitution pattern on the benzene ring and the connectivity of all atoms.Precise molecular weight confirmation and identification of isotopic patterns due to bromine.
Key Limitation for this Compound Difficulty in definitively distinguishing between isomers with the same functional groups.Longer acquisition times compared to FTIR.Does not directly provide information on the connectivity of atoms.

Conclusion: An Integrated Approach for Unwavering Confidence

For the routine analysis and quality control of this compound, FTIR spectroscopy stands out as a rapid, cost-effective, and reliable first-line technique. It provides immediate confirmation of the presence of the essential functional groups that constitute the molecule.

However, for unequivocal structural confirmation, particularly in a research and development setting or when dealing with the possibility of isomeric impurities, an integrated analytical approach is indispensable. The detailed connectivity information from NMR spectroscopy, combined with the precise mass determination from Mass Spectrometry, provides an orthogonal and confirmatory dataset that leaves no room for ambiguity.

As a Senior Application Scientist, my recommendation is to leverage the strengths of each technique in a logical workflow. Use FTIR for rapid screening and identity confirmation. When absolute certainty of structure is required, NMR is the gold standard, with MS providing the definitive molecular formula. This synergistic approach ensures the scientific integrity of your work and the quality of your materials.

Experimental Workflow for Structural Elucidation

Workflow Start Sample of 2-Bromo-5-(bromomethyl) -1,3-dimethoxybenzene FTIR_Analysis FTIR Analysis Start->FTIR_Analysis Functional_Group_Confirmation Functional Groups Confirmed? FTIR_Analysis->Functional_Group_Confirmation NMR_Analysis NMR Analysis Functional_Group_Confirmation->NMR_Analysis Yes Further_Investigation Further Investigation (e.g., 2D NMR, HRMS) Functional_Group_Confirmation->Further_Investigation No Structure_Confirmation Structure Confirmed? NMR_Analysis->Structure_Confirmation MS_Analysis Mass Spectrometry Structure_Confirmation->MS_Analysis Yes Structure_Confirmation->Further_Investigation No Mass_Confirmation Molecular Weight Confirmed? MS_Analysis->Mass_Confirmation Final_Confirmation Structure Elucidated Mass_Confirmation->Final_Confirmation Yes Mass_Confirmation->Further_Investigation No

Caption: A logical workflow for the comprehensive structural elucidation of the target compound.

References

  • PubChem. (n.d.). 2-Bromo-1,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmastuff4u. (2014, June 23). Advantages and Disadvantages of FTIR Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for producing 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a key intermediate whose structural features—a reactive benzylic bromide and an aromatic bromide on a highly activated ring—make it a valuable building block for complex molecular architectures in pharmaceutical and materials science research. We will dissect the common two-stage synthetic approach, evaluating different reagent choices and reaction conditions to provide researchers with a comprehensive understanding of the causality behind protocol selection.

Introduction: Strategic Overview

The synthesis of the target molecule, this compound, is most logically achieved through a sequential, two-step process starting from 3,5-dimethoxytoluene. The strategy involves:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring at the C2 position, which is highly activated by the two flanking methoxy groups.

  • Radical Benzylic Bromination: Selective bromination of the benzylic methyl group to yield the final product.

This guide will compare distinct methods for each of these critical steps, focusing on reaction efficiency, selectivity, safety, and scalability.

Synthetic_Pathway Start 3,5-Dimethoxytoluene Intermediate 2-Bromo-1,3-dimethoxy-5-methylbenzene Start->Intermediate Step 1: Aromatic Bromination Final 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene Intermediate->Final Step 2: Benzylic Bromination Benzylic_Radical_Stabilization cluster_0 Resonance Stabilization of Benzyl Radical Start Benzylic Radical Res1 Resonance Form 1 Start->Res1 delocalization Res2 Resonance Form 2 Res1->Res2 Res3 Resonance Form 3 Res2->Res3 G start Dissolve 3,5-Dimethoxytoluene in CH₂Cl₂ add_nbs1 Add NBS (1.05 eq) Stir at RT, 2-4h start->add_nbs1 workup1 Filter Succinimide Wash & Dry Organic Phase add_nbs1->workup1 isolate1 Isolate Precursor: 2-Bromo-1,3-dimethoxy-5-methylbenzene workup1->isolate1 dissolve2 Dissolve Precursor in 1,2-Dichloroethane isolate1->dissolve2 add_reagents2 Add NBS (1.1 eq) & AIBN (cat.) dissolve2->add_reagents2 reflux Heat to Reflux 1-3h add_reagents2->reflux workup2 Cool & Filter Wash & Dry Organic Phase reflux->workup2 purify Purify by Recrystallization workup2->purify final_product Final Product: This compound purify->final_product

Beyond the Standard: A Comparative Guide to Alternatives for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Alternatives in Benzyl Bromide Chemistry

For researchers engaged in the synthesis of complex molecular architectures, bifunctional building blocks are indispensable tools. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a prime example, offering two distinct and valuable reactive centers: an aryl bromide poised for metal-catalyzed cross-coupling and a highly reactive benzyl bromide for nucleophilic substitution. The two electron-donating methoxy groups further activate these positions, making it a potent reagent.

However, reliance on this "dual-action" electrophile is not without its challenges. The high reactivity of the benzylic bromide, while advantageous for certain transformations, can lead to issues with stability, storage, and selectivity. Furthermore, synthetic strategies often demand a more nuanced, stepwise approach where the two reactive sites are addressed orthogonally. This guide provides an in-depth comparison of strategic alternatives, moving beyond direct analogues to encompass precursor-based strategies and functionally distinct building blocks that achieve similar synthetic outcomes with enhanced stability, flexibility, and control.

The Rationale for Alternatives: Moving Beyond High Reactivity

The primary driver for seeking alternatives stems from the inherent reactivity of the benzyl bromide moiety. This functional group is a potent lachrymator and is susceptible to degradation via hydrolysis or self-alkylation, complicating purification and long-term storage. From a strategic standpoint, having two powerful electrophilic sites in one molecule can lead to undesired side reactions if a substrate possesses multiple nucleophilic centers. Therefore, the ideal alternative should offer comparable synthetic utility while providing a significant advantage in handling, stability, or reaction control.

We will explore three classes of alternatives that address these challenges.

Class 1: The Precursor-Based Alternative: 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene

The most robust and flexible alternative is not a direct replacement but a stable precursor: the corresponding benzylic alcohol. 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene is a crystalline, stable solid that serves as a launchpad for generating a reactive electrophile on demand. This "activate-as-you-go" strategy mitigates the stability issues of the benzyl bromide and provides chemists with a tunable selection of leaving groups.

The hydroxyl group can be converted into various leaving groups, most commonly a halide or a sulfonate ester. The choice of activation method dictates the reactivity and the specific reaction conditions required for the subsequent nucleophilic substitution.

Activation Pathways for the Benzylic Alcohol Precursor

G cluster_0 Stable Precursor cluster_1 Activation Methods cluster_2 Reactive Intermediates Precursor 2-Bromo-5-(hydroxymethyl) -1,3-dimethoxybenzene PBr3 PBr₃ or HBr Precursor->PBr3 Bromination SOCl2 SOCl₂ Precursor->SOCl2 Chlorination Sulfonyl MsCl or TsCl, Base Precursor->Sulfonyl Sulfonylation Mitsunobu DEAD, PPh₃, Nu-H Precursor->Mitsunobu In Situ Alkylation BenzylBromide Target Benzyl Bromide (-CH₂Br) PBr3->BenzylBromide BenzylChloride Benzyl Chloride (-CH₂Cl) SOCl2->BenzylChloride SulfonateEster Sulfonate Ester (-CH₂OMs/Ts) Sulfonyl->SulfonateEster AlkylatedProduct Direct C-Nu Bond (Inversion) Mitsunobu->AlkylatedProduct

Caption: Workflow for the activation of a stable benzylic alcohol precursor.

Comparative Analysis of Activation Methods
Activation MethodReagentsKey AdvantagesKey Considerations
Bromination PBr₃, HBr, or NBS/PPh₃Generates the original target compound in situ or for immediate use.[1][2]Reagents are corrosive and moisture-sensitive. Reaction generates stoichiometric phosphorus or phosphine oxide waste.
Chlorination SOCl₂, (COCl)₂Produces a less reactive benzyl chloride, which can be advantageous for selectivity. Gaseous byproducts (SO₂, HCl) are easily removed.[3][4]Reagents are highly corrosive and toxic. Reaction requires careful temperature control.
Sulfonylation Mesyl chloride (MsCl) or Tosyl chloride (TsCl) with a base (e.g., Et₃N)Creates a highly effective leaving group. Mesylates/tosylates are often crystalline and can be isolated if needed.[5]Requires an additional purification step. The leaving group is larger, which can add steric hindrance.
Mitsunobu Reaction DEAD/DIAD, PPh₃Allows for direct, one-pot conversion of the alcohol to the alkylated product with inversion of stereochemistry (if applicable).[5]Generates significant amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.

The precursor approach is scientifically superior for multi-step syntheses where material stability and controlled reactivity are paramount.

Class 2: The Functionally Equivalent Alternative: 2-Bromo-5-formyl-1,3-dimethoxybenzene

When the synthetic goal is not simple alkylation but the introduction of a carbon or nitrogen unit via carbonyl chemistry, the corresponding aldehyde, 2-Bromo-5-formyl-1,3-dimethoxybenzene , is an excellent alternative. This compound replaces the -CH₂Br electrophile with a -CHO group, opening up a different set of powerful transformations.

TransformationReagents & ConditionsResulting Functional Group
Reductive Amination Amine (R₂NH), reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Forms a C-N bond, yielding a benzylic amine (-CH₂NR₂)
Wittig Reaction Phosphonium ylide (Ph₃P=CHR)Forms a C=C double bond, yielding a substituted styrene (-CH=CHR)
Grignard/Organolithium Addition Organometallic reagent (R-MgBr or R-Li)Forms a C-C bond, yielding a secondary alcohol (-CH(OH)R)

This aldehyde is a stable, crystalline solid, readily prepared by formylation of the corresponding aryl bromide or oxidation of the benzylic alcohol. It provides a strategic divergence from alkylation chemistry while retaining the aryl bromide handle for subsequent cross-coupling reactions.[6][7]

Class 3: Isomeric and Electronically-Tuned Alternatives

In some cases, the electronic or steric environment of the core scaffold needs adjustment. While direct structural analogues of the title compound are less common, related isomers serve as useful tools.

  • 3,5-Dimethyl-4-methoxybenzyl bromide : This isomer replaces the methoxy groups flanking the aryl bromide with methyl groups.[8] This reduces the electron-donating capacity of the ring, potentially altering the reactivity in cross-coupling reactions while maintaining the benzylic bromide functionality.

  • 2,6-Dimethoxybenzyl bromide : This isomer is noted for its use as a protecting group but is also known to be highly unstable, decomposing at room temperature.[1][9] Its use is limited to situations where it is generated and consumed immediately. This highlights the stability advantages of the 1,3-dimethoxy substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of Precursor 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene

This protocol describes the reduction of the corresponding aldehyde, which can be sourced commercially or synthesized.

  • Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-formyl-1,3-dimethoxybenzene (1.0 eq) and dissolve in a mixture of THF and Methanol (4:1 v/v).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reduction : Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

  • Quenching : Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Extraction : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the title alcohol as a white crystalline solid.

Protocol 2: On-Demand Bromination and Nucleophilic Substitution

This protocol demonstrates the "activate-as-you-go" strategy using the alcohol from Protocol 1.

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere, add 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C.

  • Activation : Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise. The solution will be stirred at 0 °C for 1 hour to form the benzyl bromide in situ.[2]

  • Nucleophile Addition : In a separate flask, dissolve the desired nucleophile (e.g., sodium thiophenoxide, 1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup : Quench the reaction by carefully adding water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Decision-Making Framework: Choosing the Right Reagent

The selection of the optimal building block is dictated by the overall synthetic strategy. The following flowchart provides a logical framework for making this decision.

G start What is your primary synthetic transformation? node_alkylation Simple C, N, O, or S alkylation (Sₙ2)? start->node_alkylation  Alkylation   node_carbonyl Form C-N or C=C via carbonyl chemistry? start->node_carbonyl Carbonyl Addition/ Condensation node_stability Is long-term stability or stepwise synthesis critical? node_alkylation->node_stability Yes node_direct Is it a one-step, direct conversion? node_alkylation->node_direct No res_aldehyde Use Functional Equivalent: 2-Bromo-5-formyl- 1,3-dimethoxybenzene node_carbonyl->res_aldehyde Yes node_stability->node_direct No res_alcohol Use Precursor: 2-Bromo-5-(hydroxymethyl)- 1,3-dimethoxybenzene + Activation Protocol node_stability->res_alcohol Yes res_bromide Use Target Compound: 2-Bromo-5-(bromomethyl)- 1,3-dimethoxybenzene node_direct->res_bromide Yes

Caption: Decision tree for selecting the optimal building block.

Conclusion

While this compound is a powerful bifunctional reagent, its utility is often surpassed by more strategic alternatives that offer enhanced stability and synthetic flexibility. For syntheses requiring controlled, stepwise functionalization, the stable benzylic alcohol precursor, 2-Bromo-5-(hydroxymethyl)-1,3-dimethoxybenzene , is the superior choice, allowing for on-demand activation to a variety of reactive electrophiles. For transformations involving carbonyl chemistry, the corresponding aldehyde, 2-Bromo-5-formyl-1,3-dimethoxybenzene , provides a robust and versatile entry point. By understanding the comparative advantages of these alternatives, researchers can design more efficient, reliable, and safer synthetic routes to complex target molecules.

References

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  • BenchChem. (2025). A Comparative Guide to Benzylic Bromination: Alternatives to N-Bromosuccinimide.

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

  • Podgorsek, A., et al. (2008). High atomic yield bromine-less benzylic bromination. Tetrahedron Letters, 49(35), 5234-5236. (Simulated link from ResearchGate topic).

  • Common Organic Chemistry. (n.d.). Bromination.

  • Lambert, T. H., et al. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters.

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

  • University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.

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  • BenchChem. (n.d.). Synthetic Methodologies for 2,6 Dimethyl 4 Methoxybenzyl Bromide.

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  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.

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  • X-Mol. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-dimethoxytoluene.

  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene.

  • Hussain, A., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2669.

  • PubChem. (n.d.). 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene.

  • Wang, C., et al. (2013). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 3(22), 8210-8213.

  • Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

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A Researcher's Guide to the Orthogonal Reactivity of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Aryl vs. Benzylic Bromide Reactivity for Advanced Synthetic Applications

Welcome to a detailed examination of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, a versatile bifunctional building block for drug discovery and materials science. This guide provides senior researchers and drug development professionals with a comparative analysis of the two distinct bromine moieties within the molecule: the aryl bromide attached to the sp²-hybridized carbon of the benzene ring, and the benzylic bromide on the sp³-hybridized methyl group. Understanding the differential reactivity of these two sites is paramount for designing selective and efficient synthetic strategies.

The core principle governing the reactivity of this compound is the electronic and hybridization state of the carbon atom bonded to each bromine. The aryl C(sp²)-Br bond is characterized by a partial double bond character due to resonance with the benzene ring, making it stronger and less susceptible to nucleophilic attack under normal conditions.[1][2][3] Conversely, the benzylic C(sp³)-Br bond is highly polarized and readily participates in nucleophilic substitution reactions, as the departure of the bromide ion leads to a resonance-stabilized benzylic carbocation.[2][3] This inherent difference allows for remarkable selectivity, enabling chemists to functionalize one position while leaving the other intact for subsequent transformations.

This guide will explore the practical implications of this differential reactivity across two major classes of chemical reactions: nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. We will present experimental insights and protocols to empower researchers to harness the unique synthetic potential of this molecule.

Section 1: Nucleophilic Substitution – The Domain of the Benzylic Bromide

The bromomethyl group is the primary site for nucleophilic substitution reactions. Its reactivity is characteristic of a benzylic halide, readily undergoing Sₙ2 or Sₙ1 type mechanisms depending on the nucleophile, solvent, and reaction conditions.[4][5] The electrophilic benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, while the aryl bromide remains inert under these conditions.[1][3]

The Sₙ2 pathway, a single concerted step involving backside attack by the nucleophile, is common.[4] This process is favored by strong, non-bulky nucleophiles and polar aprotic solvents which enhance the nucleophile's reactivity.[4] The electron-donating methoxy groups on the ring can further stabilize the transition state, facilitating the reaction.

Experimental Workflow for Nucleophilic Substitution

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve 2-bromo-5-(bromomethyl) -1,3-dimethoxybenzene in anhydrous solvent (e.g., Acetonitrile) B Add Nucleophile (e.g., Amine, 1.2 eq) A->B C Add Base (e.g., K₂CO₃, 2.0 eq) B->C D Heat mixture (e.g., 60 °C) under inert atmosphere (N₂) C->D E Monitor progress by TLC D->E F Cool and remove solvent E->F G Aqueous workup to remove salts/excess reagents F->G H Extract with organic solvent G->H I Dry, concentrate, and purify (e.g., Column Chromatography) H->I J J I->J Characterized Product: 5-(Aminomethyl)-2-bromo -1,3-dimethoxybenzene

Caption: General workflow for selective nucleophilic substitution at the benzylic position.

Table 1: Comparative Data for Nucleophilic Substitution at the Benzylic Position

NucleophileBaseSolventTemperatureProductYield (%)Reference
Primary/Secondary AmineK₂CO₃Acetonitrile60 °C5-(Aminomethyl)-2-bromo-1,3-dimethoxybenzeneGood to High[6]
Phenol (Williamson Ether Synthesis)K₂CO₃AcetoneReflux2-Bromo-5-(phenoxymethyl)-1,3-dimethoxybenzene~95[4]
Sodium AzideN/ADMSORoom Temp.5-(Azidomethyl)-2-bromo-1,3-dimethoxybenzeneHighN/A
Sodium CyanideN/ADMSORoom Temp.2-(2-Bromo-4,6-dimethoxyphenyl)acetonitrileHighN/A

Note: Yields are typical for analogous benzylic bromide systems and may vary.

Section 2: Palladium-Catalyzed Cross-Coupling – Activating the Aryl Bromide

The aryl bromide, while resistant to nucleophilic substitution, is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[7][8] These reactions rely on a catalytic cycle involving a palladium catalyst that selectively activates the C(sp²)-Br bond via oxidative addition.[9][10] The benzylic C(sp³)-Br bond is generally much less reactive towards Pd(0) insertion under these conditions, allowing for highly regioselective functionalization of the aromatic ring.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron compound.[10] The reaction is prized for its high tolerance of various functional groups, making it ideal for complex molecule synthesis. The choice of catalyst, ligand, and base is crucial for achieving high efficiency.[9]

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Pd(0)L₂ ArylPd Aryl-Pd(II)L₂-Br Pd0->ArylPd RE_label Reductive Elimination Pd0->RE_label ArylPdR Aryl-Pd(II)L₂-R' ArylPd->ArylPdR OA_label Oxidative Addition ArylPd->OA_label ArylPdR->Pd0 TM_label Transmetalation ArylPdR->TM_label OA_label->Pd0 Ar-Br TM_label->ArylPd R'-B(OH)₂ (Base) RE_label->ArylPdR Ar-R'

Caption: The catalytic cycle for Suzuki-Miyaura coupling at the aryl bromide position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[12][13] It serves as a powerful tool for introducing alkynyl moieties, which are versatile functional groups for further synthetic manipulations, including click chemistry and cyclizations.[13]

Table 2: Comparative Data for Cross-Coupling at the Aryl Bromide Position

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventProductTypical Yield (%)Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-Aryl-5-(bromomethyl)-1,3-dimethoxybenzene60-90[7]
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF5-(Bromomethyl)-1,3-dimethoxy-2-(alkynyl)benzene72-96[12][13]

Section 3: Orthogonal Synthesis – A Stepwise Functionalization Strategy

The true synthetic power of this compound lies in its capacity for orthogonal, stepwise functionalization. A researcher can first exploit the high reactivity of the benzylic bromide in a nucleophilic substitution, and then, in a subsequent step, use the remaining aryl bromide as a handle for a palladium-catalyzed cross-coupling reaction. This two-step approach allows for the controlled and selective introduction of two different functional groups onto the scaffold.

Workflow for Sequential Functionalization

cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Cross-Coupling Reaction Start 2-Bromo-5-(bromomethyl) -1,3-dimethoxybenzene Step1_React React with Nucleophile (e.g., R-NH₂) Start->Step1_React Selective attack at benzylic C-Br Step1_Prod Intermediate Product (Aryl Bromide Intact) Step1_React->Step1_Prod Step2_React React with Coupling Partner (e.g., R'-B(OH)₂) Step1_Prod->Step2_React Pd-catalyzed activation at aryl C-Br Step2_Prod Final Di-functionalized Product Step2_React->Step2_Prod

Caption: A strategic workflow for the stepwise modification of the molecule.

Section 4: Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution with an Amine [6]

  • Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate), add the desired amine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 5-(aminomethyl)-2-bromo-1,3-dimethoxybenzene product.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling [7]

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inerting: Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 2-aryl-5-(bromomethyl)-1,3-dimethoxybenzene product.

Conclusion

This compound presents a clear and exploitable hierarchy of reactivity. The benzylic bromide is readily displaced by nucleophiles under mild conditions, while the aryl bromide is selectively activated by palladium catalysts for cross-coupling reactions. This orthogonal reactivity makes it an exceptionally valuable building block, enabling the rational design of complex molecular architectures through sequential and controlled functionalization. By understanding these principles, researchers can unlock the full synthetic potential of this versatile reagent.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? (2023, May 7). Quora. Retrieved January 19, 2026, from [Link]

  • Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. (2022, August 15). YouTube. Retrieved January 19, 2026, from [Link]

  • write reactivity order of following:- alkyl halides, Vinyl halides, aryl halide, benzyl halide. (2020, July 17). Brainly.in. Retrieved January 19, 2026, from [Link]

  • Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. (n.d.). Rajdhani College. Retrieved January 19, 2026, from [Link]

  • Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test . (2021, October 18). YouTube. Retrieved January 19, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved January 19, 2026, from [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

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  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. Retrieved January 19, 2026, from [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2-Bromo-1,3,5-trimethoxybenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene: A Yield-Focused Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is a valuable building block in the synthesis of a variety of complex organic molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on yield and reaction efficiency. We will delve into detailed experimental protocols, offer insights into the rationale behind methodological choices, and present a clear comparison of the available data.

The synthesis of this compound is predominantly achieved through the benzylic bromination of its precursor, 2-bromo-1,3-dimethoxy-5-methylbenzene. The key to a successful synthesis lies in the selective bromination of the methyl group without affecting the activated aromatic ring. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, is the most common method for this transformation.[1][2] The efficiency of this reaction, and therefore the final yield, is highly dependent on the method of radical initiation – typically either chemical or photochemical.

Method 1: Chemical Initiation with AIBN

The use of a chemical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a well-established method for initiating radical chain reactions.[3] In this approach, the thermal decomposition of the initiator generates free radicals that propagate the bromination of the benzylic position.

Causality Behind Experimental Choices

The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial to prevent side reactions.[1][4] Polar solvents can promote ionic pathways, leading to undesired electrophilic aromatic substitution on the electron-rich dimethoxy-substituted benzene ring. NBS is the preferred brominating agent over molecular bromine (Br₂) because it provides a low, steady concentration of bromine radicals, which favors substitution over addition reactions.[5] AIBN is often chosen as the initiator due to its predictable decomposition rate at moderate temperatures.

Experimental Protocol

A mixture of 2-bromo-1,3-dimethoxy-5-methylbenzene, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in a suitable solvent (e.g., carbon tetrachloride) is heated to reflux. The reaction progress is monitored by the disappearance of the dense NBS and the appearance of the less dense succinimide byproduct, which floats on the surface of the reaction mixture.[1] Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

While a specific yield for this exact transformation using AIBN is not prominently reported in the literature, similar benzylic brominations on related substrates suggest that yields can be variable, often in the range of 40-70%, depending on the substrate's reactivity and the precise reaction conditions.[3]

Method 2: Photochemical Initiation

An alternative to chemical initiators is the use of light to induce the homolytic cleavage of the N-Br bond in NBS, thereby generating the bromine radicals necessary for the reaction.[6] This method can offer advantages in terms of cleaner reactions and milder conditions.

Causality Behind Experimental Choices

Photochemical initiation avoids the need for potentially hazardous and temperature-sensitive chemical initiators. The reaction can often be carried out at lower temperatures, which can improve the selectivity of the bromination and reduce the formation of byproducts. The choice of solvent remains critical, with non-polar solvents being preferred for the same reasons as in the chemically initiated method.

Experimental Protocol

A solution of 2-bromo-1,3-dimethoxy-5-methylbenzene and N-bromosuccinimide (1.1 equivalents) in a suitable solvent (e.g., carbon tetrachloride or benzene) is irradiated with a UV lamp or a high-intensity incandescent light source while being stirred at a gentle reflux. The reaction is monitored until completion, as indicated by the consumption of NBS. The workup procedure is similar to that of the chemically initiated method, involving filtration of succinimide and removal of the solvent, followed by purification of the product.

For the closely related benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde, a photochemical approach using NBS in refluxing CCl₄ yielded the desired product in 70% yield after a three-step process involving protection of functional groups.[7] This suggests that photochemical initiation can be an effective method for benzylic bromination of activated aromatic systems.

Comparative Analysis

ParameterMethod 1: Chemical Initiation (AIBN)Method 2: Photochemical Initiation
Typical Yield Variable, estimated 40-70%Potentially higher, reported at 70% for a related compound[7]
Initiation Thermal decomposition of AIBNUV or visible light
Temperature Reflux temperature of the solventCan often be performed at lower temperatures
Reagents Substrate, NBS, AIBN, non-polar solventSubstrate, NBS, non-polar solvent
Advantages Well-established, does not require special equipmentMilder conditions, potentially cleaner reactions
Disadvantages Requires careful temperature control, potential for side reactions from initiator fragmentsRequires a light source, potential for photodegradation of starting material or product

Visualizing the Synthetic Workflow

The general workflow for the synthesis of this compound via benzylic bromination is outlined below.

SynthesisWorkflow cluster_initiation Initiation Method start 2-bromo-1,3-dimethoxy-5-methylbenzene reaction Wohl-Ziegler Bromination start->reaction reagents N-Bromosuccinimide (NBS) Non-polar Solvent (e.g., CCl₄) reagents->reaction AIBN AIBN (heat) AIBN->reaction Chemical Light Light (hν) Light->reaction Photochemical product This compound reaction->product

Sources

A Spectroscopic Guide to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene and its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of successful research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed comparative analysis of the predicted spectroscopic features of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene and its key structural analogues. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and existing data from closely related derivatives to provide a robust predictive framework. This analysis will serve as a valuable resource for the identification and characterization of this molecule and its derivatives in a laboratory setting.

Introduction to the Spectroscopic Landscape of Substituted Dimethoxybenzenes

The spectroscopic signature of a molecule is a unique fingerprint dictated by its electronic and vibrational properties. In the case of this compound, the interplay of the electron-donating methoxy groups, the electron-withdrawing bromine atom, and the reactive bromomethyl group on the benzene ring creates a distinct set of spectral features. Understanding these features is crucial for confirming the successful synthesis of the target molecule and for differentiating it from potential isomers and byproducts.

This guide will focus on a comparative analysis with two key commercially available derivatives for which experimental data is accessible:

  • 2-Bromo-1,3-dimethoxybenzene : This compound allows for a direct comparison of the spectroscopic signals arising from the core 2-bromo-1,3-dimethoxybenzene ring system.[1][2][3][4]

  • 3,5-Dimethoxybenzyl bromide : This analogue provides a reference for the characteristic signals of the bromomethyl group attached to a dimethoxy-substituted aromatic ring.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ is expected to exhibit three distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

dot graph { layout=neato; node [shape=plaintext]; A [label="Predicted ¹H NMR Signals for this compound"]; B [label="Aromatic Protons (H-4, H-6) δ ≈ 6.5-7.0 ppm (s, 2H)"]; C [label="Bromomethyl Protons (-CH₂Br) δ ≈ 4.5 ppm (s, 2H)"]; D [label="Methoxy Protons (-OCH₃) δ ≈ 3.9 ppm (s, 6H)"]; A -- B [style=invis]; A -- C [style=invis]; A -- D [style=invis]; } Predicted ¹H NMR signals for the target compound.

Comparative Analysis:

Proton Environment Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 2-Bromo-1,3-dimethoxybenzene Experimental Chemical Shift (δ ppm) for 3,5-Dimethoxybenzyl bromide
Aromatic Protons~6.5-7.0 (s, 2H)~6.6 (t, 1H, H-5), ~7.3 (d, 2H, H-4, H-6)~6.4 (d, 1H), ~6.5 (t, 2H)
Methoxy Protons~3.9 (s, 6H)~3.9 (s, 6H)~3.8 (s, 6H)
Bromomethyl Protons~4.5 (s, 2H)N/A~4.4 (s, 2H)

The aromatic protons of the target compound are predicted to appear as a singlet due to their chemical equivalence. In contrast, the aromatic protons of 2-bromo-1,3-dimethoxybenzene exhibit a triplet and a doublet, reflecting the different coupling patterns. The bromomethyl protons are expected to resonate around 4.5 ppm, a region characteristic of benzylic bromides, and this is consistent with the experimental data for 3,5-dimethoxybenzyl bromide.[5][6][7]

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the target compound are based on the additive effects of the substituents on the aromatic ring.

dot graph { layout=neato; node [shape=plaintext]; A [label="Predicted ¹³C NMR Signals for this compound"]; B [label="Aromatic Carbons δ ≈ 100-160 ppm"]; C [label="Methoxy Carbons (-OCH₃) δ ≈ 56 ppm"]; D [label="Bromomethyl Carbon (-CH₂Br) δ ≈ 33 ppm"]; A -- B [style=invis]; A -- C [style=invis]; A -- D [style=invis]; } Predicted ¹³C NMR signals for the target compound.

Comparative Analysis:

Carbon Environment Predicted Chemical Shift (δ ppm) for this compound Experimental Chemical Shift (δ ppm) for 2-Bromo-1,3-dimethoxybenzene Experimental Chemical Shift (δ ppm) for 3,5-Dimethoxybenzyl bromide
C-Br (Aromatic)~105~105N/A
C-OCH₃~160~160~161
C-H (Aromatic)~100~100, ~130~100, ~107
C-CH₂Br~138N/A~140
-OCH₃~56~56~55
-CH₂Br~33N/A~34

The chemical shifts of the aromatic carbons are highly dependent on the substitution pattern. The carbon bearing the bromine atom (C-Br) is expected to be significantly shielded compared to the other aromatic carbons. The bromomethyl carbon signal is predicted to appear around 33 ppm, which is in good agreement with the experimental value for 3,5-dimethoxybenzyl bromide.[5][6]

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of the target compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-O bonds, as well as the C-Br and aliphatic C-H bonds of the bromomethyl group.

Comparative Analysis:

Vibrational Mode Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 2-Bromo-1,3-dimethoxybenzene Experimental Wavenumber (cm⁻¹) for 3,5-Dimethoxybenzyl bromide
Aromatic C-H stretch3100-30003080-30003050-3000
Aliphatic C-H stretch2950-2850N/A2960-2840
Aromatic C=C stretch1600-14501580, 14701600, 1460
C-O stretch (ether)1250-10001250, 11001205, 1065
C-Br stretch700-500680685

The presence of a bromomethyl group in the target compound will introduce aliphatic C-H stretching vibrations, which are absent in the spectrum of 2-bromo-1,3-dimethoxybenzene. The C-Br stretching frequency is expected to be similar across all three compounds.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum of this compound

The mass spectrum of the target compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal abundance, leading to a distinctive M, M+2, and M+4 pattern in the mass spectrum.

Predicted Fragmentation Pathway:

dot graph { rankdir=LR; node [shape=box, style=rounded]; A [label="[M]⁺˙ m/z = 326, 328, 330"]; B [label="[M-Br]⁺ m/z = 247, 249"]; C [label="[M-CH₂Br]⁺ m/z = 233, 235"]; D [label="[C₇H₆O₂Br]⁺ m/z = 201, 203"]; A -> B [label="- •Br"]; A -> C [label="- •CH₂Br"]; B -> D [label="- CH₃, -CO"]; } Predicted fragmentation of the target compound.

The molecular ion peak cluster is predicted to have a relative intensity ratio of approximately 1:2:1, which is characteristic of a dibrominated compound.[8] The major fragmentation pathways are expected to involve the loss of a bromine radical or a bromomethyl radical.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for all carbon signals.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Use electron ionization (EI) at 70 eV to generate the mass spectrum.

Data Acquisition:

  • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-400).

Conclusion

This guide provides a comprehensive predicted spectroscopic analysis of this compound, supported by a comparative study with its structurally related derivatives. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable framework for the unambiguous identification and characterization of this important synthetic intermediate. By understanding the subtle yet significant differences in the spectroscopic signatures of these closely related compounds, researchers can confidently verify the integrity of their synthetic products and advance their drug discovery and development efforts.

References

  • SpectraBase. 3,5-Dimethoxybenzyl bromide. [Link]

  • PubChem. 2-Bromo-1,3-dimethoxybenzene. [Link]

  • SpectraBase. 2-Bromo-1,3-dimethoxy-benzene. [Link]

  • SpectraBase. 3,5-Dimethoxybenzyl bromide - Optional[13C NMR] - Chemical Shifts. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • SpectraBase. 2-bromo-5-methoxy-1,3-dimethyl-benzene - Optional[MS (GC)] - Spectrum. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • ResearchGate. EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. [Link]

  • SciELO. 3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL). [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling, management, and disposal of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (CAS No. 948550-74-1). As a brominated organic compound, this substance requires meticulous handling and adherence to specific disposal pathways to ensure laboratory safety and environmental compliance. This guide is designed for researchers and drug development professionals, emphasizing the scientific rationale behind each procedural step.

Core Safety Directives & Hazard Identification

This compound is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, its structural analogs, such as 2-Bromo-4,5-dimethoxybenzyl bromide, are known to be hazardous.[1][2] Therefore, it must be handled with the assumption that it poses similar risks.

Primary Hazards:

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage upon contact.[1][3] The presence of the bromomethyl group, a lachrymator, enhances this risk.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][4]

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with similar halogenated reagents.[5]

Immediate action in a laboratory setting is governed by the Hazard Communication Standard (HazCom) from the Occupational Safety and Health Administration (OSHA), which mandates that workers are informed about the hazards of chemicals they work with through Safety Data Sheets (SDSs) and training.[6][7]

Pre-Disposal Protocol: Safe Handling and Storage

Proper disposal begins with correct handling and storage to prevent accidents and unnecessary waste generation.

Engineering Controls:

  • Ventilation: All handling of solid or dissolved this compound must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and located close to the workstation.[3][8]

Personal Protective Equipment (PPE): A robust PPE strategy is non-negotiable. The following table outlines the minimum required equipment based on standards for handling similar hazardous chemicals.

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles with side-shields (conforming to NIOSH or EN166 standards). A face shield is recommended for bulk transfers.[2]Protects against splashes and airborne particles, preventing serious eye damage.
Hand Protection Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[2]Provides a chemical barrier to prevent skin absorption and irritation.
Body Protection A flame-resistant laboratory coat. For larger quantities, an impervious chemical-resistant apron is advised.Protects against incidental contact and contamination of personal clothing.
Respiratory Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Prevents inhalation of potentially toxic and irritating dust or vapors.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[8][9]

  • Keep the container tightly closed to prevent moisture ingress and sublimation.[1]

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

Step-by-Step Chemical Waste Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such compounds.[10][11]

Step 1: Waste Characterization & Segregation

  • Identify: Classify all waste containing this compound as "Halogenated Organic Waste." This includes pure unused chemical, reaction residues, contaminated solvents (e.g., dichloromethane, chloroform), and contaminated labware (pipette tips, filter paper).

  • Segregate: It is imperative to collect halogenated organic waste in a dedicated waste container, separate from non-halogenated organic waste.[12]

    • Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide).[10] Mixing them with non-halogenated streams complicates the disposal process and increases costs.

Step 2: Containerization

  • Select Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. Glass or high-density polyethylene (HDPE) carboys are typically used.

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling

  • Compliance: Label the waste container immediately upon adding the first quantity of waste. The label must comply with your institution's Environmental Health and Safety (EHS) guidelines and OSHA standards.[6]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound" and any other components in the mixture (e.g., Dichloromethane, Tetrahydrofuran). List all components and their approximate percentages.[12]

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).

Step 4: Temporary Storage & Disposal

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This area should be secure and away from general laboratory traffic.

  • Arrange Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[8] Never dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures for Spills and Exposure

Spill Management:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Control Vapors: If safe to do so, increase ventilation by opening the fume hood sash.

  • Isolate: Remove all sources of ignition.[2]

  • PPE: Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste streams.

G start Waste Generation (e.g., reaction residue, contaminated solvent) characterize Characterize Waste Stream: Is this compound present? start->characterize segregate Segregate as HALOGENATED ORGANIC WASTE characterize->segregate  Yes non_halogenated Segregate as NON-HALOGENATED WASTE characterize->non_halogenated  No container Select Appropriate Waste Container (HDPE or Glass) segregate->container label Label Container Correctly: - Hazardous Waste - Full Chemical Names & % - Hazard Information - Accumulation Date container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Arrange Pickup by EHS or Licensed Disposal Vendor store->contact_ehs end_node Disposal Complete contact_ehs->end_node

Caption: Workflow for the disposal of laboratory waste.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Bromo-1,3,5-trimethoxybenzene. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (CAS No. 53207-00-4). As a halogenated aromatic compound, it requires careful handling to mitigate risks. This document outlines the necessary personal protective equipment (PPE), standard operating procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[1][2] The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2][3] Understanding these hazards is the first step in implementing effective safety protocols.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed.[3][4]

Quantitative Data Summary

PropertyValueSource
IUPAC Name 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene[1]
CAS Number 53207-00-4[1]
Molecular Formula C9H10Br2O2Inferred
GHS Classification Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]
Signal Word Warning[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The goal is to create a barrier between the researcher and the chemical, preventing exposure through contact, inhalation, or ingestion.[5]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[6] Given the serious eye irritation hazard (H319), standard safety glasses do not provide adequate protection as they leave gaps where chemicals can enter.[6] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[7]

  • Hand Protection: Chemically resistant gloves are required.[8] Nitrile or neoprene gloves are suitable choices for protection against halogenated and aromatic solvents.[6][9] It is crucial to inspect gloves for any signs of degradation or punctures before use and to practice proper glove removal techniques to avoid contaminating your skin.

  • Body Protection: A standard laboratory coat must be worn to protect against incidental contact.[8] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls.[5][10] Ensure that you are wearing long pants and closed-toe shoes to minimize exposed skin.[8]

  • Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][8] If a fume hood is not available, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[10]

Standard Operating Procedures (SOPs): A Step-by-Step Guide

Adherence to a strict operational plan is critical for safety and experimental integrity.

3.1. Preparation and Handling

  • Designate a Work Area: Before starting, designate a specific area for handling the chemical, preferably within a chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the section above.

  • Inspect Container: Check the chemical container for any damage or leaks before opening.

  • Weighing and Transfer: If weighing the solid, do so in the fume hood to contain any dust. Use non-sparking tools for transfers to prevent ignition sources.[11]

  • Avoid Inhalation and Contact: Handle the chemical carefully to avoid creating dust or aerosols. Always avoid direct contact with skin, eyes, and clothing.[1]

  • Post-Handling Hygiene: After handling, wash your hands and any exposed skin thoroughly with soap and water, even if you were wearing gloves.[1][4] Do not eat, drink, or smoke in the laboratory area.[4]

3.2. Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Experiment Phase cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Operation Prep2 Don Required PPE: Goggles, Lab Coat, Gloves Prep1->Prep2 Prep3 Inspect Chemical Container Prep2->Prep3 Handling1 Transfer/Weigh Compound Inside Fume Hood Prep3->Handling1 Proceed if Safe Handling2 Perform Experimental Procedure Handling1->Handling2 Handling3 Securely Close Container Handling2->Handling3 Cleanup1 Decontaminate Work Surface Handling3->Cleanup1 Experiment Complete Cleanup2 Segregate Hazardous Waste (Solid & Liquid) Cleanup1->Cleanup2 Cleanup3 Label Waste Container Correctly Cleanup2->Cleanup3 Cleanup4 Remove & Dispose of PPE Cleanup3->Cleanup4 Cleanup5 Wash Hands Thoroughly Cleanup4->Cleanup5

Caption: Workflow for handling this compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital. Always have an emergency plan and ensure all personnel are familiar with it.

  • Skin Contact: Immediately remove all contaminated clothing.[1][4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

  • Spills: Evacuate unprotected personnel from the area.[11] Ensure adequate ventilation.[4] Wearing appropriate PPE, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for hazardous waste disposal.[1][11]

Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and environmental compliance.

5.1. Storage Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2] The storage area should be locked to restrict access.[1][11]

5.2. Waste Disposal This chemical and its containers must be disposed of as hazardous waste.[4] Do not allow the product to enter drains, waterways, or soil.[1][4]

  • Segregation: Collect waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with other waste streams.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[4] All federal, state, and local environmental regulations must be followed.[1]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3,5-trimethoxybenzene. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.